molecular formula C11H14N2O2 B7821861 Pheneturide CAS No. 6509-31-5

Pheneturide

Cat. No.: B7821861
CAS No.: 6509-31-5
M. Wt: 206.24 g/mol
InChI Key: AJOQSQHYDOFIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pheneturide is an amine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-carbamoyl-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOQSQHYDOFIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020612
Record name Ethylphenylacetylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-49-3, 6192-36-5, 6509-32-6
Record name Pheneturide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pheneturide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name l-Pheneturide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pheneturide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethylphenylacetylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylphenacemide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENETURIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878CEJ4HGX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pheneturide's Mechanism of Action in Epilepsy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide, an anticonvulsant of the ureide class, has a history of use in the management of epilepsy, particularly in cases refractory to other treatments.[1] While considered largely obsolete in current clinical practice, its mechanism of action remains a subject of scientific interest, offering insights into the complex neuropharmacology of seizure control. This technical guide provides a comprehensive overview of the putative mechanisms underlying this compound's anticonvulsant effects. Although direct and detailed experimental data on this compound is sparse, this document synthesizes the available information, draws inferences from structurally related compounds, and outlines the standard experimental protocols required for its thorough investigation. The proposed mechanisms center on the potentiation of GABAergic inhibition, modulation of voltage-gated ion channels, and inhibition of the metabolic pathways of co-administered anticonvulsants.[2][3]

Introduction

This compound, also known as phenylethylacetylurea, is a derivative of urea and is structurally related to other anticonvulsants like phenacemide.[1][4] Historically, it has been used for severe epilepsy, often as an adjunct therapy. Its clinical utility has been compared to that of phenytoin, with some studies indicating comparable efficacy in seizure control. Understanding the molecular and cellular targets of this compound is crucial for a complete picture of historical antiepileptic drug development and may yet offer insights for the design of novel therapeutic agents. This guide delves into the core proposed mechanisms of action, presents available quantitative data, and provides detailed experimental methodologies for future research.

Proposed Mechanisms of Action

The anticonvulsant properties of this compound are believed to be multifactorial, targeting several key components of neuronal excitability. The primary hypothesized mechanisms are detailed below.

Enhancement of GABAergic Inhibition

A central hypothesis is that this compound enhances the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. Potentiation of GABAergic signaling leads to an increased influx of chloride ions through the GABA-A receptor, resulting in hyperpolarization of the neuronal membrane. This hyperpolarized state increases the threshold for action potential firing, thereby suppressing the excessive neuronal discharge that characterizes seizures.

Modulation of Voltage-Gated Sodium Channels

Similar to many other anticonvulsant drugs, this compound is thought to modulate the function of voltage-gated sodium channels. These channels are critical for the initiation and propagation of action potentials. By binding to these channels, likely in a state-dependent manner (favoring the inactivated state), this compound may reduce the rate of channel recovery from inactivation. This action would limit the ability of neurons to fire at high frequencies, a hallmark of seizure activity.

Modulation of Voltage-Gated Calcium Channels

There is also a potential role for the modulation of voltage-gated calcium channels in the mechanism of action of this compound. Calcium influx through these channels is essential for neurotransmitter release at the synapse. By inhibiting these channels, this compound could reduce the release of excitatory neurotransmitters, thus dampening neuronal excitability.

Inhibition of Cytochrome P450 Enzymes

A clinically significant aspect of this compound's pharmacology is its ability to inhibit the metabolism of other anticonvulsant drugs, most notably phenytoin. This effect is likely mediated through the inhibition of cytochrome P450 (CYP) enzymes in the liver. By slowing the metabolism of co-administered drugs, this compound can lead to their accumulation and potentiate their therapeutic and toxic effects.

Quantitative Data

A thorough review of the scientific literature reveals a significant scarcity of direct quantitative pharmacological data for this compound's interaction with its putative molecular targets. However, pharmacokinetic data from human studies are available.

ParameterValueReference
Half-Life (single dose) 54 hours (range: 31-90 hours)
Half-Life (repeated administration) ~40 hours
Total Body Clearance 2.6 L/hour (100% nonrenal)
Kinetics First-order

Table 1: Pharmacokinetic Parameters of this compound

Signaling Pathways and Experimental Workflows

To elucidate the precise mechanisms of action of this compound, a series of well-established experimental protocols would be required. The following sections detail these methodologies and include diagrams to visualize the key processes.

Proposed Signaling Pathway of this compound's Anticonvulsant Action

The following diagram illustrates the hypothesized signaling pathways through which this compound exerts its anticonvulsant effects at the neuronal synapse.

G Proposed Mechanism of this compound at the Synapse cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Pheneturide_pre This compound Na_channel_pre Na+ Channel Pheneturide_pre->Na_channel_pre Inhibits Ca_channel_pre Ca2+ Channel Pheneturide_pre->Ca_channel_pre Inhibits Vesicle Glutamate Vesicle Na_channel_pre->Vesicle Depolarization Ca_channel_pre->Vesicle Triggers Release Glutamate Glutamate Vesicle->Glutamate Release Pheneturide_post This compound GABA_A_Receptor GABA-A Receptor Pheneturide_post->GABA_A_Receptor Potentiates Na_channel_post Na+ Channel GABA_A_Receptor->Na_channel_post Hyperpolarization (Inhibits Firing) Glutamate_Receptor Glutamate Receptor Glutamate_Receptor->Na_channel_post Depolarization (Promotes Firing) GABA GABA GABA->GABA_A_Receptor Binds Glutamate->Glutamate_Receptor Binds Glutamate->Glutamate_Receptor

Caption: Proposed multimodal action of this compound at a central synapse.

Experimental Workflow for Investigating Ion Channel Modulation

Standard electrophysiological techniques, such as patch-clamp, would be employed to study the effects of this compound on voltage-gated sodium and calcium channels.

G cluster_workflow Patch-Clamp Electrophysiology Workflow A Cell Culture (e.g., HEK293 expressing specific ion channel subunits or primary neurons) B Whole-Cell Patch-Clamp Recording A->B C Application of Voltage Protocols (to isolate Na+ or Ca2+ currents) B->C D Bath Application of this compound (at varying concentrations) C->D E Data Acquisition (recording of ionic currents) D->E F Data Analysis (Generation of dose-response curves, determination of IC50, analysis of channel kinetics) E->F

Caption: Workflow for patch-clamp electrophysiology experiments.

Experimental Workflow for Assessing GABA-A Receptor Modulation

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

G cluster_workflow Radioligand Binding Assay Workflow A Preparation of Brain Membranes (containing GABA-A receptors) B Incubation of Membranes with a Radiolabeled Ligand (e.g., [3H]muscimol or [3H]flunitrazepam) A->B C Addition of Unlabeled this compound (at increasing concentrations) B->C D Separation of Bound and Free Ligand (via filtration) C->D E Quantification of Radioactivity D->E F Data Analysis (Calculation of Ki or IC50 values) E->F

Caption: Workflow for radioligand binding assays.

Experimental Workflow for Cytochrome P450 Inhibition Assay

To quantify the inhibitory effect of this compound on drug metabolism, an in vitro assay using human liver microsomes would be performed.

G cluster_workflow Cytochrome P450 Inhibition Assay Workflow A Incubation of Human Liver Microsomes with a specific CYP probe substrate and NADPH B Addition of this compound (at various concentrations) A->B C Termination of the Reaction B->C D Quantification of Metabolite Formation (using LC-MS/MS) C->D E Calculation of Percent Inhibition D->E F Determination of IC50 Value E->F

References

An In-depth Technical Guide to the Initial Synthesis and Characterization of Pheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and characterization of Pheneturide, an anticonvulsant agent also known as ethylphenylacetylurea. This document details the synthetic pathway, experimental protocols, and analytical characterization of the compound, presenting quantitative data in structured tables and visualizing workflows using Graphviz diagrams.

Introduction

This compound, with the IUPAC name N-carbamoyl-2-phenylbutanamide, is a ureide-class anticonvulsant.[1][2][3][4] Its molecular formula is C₁₁H₁₄N₂O₂ and it has a molecular weight of approximately 206.24 g/mol .[5] While its clinical use has become less common, it remains a molecule of interest for researchers exploring antiepileptic compounds and their mechanisms of action. This guide serves as a foundational resource for the laboratory-scale synthesis and rigorous characterization of this compound.

Synthesis of this compound

The most direct and commonly cited method for the synthesis of this compound involves a two-step process starting from 2-phenylbutanoic acid. The first step is the conversion of the carboxylic acid to its more reactive acyl chloride derivative, 2-phenylbutanoyl chloride. The second step is the acylation of urea with the freshly prepared 2-phenylbutanoyl chloride.

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Formation of 2-Phenylbutanoyl Chloride cluster_step2 Step 2: Acylation of Urea cluster_purification Purification 2-Phenylbutanoic_Acid 2-Phenylbutanoic Acid Reflux Reflux (2-3 hours) 2-Phenylbutanoic_Acid->Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reflux 2-Phenylbutanoyl_Chloride 2-Phenylbutanoyl Chloride Reflux->2-Phenylbutanoyl_Chloride HCl, SO₂ byproducts Reaction Reaction with Stirring 2-Phenylbutanoyl_Chloride->Reaction Urea Urea Urea->Reaction Anhydrous_Solvent Anhydrous Solvent Anhydrous_Solvent->Reaction Pheneturide_Crude Crude this compound Reaction->Pheneturide_Crude Workup Aqueous Work-up Pheneturide_Crude->Workup Recrystallization Recrystallization (e.g., from Ethanol) Workup->Recrystallization Pheneturide_Pure Pure this compound Recrystallization->Pheneturide_Pure

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Preparation of 2-Phenylbutanoyl Chloride

  • Materials:

    • 2-Phenylbutanoic acid

    • Thionyl chloride (SOCl₂)

    • Dry toluene (optional, as an inert solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), place the 2-phenylbutanoic acid.

    • Add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents). The reaction can be performed neat or in a dry, inert solvent like toluene.

    • Gently heat the mixture to reflux and maintain for 2-3 hours. The reaction's progress can be monitored by the cessation of gas evolution.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The residue is crude 2-phenylbutanoyl chloride.

Step 2: Synthesis of this compound (N-carbamoyl-2-phenylbutanamide)

  • Materials:

    • 2-Phenylbutanoyl chloride (from Step 1)

    • Urea

    • Anhydrous solvent (e.g., ethanol, methanol, or toluene)

  • Procedure:

    • In a separate reaction vessel, dissolve urea in a suitable anhydrous solvent.

    • Slowly add the crude or purified 2-phenylbutanoyl chloride to the urea solution with constant stirring. The reaction is exothermic, so control the addition rate to maintain a moderate temperature.

    • After the addition is complete, the reaction mixture may be gently heated for several hours to ensure completion. The progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the crude this compound may precipitate. The product is then collected by filtration.

    • The crude product is purified by recrystallization, for example, from ethanol, to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are typically employed.

Characterization Workflow

Characterization_Workflow Characterization Workflow for this compound cluster_physical Physical Characterization cluster_spectroscopic Spectroscopic Characterization cluster_purity Purity Assessment Synthesized_this compound Purified this compound Melting_Point Melting Point Determination Synthesized_this compound->Melting_Point NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_this compound->NMR IR Infrared (IR) Spectroscopy Synthesized_this compound->IR MS Mass Spectrometry (MS) Synthesized_this compound->MS TLC Thin-Layer Chromatography (TLC) Synthesized_this compound->TLC HPLC High-Performance Liquid Chromatography (HPLC) Synthesized_this compound->HPLC

Caption: Logical workflow for the characterization of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₄N₂O₂
Molecular Weight206.24 g/mol
IUPAC NameN-carbamoyl-2-phenylbutanamide
AppearanceWhite to off-white crystalline solid
Melting Point (dl-form)149-150 °C

Table 2: Mass Spectrometry Data for this compound

TechniqueParameterValue (m/z)Reference
GC-MSMolecular Ion [M]⁺206
Top Peak91
2nd Highest Peak146
MS-MSPrecursor Ion [M+H]⁺207.1128
Top Fragment Peak119
2nd Highest Fragment164
3rd Highest Fragment162

Table 3: Expected NMR and IR Spectroscopic Data for this compound

TechniqueParameterExpected Chemical Shift / FrequencyAssignment
¹H NMR Chemical Shift (δ, ppm)~ 7.2 - 7.4Aromatic protons (C₆H₅)
~ 3.5 - 3.7Methine proton (CH)
~ 1.8 - 2.1Methylene protons (CH₂)
~ 0.9 - 1.1Methyl protons (CH₃)
~ 5.5 - 8.5 (broad)Amide and Urea protons (NH, NH₂)
¹³C NMR Chemical Shift (δ, ppm)~ 170 - 175Carbonyl carbon (C=O, amide)
~ 155 - 160Carbonyl carbon (C=O, urea)
~ 138 - 142Aromatic carbon (C-ipso)
~ 126 - 129Aromatic carbons (CH)
~ 50 - 55Methine carbon (CH)
~ 25 - 30Methylene carbon (CH₂)
~ 10 - 15Methyl carbon (CH₃)
FT-IR Frequency (cm⁻¹)~ 3400 - 3100N-H stretching (amide and urea)
~ 3100 - 3000C-H stretching (aromatic)
~ 3000 - 2850C-H stretching (aliphatic)
~ 1700 - 1630C=O stretching (amide and urea)
~ 1600, ~1450C=C stretching (aromatic)
Experimental Protocols for Characterization
  • Melting Point Determination: The melting point is determined using a standard capillary melting point apparatus. A small, powdered sample of the purified this compound is packed into a capillary tube and heated at a steady rate. The temperature range from the first appearance of liquid to complete liquefaction is recorded.

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR: A sample of this compound (5-20 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a tetramethylsilane (TMS) internal standard. The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is typically recorded using a Fourier-transform infrared (FT-IR) spectrometer. A solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. The spectrum is recorded over a range of approximately 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Mass spectral data can be obtained using various techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) with an appropriate ionization method (e.g., electrospray ionization - ESI). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This technical guide provides a detailed framework for the initial synthesis and characterization of this compound. The outlined two-step synthesis from 2-phenylbutanoic acid is a reliable method for obtaining the target compound. The subsequent characterization using a combination of physical and spectroscopic methods is crucial for verifying the identity and purity of the synthesized this compound. The data and protocols presented herein are intended to support researchers in the fields of medicinal chemistry and drug development in their work with this and related compounds.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Pheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide, also known as ethylphenacemide, is an anticonvulsant drug of the ureide class.[1] While its clinical use has become limited due to the development of newer agents with more favorable safety profiles, this compound remains a subject of scientific interest for its mechanism of action and metabolic pathways.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, metabolism, and relevant experimental methodologies. The information is presented to support further research and drug development endeavors.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[3] It is structurally related to phenobarbital and can be considered a metabolic degradation product.[1]

Identifiers and Chemical Structure
PropertyValueReference
IUPAC Name N-carbamoyl-2-phenylbutanamide
CAS Number 90-49-3
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Synonyms Ethylphenacemide, (2-phenylbutyryl)urea, Benuride, Deturid, Phenuride, Lircapyl, M-551
Physicochemical Properties
PropertyValueReference
Appearance White to off-white crystalline solid
Melting Point dl-Form: 149-150 °Cd-Form: 168-169 °Cl-Form: 162-163 °C
Solubility Moderately soluble in waterSoluble in organic solvents such as acetone and DMSO (100 mg/mL)
Density 1.15 g/cm³
Refractive Index 1.547

Pharmacological Properties

Mechanism of Action

The anticonvulsant activity of this compound is believed to be multifactorial, involving several potential mechanisms:

  • Enhancement of GABAergic Inhibition: this compound is thought to enhance the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This action would lead to increased neuronal hyperpolarization, making neurons less likely to fire and thereby suppressing seizure activity.

  • Modulation of Ion Channels: There is evidence to suggest that this compound may modulate the activity of voltage-gated sodium and calcium channels. By inhibiting these channels, it can reduce neuronal excitability and the propagation of action potentials.

  • Inhibition of Drug Metabolism: this compound is known to inhibit the metabolism of other anticonvulsant drugs, such as phenytoin. This inhibition can lead to increased plasma concentrations of co-administered drugs, potentiating their therapeutic effects.

  • Enzyme Induction: Paradoxically, this compound has also been shown to be a potent inducer of drug-metabolizing enzymes, including cytochrome P450 and uridine 5'-diphospho-glucuronosyltransferases. This dual role as both an inhibitor and inducer of drug metabolism highlights the complexity of its pharmacokinetic interactions.

Pheneturide_Mechanism_of_Action This compound This compound gaba GABAergic Inhibition This compound->gaba Enhances na_channel Voltage-Gated Na+ Channels This compound->na_channel Inhibits ca_channel Voltage-Gated Ca2+ Channels This compound->ca_channel Inhibits cyp450 Cytochrome P450 Enzymes This compound->cyp450 Inhibits/ Induces neuronal_excitability Decreased Neuronal Excitability gaba->neuronal_excitability na_channel->neuronal_excitability ca_channel->neuronal_excitability drug_metabolism Altered Drug Metabolism cyp450->drug_metabolism other_drugs Other Anticonvulsants (e.g., Phenytoin) other_drugs->drug_metabolism seizure_control Seizure Control neuronal_excitability->seizure_control Pheneturide_Metabolism This compound This compound human_metabolism Human Metabolism This compound->human_metabolism rat_metabolism Rat Metabolism This compound->rat_metabolism hydrolysis Hydrolysis of Ureide human_metabolism->hydrolysis hydroxylation_benzene 4-Hydroxylation (Benzene Ring) human_metabolism->hydroxylation_benzene rat_metabolism->hydroxylation_benzene hydroxylation_aliphatic C3-Hydroxylation (Aliphatic Chain) rat_metabolism->hydroxylation_aliphatic metabolite1_human 2-phenylbutyric acid (Major) hydrolysis->metabolite1_human metabolite2_human 2-(4-hydroxyphenyl)-butyroylurea (Major) hydroxylation_benzene->metabolite2_human metabolite3_human 2-(4-hydroxyphenyl)-butyric acid (Minor) hydroxylation_benzene->metabolite3_human metabolite1_rat 2-(4-hydroxyphenyl)-butyroylurea (Major) hydroxylation_benzene->metabolite1_rat metabolite2_rat 3-hydroxy-2-phenyl-butyroylurea (Major) hydroxylation_aliphatic->metabolite2_rat Experimental_Workflow_Metabolism_Study start Start administer_drug Administer this compound start->administer_drug collect_samples Collect Urine Samples administer_drug->collect_samples extract_metabolites Extract Metabolites (e.g., Amberlite XAD-2) collect_samples->extract_metabolites hydrolyze Enzymatic Hydrolysis extract_metabolites->hydrolyze separate Separate Metabolites (Preparative HPLC) hydrolyze->separate elucidate Structural Elucidation (NMR, MS) separate->elucidate end End elucidate->end

References

Pheneturide: An In-depth Technical Guide on its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

November 2025

Executive Summary

Pheneturide, also known as phenylethylacetylurea, is an anticonvulsant drug of the ureide class. Historically used in the management of severe epilepsy, particularly psychomotor seizures, its clinical application has waned with the advent of newer therapeutic agents with more favorable safety profiles.[1][2] This technical guide provides a comprehensive exploration of the biological activity of this compound, consolidating available data on its mechanism of action, pharmacokinetics, metabolism, and anticonvulsant effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the pharmacology of ureide-class anticonvulsants and the exploration of established, albeit less common, therapeutic agents. While this compound has been the subject of study for several decades, it is important to note that specific quantitative data, such as in vitro binding affinities and in vivo median effective doses, are not extensively available in publicly accessible literature. This guide therefore focuses on summarizing the established qualitative and semi-quantitative findings and detailing the experimental protocols used to investigate its biological activity.

Mechanism of Action

The precise molecular mechanism of action for this compound is not fully elucidated but is believed to be multi-faceted, primarily involving the modulation of inhibitory and excitatory neurotransmission.

Enhancement of GABAergic Neurotransmission

A primary proposed mechanism for this compound's anticonvulsant effect is the enhancement of GABAergic inhibition.[1] Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system.[3][4] By potentiating the action of GABA at GABA-A receptors, this compound is thought to increase the influx of chloride ions into neurons. This leads to hyperpolarization of the neuronal membrane, making it more difficult for neurons to reach the action potential threshold and fire, thus suppressing seizure activity.

Modulation of Voltage-Gated Ion Channels

This compound is also suggested to exert its effects through the modulation of voltage-gated sodium and calcium channels, a common mechanism among many anticonvulsant drugs.

  • Sodium Channels: By interacting with voltage-gated sodium channels, this compound may stabilize the inactivated state of these channels. This action would limit the sustained, high-frequency firing of neurons that is characteristic of seizure activity.

  • Calcium Channels: Modulation of voltage-gated calcium channels by this compound could reduce the influx of calcium into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters.

Inhibition of Drug Metabolism

A significant aspect of this compound's biological activity is its ability to inhibit the metabolism of other concurrently administered anticonvulsants, most notably phenytoin. This inhibition of hepatic enzymes can lead to increased plasma concentrations of these drugs, potentially enhancing their therapeutic effect but also increasing the risk of toxicity. This compound has also been described as a potent liver enzyme inducer, potentially more so than phenobarbital, which can affect the metabolism of various compounds.

Signaling Pathway Diagram

cluster_Neuron Neuron cluster_Liver Liver This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Enhances Activity Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Modulates Ca_Channel Voltage-Gated Calcium Channel This compound->Ca_Channel CYP_Enzymes Cytochrome P450 Enzymes This compound->CYP_Enzymes Inhibits/Induces Excitability Neuronal Excitability GABA_A->Excitability Decreases Na_Channel->Excitability Decreases Ca_Channel->Excitability Decreases Other_AEDs Other Anticonvulsants (e.g., Phenytoin) CYP_Enzymes->Other_AEDs Metabolism

Proposed multi-target mechanism of action for this compound.

Quantitative Data

Quantitative data for this compound is sparse in the available literature. The following tables summarize the key pharmacokinetic and metabolic parameters that have been reported.

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Half-life (single dose) 54 hours (range: 31-90)
Half-life (repetitive administration) 40 hours
Total Body Clearance 2.6 L/hr (range: 1.73-3.59)
Renal Clearance 100% non-renal

Table 2: Major Metabolites of this compound in Humans and Rats (% of total metabolites isolated)

MetaboliteHuman (%)Rat (%)Reference
2-(4-hydroxyphenyl)-butyroylurea37.570.5
2-phenylbutyric acid40.6-
2-(4-hydroxyphenyl)-butyric acid11.9-
3-hydroxy-2-phenyl-butyroylurea-19.6

Experimental Protocols

The anticonvulsant activity of this compound and related compounds is typically evaluated using standardized preclinical models.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

  • Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

  • Apparatus: An electroconvulsometer with corneal electrodes.

  • Animals: Male albino mice (e.g., CD-1 strain, 20-30 g) are commonly used.

  • Procedure:

    • Animals are divided into groups and administered the test compound (this compound), vehicle, or a positive control at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) routes.

    • At the time of predicted peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes, which are moistened with saline to ensure good electrical contact.

    • Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Abolition of the hindlimb tonic extension is considered protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Workflow for the Maximal Electroshock (MES) Seizure Test

start Start acclimatize Acclimatize Animals start->acclimatize grouping Divide into Treatment Groups acclimatize->grouping administer Administer this compound, Vehicle, or Positive Control grouping->administer wait Wait for Time of Peak Effect administer->wait stimulate Apply Maximal Electrical Stimulus (MES) wait->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe record Record Protection Status observe->record analyze Calculate ED50 (Probit Analysis) record->analyze end End analyze->end

Workflow for the Maximal Electroshock (MES) seizure test.
Pentylenetetrazol (PTZ) Seizure Test

The PTZ test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.

  • Objective: To assess the ability of a compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol.

  • Materials: Pentylenetetrazol (PTZ), syringes, and observation chambers.

  • Animals: Male albino mice (18-25 g) are commonly used.

  • Procedure:

    • Animals are divided into groups and administered the test compound, vehicle, or a positive control.

    • At the time of peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.

    • Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes) for the onset of clonic seizures.

  • Endpoint: The absence of a generalized clonic seizure for a defined period (e.g., 5 seconds) is considered protection.

  • Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.

Workflow for the Pentylenetetrazol (PTZ) Seizure Test

start Start acclimatize Acclimatize Animals start->acclimatize grouping Divide into Treatment Groups acclimatize->grouping administer_drug Administer this compound, Vehicle, or Positive Control grouping->administer_drug wait Wait for Time of Peak Effect administer_drug->wait administer_ptz Administer Subcutaneous PTZ wait->administer_ptz observe Observe for Clonic Seizures administer_ptz->observe record Record Protection Status observe->record analyze Calculate ED50 record->analyze end End analyze->end

Workflow for the Pentylenetetrazol (PTZ) seizure test.
In Vivo Metabolism Study

  • Objective: To identify and quantify the metabolites of this compound in a biological system.

  • Subjects: Human volunteers or laboratory animals (e.g., rats).

  • Procedure:

    • A known dose of this compound is administered to the subjects (e.g., a single oral dose of 10 mg/kg for humans or repeated oral doses of 250 mg/kg for rats).

    • Urine and/or blood samples are collected over a specified period.

    • Metabolites are extracted from the biological samples using techniques such as solid-phase extraction (e.g., with Amberlite XAD-2).

    • The extracts are often treated with enzymes (e.g., enzymatic hydrolysis) to cleave conjugates.

    • The metabolites are then separated and purified using methods like preparative High-Performance Liquid Chromatography (HPLC).

  • Analysis: The structures of the isolated metabolites are determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Metabolic Pathway of this compound

cluster_Human Human Metabolism cluster_Rat Rat Metabolism This compound This compound Metabolite_H1 2-(4-hydroxyphenyl)-butyroylurea This compound->Metabolite_H1 Hydroxylation Metabolite_H2 2-phenylbutyric acid This compound->Metabolite_H2 Hydrolysis Metabolite_R1 2-(4-hydroxyphenyl)-butyroylurea This compound->Metabolite_R1 Hydroxylation Metabolite_R2 3-hydroxy-2-phenyl-butyroylurea This compound->Metabolite_R2 Hydroxylation Metabolite_H3 2-(4-hydroxyphenyl)-butyric acid Metabolite_H1->Metabolite_H3 Hydrolysis

Metabolic pathways of this compound in humans and rats.

Conclusion

This compound is an anticonvulsant with a complex biological profile, likely exerting its effects through multiple mechanisms including the enhancement of GABAergic neurotransmission and modulation of ion channel activity. Its significant impact on the metabolism of other drugs is a key characteristic that has both therapeutic and safety implications. While its clinical use has diminished, the study of this compound continues to provide valuable insights into the pharmacology of epilepsy and the development of anticonvulsant therapies. Further research, particularly to obtain more precise quantitative data on its molecular targets, would be beneficial for a more complete understanding of its biological activity. This guide serves as a foundational resource for professionals in the field, summarizing the current state of knowledge and providing a framework for future investigations into this and related compounds.

References

Pheneturide: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the IUPAC Nomenclature, Synonyms, and Scientific Data of the Anticonvulsant Agent Pheneturide.

This technical guide provides a comprehensive overview of this compound, an anticonvulsant of the ureide class. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, mechanism of action, pharmacokinetic properties, and relevant experimental protocols.

Chemical Identity: IUPAC Name and Synonyms

This compound is chemically known by its IUPAC name, (RS)-N-Carbamoyl-2-phenyl-butanamide [1]. Over the years, it has been referred to by a multitude of synonyms and trade names in scientific literature and clinical practice.

A comprehensive list of these identifiers is provided below:

  • Phenylethylacetylurea[1]

  • Ethylphenacemide[1]

  • 2-Phenylbutyrylurea[2]

  • Benuride[2]

  • Deturid

  • Pheneturid

  • Septotence

  • Trinuride

  • Feneturida

  • Pheneturidum

  • Lircapyl

  • (2-phenylbutanoyl)urea

  • M-551

  • S 46

Mechanism of Action

The anticonvulsant properties of this compound are believed to be multifactorial, primarily involving the enhancement of inhibitory neurotransmission and the modulation of metabolic pathways of other co-administered anticonvulsants.

The proposed mechanisms of action include:

  • Enhancement of GABAergic Inhibition: this compound is thought to potentiate the effects of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). This is likely achieved through a positive allosteric modulation of the GABA-A receptor, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuronal membrane. This raises the seizure threshold, thereby reducing neuronal excitability.

  • Inhibition of Drug Metabolism: this compound has been observed to inhibit the metabolism of other anticonvulsant drugs, such as phenytoin. This inhibition of hepatic enzymes can lead to elevated plasma concentrations of co-administered drugs, which may contribute to both their therapeutic and toxic effects.

Below is a diagram illustrating the proposed signaling pathway for the enhancement of GABAergic inhibition by this compound.

cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability causes GABA GABA GABA->GABA_A_Receptor binds to This compound This compound This compound->GABA_A_Receptor positively modulates

Proposed GABAergic Signaling Pathway for this compound.

Pharmacokinetic Profile

Pharmacokinetic studies in human volunteers have provided key insights into the absorption, distribution, metabolism, and excretion of this compound. The data suggests that the drug follows first-order kinetics.

ParameterSingle DoseRepetitive AdministrationReference
Half-life (t½) 54 hours (range: 31-90)40 hours
Total Body Clearance 2.6 L/hr (range: 1.73-3.59)Unchanged
Route of Elimination 100% non-renal100% non-renal

The long half-life of this compound contributes to the maintenance of steady-state plasma concentrations upon repeated administration, which is a desirable characteristic for long-term anticonvulsant therapy.

Experimental Protocols

This section outlines the methodologies for key experiments related to the synthesis and evaluation of this compound.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-phenylbutyryl chloride with urea.

Materials:

  • 2-Phenylbutanoic acid

  • Thionyl chloride (SOCl₂)

  • Urea

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Preparation of 2-Phenylbutyryl Chloride:

    • In a round-bottom flask fitted with a reflux condenser, combine 2-phenylbutanoic acid and an excess of thionyl chloride in an anhydrous solvent.

    • Gently reflux the mixture for 2-3 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent via distillation under reduced pressure to obtain crude 2-phenylbutyryl chloride.

  • Synthesis of this compound:

    • In a separate reaction vessel, dissolve urea in a suitable anhydrous solvent.

    • Slowly add the prepared 2-phenylbutyryl chloride to the urea solution while stirring.

    • The reaction mixture is stirred for several hours at room temperature.

    • The crude this compound is then purified, typically by recrystallization, to yield the final product.

The following diagram illustrates the workflow for the synthesis of this compound.

Start Start Step1 Preparation of 2-Phenylbutyryl Chloride Start->Step1 Step2 Reaction with Urea Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 End This compound Step3->End

Workflow for the Synthesis of this compound.
Anticonvulsant Activity Screening

The anticonvulsant efficacy of this compound can be evaluated using standard preclinical models such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests.

Maximal Electroshock (MES) Test:

  • Objective: To assess the ability of the compound to prevent the tonic hindlimb extension phase of a maximal seizure.

  • Procedure:

    • Administer this compound at various doses to a cohort of laboratory animals (e.g., mice).

    • After a predetermined time, induce a seizure via corneal or auricular electrodes using a high-frequency electrical stimulus.

    • Observe the animals for the presence or absence of the tonic hindlimb extension. The absence of this phase is indicative of anticonvulsant activity.

Subcutaneous Pentylenetetrazol (scPTZ) Test:

  • Objective: To evaluate the compound's efficacy against chemically-induced clonic seizures.

  • Procedure:

    • Administer this compound at various doses to the test animals.

    • After a set pretreatment time, inject a convulsant dose of pentylenetetrazol subcutaneously.

    • Observe the animals for a defined period for the onset of clonic seizures. Protection is defined as the absence of clonic seizures.

The following diagram illustrates a generalized workflow for these anticonvulsant screening protocols.

Start Start Dosing Administer this compound (Varying Doses) Start->Dosing Pretreatment Pretreatment Period Dosing->Pretreatment Induction Seizure Induction Pretreatment->Induction MES Maximal Electroshock Induction->MES Electrical scPTZ Subcutaneous PTZ Induction->scPTZ Chemical Observation Observation Period MES->Observation scPTZ->Observation Data_Analysis Data Analysis (e.g., ED50 Calculation) Observation->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to Pheneturide: From Molecular Properties to Clinical Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pheneturide, an anticonvulsant agent of the ureide class. This document delves into its chemical and physical properties, mechanism of action, pharmacokinetic profile, and clinical applications, with a focus on providing detailed experimental methodologies and data presentation for research and development purposes.

Core Chemical and Physical Data

This compound, also known as ethylphenacemide, is a derivative of urea. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 90-49-3[1][2]
Molecular Formula C₁₁H₁₄N₂O₂[1][2]
Molecular Weight 206.24 g/mol [1]
IUPAC Name N-carbamoyl-2-phenylbutanamide
Synonyms Ethylphenacemide, (2-Phenylbutyryl)urea
Appearance White to off-white crystalline solid
Solubility Moderately soluble in water, more soluble in organic solvents

Mechanism of Action: Enhancement of GABAergic Neurotransmission

The primary mechanism of action of this compound is believed to be the enhancement of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. While the precise binding site has not been definitively elucidated, it is hypothesized that this compound, as a ureide-class anticonvulsant structurally related to phenobarbital, acts as a positive allosteric modulator of the GABA-A receptor. This modulation is thought to increase the influx of chloride ions through the receptor's channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Below is a diagram illustrating the proposed signaling pathway for this compound's action on the GABA-A receptor.

GABAA_Pathway Glutamate Glutamate GABA_vesicle GABA Vesicle Glutamate->GABA_vesicle Action Potential GABA_release GABA GABA_vesicle->GABA_release Exocytosis GABAA_receptor α β γ α β GABA_release->GABAA_receptor:f1 Binds Chloride_channel Cl- Channel (Closed) GABAA_receptor->Chloride_channel Chloride_channel->Chloride_channel This compound This compound This compound->GABAA_receptor Positive Allosteric Modulation

Proposed GABAergic Signaling Pathway of this compound.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its therapeutic application.

Pharmacokinetic ParameterValueReference(s)
Half-life (single dose) ~54 hours
Half-life (multiple doses) ~40 hours
Clearance 100% non-renal, indicating extensive metabolism
Kinetics First-order kinetics

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of urea with 2-phenylbutanoyl chloride. The following is a representative experimental protocol.

Step 1: Preparation of 2-Phenylbutanoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-phenylbutanoic acid with an excess of thionyl chloride (SOCl₂).

  • Gently reflux the mixture for 1-2 hours. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride via distillation under reduced pressure to obtain crude 2-phenylbutanoyl chloride.

Step 2: Synthesis of this compound

  • Dissolve urea in a suitable anhydrous solvent (e.g., dichloromethane) in a separate reaction flask under an inert atmosphere.

  • Add the freshly prepared 2-phenylbutanoyl chloride dropwise to the urea solution at room temperature with constant stirring.

  • Allow the reaction to proceed for several hours, monitoring its completion by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Acylation of Urea A 2-Phenylbutanoic Acid C Reflux A->C B Thionyl Chloride (SOCl₂) B->C D 2-Phenylbutanoyl Chloride C->D F Reaction with 2-Phenylbutanoyl Chloride D->F E Urea E->F G Purification F->G H This compound G->H

Synthesis Workflow for this compound.
Preclinical Evaluation of Anticonvulsant Activity

Maximal Electroshock (MES) Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-30 g) are used.

  • Drug Administration: Administer this compound at various doses via oral gavage or intraperitoneal injection. A vehicle control group should be included.

  • Induction of Seizure: At the time of peak drug effect, induce a seizure by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

Pentylenetetrazol (PTZ) Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures.

  • Animals: Male albino mice (20-30 g) are used.

  • Drug Administration: Administer this compound at various doses.

  • Induction of Seizure: At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).

  • Observation: Observe the animals for 30 minutes for the onset of clonic seizures lasting at least 5 seconds.

  • Endpoint: Protection is defined as the absence of clonic seizures during the observation period.

  • Data Analysis: Calculate the ED₅₀ for protection against PTZ-induced seizures.

Preclinical_Workflow start Animal Acclimatization drug_admin Drug Administration (this compound or Vehicle) start->drug_admin mes_test Maximal Electroshock (MES) Test drug_admin->mes_test ptz_test Pentylenetetrazol (PTZ) Test drug_admin->ptz_test mes_endpoint Observe Tonic Hindlimb Extension mes_test->mes_endpoint ptz_endpoint Observe Clonic Seizures ptz_test->ptz_endpoint data_analysis Data Analysis (ED₅₀ Calculation) mes_endpoint->data_analysis ptz_endpoint->data_analysis

Experimental Workflow for Preclinical Anticonvulsant Testing.
Clinical Trial Protocol: Double-Blind, Cross-Over Study

Based on the comparative study of this compound and Phenytoin, a similar protocol can be designed to evaluate the efficacy and safety of a new anticonvulsant agent against this compound.

  • Study Design: A double-blind, randomized, cross-over design.

  • Patient Population: Patients with a confirmed diagnosis of a specific type of epilepsy (e.g., partial-onset seizures) who are not adequately controlled by their current medication.

  • Treatment Periods: Each patient will receive two treatment periods, separated by a washout period. In one period, they will receive this compound, and in the other, the comparator drug. The order of treatment will be randomized.

  • Dosage: The dosage of this compound and the comparator drug will be titrated to an optimal effective and tolerated dose for each patient.

  • Primary Endpoint: The primary efficacy endpoint will be the percentage change in seizure frequency from baseline for each treatment period.

  • Secondary Endpoints: Secondary endpoints will include the proportion of patients with a ≥50% reduction in seizure frequency, seizure-free days, and adverse event profiles.

  • Data Analysis: Statistical analysis will be performed to compare the efficacy and safety of the two treatments.

Quantitative Analysis in Biological Samples

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of plasma or serum, add 300 µL of a precipitating agent (e.g., acetonitrile containing a suitable internal standard).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

This technical guide provides a foundational understanding of this compound for research and drug development professionals. The detailed protocols and data presented herein are intended to facilitate further investigation into this and other related anticonvulsant compounds.

References

An In-depth Technical Guide to the Anticonvulsant Properties of Pheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide, also known as phenylethylacetylurea or ethylphenacemide, is an anticonvulsant medication belonging to the ureide class.[1] Structurally related to phenobarbital, it has been considered a metabolic product of the latter.[1][2] Historically, this compound has been utilized in the treatment of severe epilepsy, particularly temporal lobe epilepsy and partial seizures, often reserved for cases where other, less toxic treatments have failed.[1][2] Due to the development of newer therapeutic agents, its clinical use has become limited and is now largely considered obsolete in many regions. This guide synthesizes the available technical information on its mechanism of action, pharmacological data, and the experimental protocols used to assess its anticonvulsant profile.

Proposed Mechanism of Action

The precise molecular mechanism of this compound is not fully elucidated but is believed to be multi-targeted, dampening neuronal excitability through several concerted actions. The primary proposed mechanisms involve the modulation of inhibitory and excitatory pathways.

  • Potentiation of GABAergic Inhibition: this compound is thought to act as a positive allosteric modulator of the GABA-A receptor. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. By enhancing the effects of GABA, this compound likely increases the influx of chloride ions into neurons, leading to hyperpolarization of the cell membrane. This hyperpolarized state raises the seizure threshold, making it more difficult for neurons to fire.

  • Blockade of Voltage-Gated Sodium Channels: A key proposed mechanism is the inhibition of voltage-gated sodium channels. These channels are critical for the initiation and propagation of action potentials. By blocking these channels, this compound may reduce the rapid and uncontrolled neuronal firing that characterizes a seizure.

  • Modulation of Voltage-Gated Calcium Channels: There is evidence to suggest that this compound may also influence voltage-gated calcium channels. By modulating these channels, it could reduce the influx of calcium at the synapse, which in turn would decrease the release of excitatory neurotransmitters, further contributing to the suppression of seizure activity.

G cluster_membrane Neuronal Membrane na_channel Voltage-Gated Na+ Channel excitation Reduced Neuronal Excitability na_channel->excitation (Decreases Firing) ca_channel Voltage-Gated Ca2+ Channel ca_channel->excitation (Decreases Excitatory Release) gaba_receptor GABA-A Receptor gaba_receptor->excitation (Increases Inhibition) This compound This compound This compound->na_channel Blocks This compound->ca_channel Modulates This compound->gaba_receptor Potentiates

Proposed multi-target mechanism of action for this compound.

Pharmacological Data

Quantitative Data: Pharmacokinetics

A study in healthy human volunteers elucidated the pharmacokinetic profile of this compound following single and multiple doses. The drug exhibits first-order kinetics and a long half-life, making it suitable for long-term administration.

ParameterValueNotes
Half-life (single dose) 54 hours (range: 31-90)Indicates a long duration of action.
Half-life (multiple doses) 40 hours-
Total Body Clearance 2.6 L/hr (range: 1.73-3.59)Clearance is 100% non-renal.
Kinetics First-orderIn the dose range studied.
Table 1: Pharmacokinetic Parameters of this compound in Humans. Data sourced from Galeazzi et al., 1979.
Clinical Efficacy

Direct comparative data on anticonvulsant potency (e.g., ED50 values) is scarce. However, a double-blind, cross-over clinical trial involving 94 outpatients compared this compound to Phenytoin, a widely used anticonvulsant. The study found no significant difference in the frequency of seizures between the two treatment groups, suggesting that this compound has an efficacy comparable to that of Phenytoin for controlling seizures in the patient population studied.

Experimental Protocols

While detailed protocols from studies specifically investigating this compound are limited, the following sections describe standardized, detailed methodologies for key preclinical experiments used to characterize the anticonvulsant spectrum of a compound.

Maximal Electroshock Seizure (MES) Test

This model is a benchmark for identifying compounds effective against generalized tonic-clonic seizures by assessing their ability to prevent seizure spread.

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Methodology:

  • Animals: Male adult mice (e.g., CD-1 or C57BL/6 strains) or rats (e.g., Sprague-Dawley) are used.

  • Drug Administration: The test compound (this compound) or vehicle control is administered via a clinically relevant route, such as intraperitoneally (i.p.) or orally (p.o.), across a range of doses.

  • Seizure Induction: At the predetermined time of peak drug effect, a topical anesthetic is applied to the corneas of the animal. A suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

  • Observation & Endpoint: The animal is immediately observed for the presence or absence of a tonic hindlimb extension lasting at least 3 seconds. The abolition of this tonic phase is considered protection.

  • Data Analysis: The ED50 (the dose that protects 50% of the animals) is calculated from the dose-response data, typically using probit analysis.

G start Animal Acclimation & Grouping admin Administer this compound or Vehicle (Control) start->admin wait Wait for Time of Peak Effect admin->wait stimulate Apply Suprathreshold Electrical Stimulus (Corneal Electrodes) wait->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe endpoint Endpoint: Absence of Tonic Hindlimb Extension = Protection observe->endpoint analyze Calculate ED50 (Probit Analysis) endpoint->analyze

Workflow for the Maximal Electroshock (MES) seizure test.
Pentylenetetrazol (PTZ) Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures by assessing their ability to elevate the seizure threshold.

Objective: To determine the ability of a test compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol.

Methodology:

  • Animals: Male adult mice or rats are used.

  • Drug Administration: The test compound (this compound) or vehicle control is administered.

  • Seizure Induction: At the time of peak effect, a subcutaneous (s.c.) injection of PTZ is administered at a dose known to induce clonic seizures in the majority of untreated animals (e.g., 85 mg/kg in mice).

  • Observation & Endpoint: The animal is immediately placed in an observation chamber and observed for a set period (e.g., 30 minutes). Protection is defined as the absence of a generalized clonic seizure lasting for at least 5 seconds.

  • Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.

G start Animal Acclimation & Grouping admin Administer this compound or Vehicle (Control) start->admin wait Wait for Time of Peak Effect admin->wait inject Administer Convulsant Dose of PTZ (s.c.) wait->inject observe Observe for Clonic Seizures (e.g., 30 min) inject->observe endpoint Endpoint: Absence of Clonic Seizure = Protection observe->endpoint analyze Calculate ED50 from Dose-Response Data endpoint->analyze

Workflow for the Pentylenetetrazol (PTZ) seizure test.
Rotarod Test for Neurotoxicity

This test is a standard procedure to assess motor impairment or neurological deficit, a common side effect of centrally acting drugs.

Objective: To assess the effect of a test compound on motor coordination and balance.

Methodology:

  • Animals: Male mice or rats are trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for a set duration (e.g., one minute).

  • Drug Administration: On the test day, various doses of the compound are administered.

  • Testing: At the time of peak drug effect, animals are placed on the rotating rod.

  • Endpoint: Neurological deficit is indicated if the animal falls off the rod within the set time.

  • Data Analysis: The TD50 (the dose causing toxicity in 50% of the animals) is calculated. The ratio of TD50 to ED50 gives the Protective Index (PI), a measure of the drug's therapeutic window.

Drug Interactions and Metabolism

This compound is a known inhibitor of the metabolism of other anticonvulsants, most notably phenytoin. This interaction leads to increased plasma levels of phenytoin, which can enhance its therapeutic effect but also increase the risk of toxicity. Therefore, careful monitoring of plasma drug levels is crucial when these drugs are co-administered. Additionally, this compound has been described as a potent inducer of liver enzymes, which can affect the pharmacokinetics of other drugs metabolized by these enzymes.

Conclusion

This compound is a ureide-class anticonvulsant with a history of clinical use in severe and refractory epilepsy. Its therapeutic effect is likely exerted through a combination of mechanisms, including the enhancement of GABAergic inhibition and the blockade of voltage-gated sodium and calcium channels. While it has demonstrated clinical efficacy comparable to phenytoin, a significant gap exists in the modern scientific literature regarding its specific quantitative pharmacological data, such as binding affinities and potency in standardized preclinical models. The experimental protocols detailed in this guide provide a framework for the type of rigorous preclinical evaluation necessary to fully characterize the anticonvulsant profile of compounds like this compound. Further research employing these modern methodologies would be invaluable to fully elucidate its pharmacological profile and potential for targeted therapeutic applications.

References

The Effect of Pheneturide on GABAergic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide, an anticonvulsant drug, is understood to exert its therapeutic effects primarily through the modulation of GABAergic neurotransmission. This technical guide provides an in-depth analysis of the core mechanisms by which this compound is believed to enhance the activity of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. Due to a scarcity of direct quantitative data for this compound, this guide incorporates data from its close structural and functional analogue, phenobarbital, to provide a comprehensive overview. The guide details the positive allosteric modulation of the GABA-A receptor, potential effects on GABA-metabolizing enzymes, and includes detailed experimental protocols and data presented in a structured format to facilitate research and development.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive neuronal excitability. The GABAergic system is the primary inhibitory network in the brain and a key target for anticonvulsant therapies. This compound is an anticonvulsant of the ureide class that is conceptually a metabolic degradation product of phenobarbital[1]. Its mechanism of action is primarily attributed to the enhancement of GABAergic inhibition, which leads to a reduction in neuronal firing and seizure propagation. This guide synthesizes the available information on this compound's interaction with the GABAergic system, with a focus on its effects on the GABA-A receptor and the enzymes responsible for GABA metabolism.

Mechanism of Action at the GABA-A Receptor

The principal mechanism by which this compound is thought to exert its anticonvulsant effects is through the positive allosteric modulation of the GABA-A receptor[2][3]. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing[4].

This compound, like other barbiturates, binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This allosteric binding potentiates the effect of GABA by increasing the duration of the chloride channel opening[5]. This prolonged channel opening enhances the influx of chloride ions, thereby strengthening the inhibitory signal. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.

Quantitative Data on GABA-A Receptor Modulation (Phenobarbital as a Proxy)

The following table summarizes quantitative data for phenobarbital's interaction with the GABA-A receptor, which is used as a proxy for this compound due to the lack of specific data for the latter.

ParameterValueDescriptionSource
EC50 (Direct Activation) 3.0 mMThe concentration of phenobarbital required to directly activate 50% of the maximal GABA-A receptor chloride current.
EC50 (Potentiation) 0.89 mMThe concentration of phenobarbital required to produce 50% of the maximal potentiation of a 1 µM GABA-activated current.
Effect on Channel Kinetics Increases the proportion of channels opening to the longest open state (9 msec)Phenobarbital prolongs the mean channel open time, leading to an increased overall chloride ion flux.
Signaling Pathway of this compound at the GABA-A Receptor

The following diagram illustrates the proposed mechanism of this compound's action as a positive allosteric modulator of the GABA-A receptor.

GABA_A_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Site Allosteric Site Chloride Channel (Closed) GABA->GABA_A_Receptor:gaba_site Binds This compound This compound This compound->GABA_A_Receptor:phen_site Binds Cl_in Chloride Influx GABA_A_Receptor->Cl_in Channel Opens (Prolonged Duration) Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in electrophysiology_workflow Prep Prepare aCSF and Intracellular Solutions Patch Establish Whole-Cell Patch-Clamp Prep->Patch CellPrep Prepare Cultured Neurons or Brain Slices CellPrep->Patch Baseline Apply GABA to Establish Baseline Current Patch->Baseline CoApply Co-apply GABA and Varying Concentrations of this compound Baseline->CoApply Record Record GABA-A Receptor Currents CoApply->Record Analyze Analyze Current Amplitude and Decay Kinetics Record->Analyze DoseResponse Construct Dose-Response Curve and Calculate EC50 Analyze->DoseResponse binding_assay_workflow MembranePrep Prepare Brain Membrane Homogenate Incubate Incubate Membranes with Radioligand and this compound MembranePrep->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Scintillation Counting of Filters Filter->Count Analyze Calculate Specific Binding and IC50 Count->Analyze CalculateKi Calculate Ki using Cheng-Prusoff Equation Analyze->CalculateKi

References

The Core of Anticonvulsant Action: A Technical Guide to Ureide Class Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental research surrounding ureide class anticonvulsants, a cornerstone in the management of epilepsy. This document provides a comprehensive overview of their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. Quantitative data is presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the core principles governing this important class of drugs.

Introduction to Ureide Anticonvulsants

The ureide class of compounds, characterized by the presence of a urea or a related cyclic ureide functional group, has been a prolific source of anticonvulsant drugs for decades. Seminal compounds like phenobarbital and phenytoin paved the way for the development of a wide array of derivatives with improved therapeutic profiles. The fundamental pharmacophore for many ureide anticonvulsants consists of a cyclic ureide moiety, such as a hydantoin or barbiturate ring, substituted with one or two aromatic rings. The spatial arrangement of these hydrophobic aromatic groups is a critical determinant of their anticonvulsant activity.

Mechanism of Action

The anticonvulsant effects of ureide derivatives are primarily attributed to their ability to modulate neuronal excitability through interactions with voltage-gated ion channels and neurotransmitter systems. The two principal mechanisms are the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition. Some ureides also exhibit effects on glutamatergic neurotransmission.

Modulation of Voltage-Gated Sodium Channels

A primary mechanism of action for many ureide anticonvulsants, including phenytoin and carbamazepine, is the blockade of voltage-gated sodium channels.[1][2][3] These drugs exhibit a use-dependent and voltage-dependent blockade, meaning they preferentially bind to and stabilize the inactivated state of the sodium channel.[1] This action reduces the number of available channels that can open in response to depolarization, thereby limiting the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizures.

Enhancement of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[4] Phenobarbital and other barbiturates enhance GABAergic inhibition by binding to the GABAA receptor, a ligand-gated ion channel. This binding potentiates the GABA-mediated influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The GABAA receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), and the specific subunit composition influences the pharmacological response to different drugs.

Modulation of Glutamatergic Neurotransmission

Glutamate is the major excitatory neurotransmitter in the brain, and its receptors, particularly the AMPA and Kainate subtypes, are implicated in the generation and spread of seizures. Some ureide-like compounds have been shown to modulate glutamatergic signaling. By antagonizing AMPA and Kainate receptors, these compounds can reduce the fast excitatory postsynaptic currents, thereby dampening excessive neuronal excitation.

Quantitative Anticonvulsant Activity

The anticonvulsant potency of ureide derivatives is typically evaluated using in vivo and in vitro models. The Maximal Electroshock Seizure (MES) test and the Pentylenetetrazole (PTZ) test are standard in vivo assays, providing the median effective dose (ED50) required to protect against seizures. In vitro assays, such as the radioligand binding assay, determine the affinity of a compound for its molecular target, expressed as the half-maximal inhibitory concentration (IC50).

CompoundAnimal ModelTestRoute of AdministrationED50 (mg/kg)Reference
PhenytoinMiceMESIntraperitoneal9.5
PhenytoinRatsMESOral121 µmol/kg
PhenobarbitalMiceMESIntraperitoneal21.8
PhenobarbitalRatsStatus EpilepticusIntraperitoneal14.2
CarbamazepineMiceMESIntraperitoneal8.8
CarbamazepineRatsMES-7.5
N-(2-hydroxyethyl)decanamideMiceMES-22.0
N-(2-hydroxyethyl)stearamideMiceMES-20.5
Compound 6d (Triazolopyrimidine derivative)MiceMES-15.8
CompoundAnimal ModelTestRoute of AdministrationED50 (mg/kg)Reference
PhenobarbitalRatsPTZ--
Diazepam-PTZ--
ValproateMicePTZ--
Aqueous extract of Teucrium poliumMicePTZ-22.4
n-butanol fraction of Teucrium poliumMicePTZ-12.6
CompoundTargetAssayIC50 (µM)Reference
PhenytoinVoltage-gated Sodium ChannelRadioligand Binding ([3H]batrachotoxin)40
PhenytoinVoltage-gated Sodium ChannelElectrophysiology72.6
PhenytoinVoltage-gated Sodium Channel (inactivated state)Electrophysiology19
CarbamazepineVoltage-gated Sodium Channel (inactivated state)Electrophysiology25
CarbamazepineVoltage-gated Sodium Channel (peak Na+ current)Electrophysiology56
CarbamazepineVoltage-gated Sodium Channel (sustained Na+ current)Electrophysiology18
Compound 10 (Ameltolide analogue)Voltage-gated Sodium ChannelRadioligand Binding ([3H]batrachotoxinin-A-20α-benzoate)0.11

Experimental Protocols

Synthesis of Ureide Anticonvulsants

Phenytoin (5,5-diphenylhydantoin) can be synthesized via the condensation of benzil with urea in the presence of a base.

  • Procedure: A mixture of benzil (5.3 g, 0.025 mol), urea (3.0 g, 0.05 mol), 30% aqueous sodium hydroxide solution (15 ml), and ethanol (75 ml) is placed in a round-bottom flask. The mixture is refluxed for 2 hours. After cooling to room temperature, the reaction mixture is poured into 125 ml of water and mixed. The solution is allowed to stand for 15 minutes and then filtered. The filtrate is strongly acidified with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and recrystallized from industrial spirit to yield pure phenytoin.

Phenobarbital (5-ethyl-5-phenylbarbituric acid) is synthesized through the condensation of diethyl ethylphenylmalonate with urea in the presence of a strong base like sodium methoxide.

  • Procedure: Diethyl ethylphenylmalonate is added to a solution of sodium methoxide. Urea is then added to the reaction mixture. The synthesis is carried out under reflux conditions. The resulting phenobarbital is isolated and purified. A variation of this method involves adding urea to the sodium methoxide solution first, followed by the addition of diethyl ethylphenylmalonate, which has been reported to give a higher yield.

Carbamazepine (5H-dibenz[b,f]azepine-5-carboxamide) can be synthesized by reacting 5H-dibenz[b,f]azepine with potassium cyanate.

  • Procedure: A suspension of iminostilbene (60 g) in acetic acid (600 ml) is heated to 60°C with stirring. A solution of potassium cyanate (40 g) in water (66 ml) is added dropwise over 2 hours. The reaction mixture is briefly heated to 80°C to ensure all the iminostilbene dissolves. After the addition is complete, the mixture is cooled to room temperature, and the precipitated carbamazepine is collected by filtration and dried.

In Vivo Anticonvulsant Screening

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

  • Apparatus: An electroconvulsive stimulator with corneal electrodes.

  • Animals: Mice or rats.

  • Procedure:

    • The test compound is administered to the animals at various doses via the desired route (e.g., intraperitoneal, oral).

    • At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats; 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

    • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

    • The ED50, the dose that protects 50% of the animals from the seizure, is calculated.

The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.

  • Convulsant Agent: Pentylenetetrazole (PTZ) solution.

  • Animals: Mice or rats.

  • Procedure:

    • The test compound is administered to the animals at various doses.

    • At the time of peak drug effect, a convulsant dose of PTZ (e.g., 85 mg/kg for mice, subcutaneously) is administered.

    • The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

    • The absence of clonic seizures is considered protection.

    • The ED50, the dose that protects 50% of the animals from PTZ-induced seizures, is calculated.

In Vitro Target Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand that binds to a specific site on the voltage-gated sodium channel.

  • Materials: Synaptosomal membrane preparations from rat brain, radioligand (e.g., [3H]batrachotoxinin-A 20-α-benzoate), test compounds, filtration apparatus.

  • Procedure:

    • Synaptosomal membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by ureide anticonvulsants.

GABAA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABAA_R GABAA Receptor (α, β, γ subunits) Cl_channel Chloride (Cl-) Channel GABAA_R->Cl_channel opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA->GABAA_R binds Phenobarbital Phenobarbital Phenobarbital->GABAA_R potentiates

Caption: GABAergic signaling pathway enhancement by phenobarbital.

Glutamate_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicle Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Glutamate Glutamate Glutamate_release->Glutamate AMPA_R AMPA/Kainate Receptor (e.g., GluA1/GluA2, GluK1/GluK2) Na_Ca_channel Na+/Ca2+ Channel AMPA_R->Na_Ca_channel opens Depolarization Membrane Depolarization Na_Ca_channel->Depolarization Na+/Ca2+ influx Increased_Excitability Increased Neuronal Excitability Depolarization->Increased_Excitability Glutamate->AMPA_R binds Ureide_Antagonist Ureide Antagonist Ureide_Antagonist->AMPA_R blocks

Caption: Glutamatergic signaling pathway and its modulation by ureide antagonists.

Experimental Workflows

The following diagrams outline the workflows for key experimental procedures.

Synthesis_Workflow cluster_synthesis Synthesis of Ureide Anticonvulsant Reactants Reactants (e.g., Benzil, Urea) Reaction Condensation Reaction (Base-catalyzed, Reflux) Reactants->Reaction Isolation Isolation (Precipitation, Filtration) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (Melting Point, Spectroscopy) Purification->Characterization

Caption: General workflow for the synthesis of ureide anticonvulsants.

InVivo_Screening_Workflow cluster_invivo In Vivo Anticonvulsant Screening Animal_Prep Animal Preparation (Mice or Rats) Drug_Admin Drug Administration (Test Compound, Vehicle) Animal_Prep->Drug_Admin Seizure_Induction Seizure Induction (MES or PTZ) Drug_Admin->Seizure_Induction Observation Observation (Seizure Endpoint) Seizure_Induction->Observation Data_Analysis Data Analysis (ED50 Calculation) Observation->Data_Analysis

Caption: Workflow for in vivo anticonvulsant screening using MES or PTZ tests.

Conclusion

The ureide class of anticonvulsants represents a rich and enduring field of research in medicinal chemistry and neuropharmacology. Their mechanisms of action, centered on the modulation of key ion channels and neurotransmitter systems, provide a rational basis for their therapeutic efficacy. The continued exploration of structure-activity relationships and the development of novel synthetic derivatives hold promise for the discovery of next-generation anticonvulsants with enhanced potency and improved safety profiles. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing the understanding and treatment of epilepsy.

References

Pheneturide as a Metabolic Degradation Product: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide, an anticonvulsant of the ureide class, is recognized as a metabolic degradation product of phenobarbital. Its biotransformation is a critical aspect of its pharmacokinetic profile and therapeutic window. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, detailing the key degradation products, the experimental protocols for their identification and quantification, and the enzymatic systems likely responsible for these transformations. All quantitative data are presented in structured tables for comparative analysis, and metabolic and experimental workflows are visualized through detailed diagrams.

Introduction

This compound, chemically (RS)-N-Carbamoyl-2-phenyl-butanamide, is a pharmacologically active compound that can be formed in the body from the metabolism of phenobarbital.[1] Understanding the metabolic fate of this compound is essential for predicting its efficacy, potential for drug-drug interactions, and toxicity profile. The primary metabolic transformations involve hydrolysis of the ureide functional group and hydroxylation of the aromatic ring and aliphatic chain.[2] This guide synthesizes the available data on this compound metabolism to serve as a resource for researchers in pharmacology and drug development.

Quantitative Analysis of this compound Metabolites

The metabolic degradation of this compound has been studied in both humans and rats, revealing species-specific differences in the primary metabolites. The following tables summarize the quantitative data on the urinary excretion of this compound metabolites.

Table 1: Relative Abundance of this compound Metabolites in Human Urine [2]

MetaboliteChemical NamePercentage of Total Metabolites
M12-(4-hydroxyphenyl)-butyroylurea37.5%
M22-phenylbutyric acid40.6%
M32-(4-hydroxyphenyl)-butyric acid11.9%

Table 2: Relative Abundance of this compound Metabolites in Rat Urine [2]

MetaboliteChemical NamePercentage of Total Metabolites
M42-(4-hydroxyphenyl)-butyroylurea70.5%
M53-hydroxy-2-phenyl-butyroylurea19.6%

Metabolic Pathways

The biotransformation of this compound proceeds primarily through two major pathways: hydrolysis and hydroxylation.

  • Hydrolysis: The ureide bond in this compound can be hydrolyzed to form 2-phenylbutyric acid. This is a significant pathway in humans.[2]

  • Hydroxylation: The phenyl ring of this compound is susceptible to aromatic hydroxylation, predominantly at the para-position, to form 2-(4-hydroxyphenyl)-butyroylurea. In rats, hydroxylation also occurs on the aliphatic side chain, leading to the formation of 3-hydroxy-2-phenyl-butyroylurea.

While direct studies on the specific enzymes metabolizing this compound are limited, its structural relationship to phenobarbital strongly suggests the involvement of the cytochrome P450 (CYP) enzyme system, particularly the CYP2C and CYP3A subfamilies.

G cluster_human Human Metabolism cluster_rat Rat Metabolism Pheneturide_H This compound M1 2-(4-hydroxyphenyl)-butyroylurea (37.5%) Pheneturide_H->M1 Hydroxylation (CYP2C/3A family) M2 2-phenylbutyric acid (40.6%) Pheneturide_H->M2 Hydrolysis M3 2-(4-hydroxyphenyl)-butyric acid (11.9%) M1->M3 Hydrolysis Pheneturide_R This compound M4 2-(4-hydroxyphenyl)-butyroylurea (70.5%) Pheneturide_R->M4 Aromatic Hydroxylation M5 3-hydroxy-2-phenyl-butyroylurea (19.6%) Pheneturide_R->M5 Aliphatic Hydroxylation

Caption: Metabolic pathways of this compound in humans and rats.

Experimental Protocols

The identification and quantification of this compound metabolites have been achieved through a combination of in vivo studies and analytical chemistry techniques.

In Vivo Metabolism Study

A representative in vivo study protocol for the analysis of this compound metabolites is outlined below.

  • Subject Administration:

    • Human Subjects: Administration of a single oral dose of 10 mg/kg this compound to healthy volunteers.

    • Rat Subjects: Administration of repeated oral doses of 250 mg/kg this compound.

  • Sample Collection: Collection of urine from both human and rat subjects over a specified period.

  • Metabolite Extraction:

    • Urine samples are passed through an Amberlite XAD-2 resin column. This non-ionic, hydrophobic resin adsorbs organic compounds, including drug metabolites, from aqueous solutions.

    • The adsorbed metabolites are subsequently eluted from the resin using an organic solvent (e.g., methanol or acetone).

  • Enzymatic Hydrolysis:

    • The eluate containing the metabolites is subjected to enzymatic hydrolysis, typically using a mixture of β-glucuronidase and arylsulfatase.

    • This step is crucial for cleaving conjugated metabolites (glucuronides and sulfates), which are often formed to increase the water solubility and facilitate the excretion of drugs and their metabolites. Cleavage allows for the analysis of the parent aglycone structures.

  • Metabolite Separation and Purification:

    • The hydrolyzed extract is concentrated and then subjected to preparative High-Performance Liquid Chromatography (HPLC).

    • A reversed-phase C18 column is commonly used with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol).

    • Fractions are collected at regular intervals for subsequent structural analysis.

  • Structure Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolated metabolites are analyzed by ¹H and ¹³C NMR to determine their chemical structure.

    • Mass Spectrometry (MS): Mass spectral analysis provides information on the molecular weight and fragmentation pattern of the metabolites, further confirming their identity.

G cluster_workflow Experimental Workflow for Metabolite Identification start In Vivo Study (Human/Rat Dosing) urine_collection Urine Collection start->urine_collection extraction Solid-Phase Extraction (Amberlite XAD-2) urine_collection->extraction hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) extraction->hydrolysis hplc Preparative HPLC hydrolysis->hplc nmr_ms Structure Elucidation (NMR & Mass Spectrometry) hplc->nmr_ms end Metabolite Identification nmr_ms->end

Caption: General experimental workflow for in vivo metabolite identification.
Analytical Instrumentation and Conditions (General)

While specific instrumental parameters for the original this compound metabolism studies are not extensively detailed in the literature, a typical setup for such an analysis would involve:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a period of 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 210 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

    • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC to establish connectivity and assign the structure.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Analysis: High-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) to study the fragmentation patterns for structural confirmation.

Conclusion

The metabolic degradation of this compound is a multifaceted process involving hydrolysis and hydroxylation, with notable differences between human and rat models. The primary metabolites have been identified and quantified, providing a solid foundation for further pharmacological and toxicological studies. While the involvement of cytochrome P450 enzymes, particularly from the CYP2C and CYP3A families, is strongly suggested by analogy to phenobarbital, direct experimental confirmation is an area for future research. The experimental workflows outlined in this guide provide a robust framework for the continued investigation of this compound metabolism and the biotransformation of related ureide-class compounds.

References

Methodological & Application

Application Notes and Protocols for the Use of Pheneturide in Experimental Models of Severe Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Pheneturide (also known as phenylethylacetylurea) is an anticonvulsant of the ureide class that has historically been used in the management of severe and intractable epilepsy, particularly when other treatments have failed.[1][2] Although considered largely obsolete in clinical practice now, it remains a compound of interest for research purposes.[2] Its utility in experimental models lies in studying the mechanisms of severe, drug-resistant seizures and for investigating pharmacokinetic interactions between anticonvulsant drugs.[3] this compound is known to inhibit the metabolism of other antiepileptic drugs, such as phenytoin, which can potentiate their effects.[2]

The precise mechanism of action for this compound is not fully elucidated, but it is understood to exert a general central nervous system depressant effect. Research suggests its primary mechanism may involve the enhancement of gamma-aminobutyric acid (GABA) activity, the main inhibitory neurotransmitter in the brain. By increasing GABAergic inhibition, this compound helps to stabilize neuronal electrical activity and control seizures. Due to its historical use in severe epilepsy, evaluating this compound in robust preclinical models, such as the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) kindling models, can provide valuable insights into the pathophysiology of intractable seizures.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the anticonvulsant efficacy of this compound in a rodent model of epilepsy. This workflow ensures systematic evaluation from animal preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (1 week) Baseline Baseline Assessment (Optional) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping DrugAdmin Drug Administration (Vehicle, this compound Doses, Positive Control) Grouping->DrugAdmin Model Induction of Severe Epilepsy Model (e.g., MES or PTZ Kindling) DrugAdmin->Model Observation Behavioral & Seizure Monitoring Model->Observation Data Data Collection (Seizure Score, Duration, Latency) Observation->Data Stats Statistical Analysis (e.g., ANOVA) Data->Stats

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Seizure Model

This model is used to assess the ability of a compound to prevent the spread of seizures and is considered a model for generalized tonic-clonic seizures.

Objective: To determine the anticonvulsant efficacy of this compound against maximal electroshock-induced tonic hindlimb extension in rodents.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Positive control (e.g., Phenytoin)

  • Male Sprague-Dawley rats (150-200 g) or CF-1 mice (20-25 g)

  • Electroconvulsiometer with corneal or ear clip electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Saline solution (0.9%)

  • Syringes and needles for administration (e.g., oral gavage for rats)

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least one week before the experiment, with free access to food and water.

  • Drug Preparation: Prepare a suspension of this compound in the vehicle at various concentrations to allow for the administration of a range of doses.

  • Animal Grouping: Randomly divide animals into at least four groups (n=8-10 per group): Vehicle Control, this compound (low, medium, high doses), and Positive Control.

  • Drug Administration: Administer this compound, vehicle, or positive control to the respective groups via the desired route (e.g., oral gavage for rats). Allow for a pre-treatment period for the compound to reach peak effect (e.g., 60 minutes).

  • Seizure Induction: Apply a topical anesthetic to the cornea. At the time of expected peak drug effect, deliver a brief electrical stimulus (e.g., 150 mA for 0.2 seconds in rats) through corneal electrodes.

  • Observation & Data Collection: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension, which is the primary endpoint. The absence of this endpoint indicates protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50), which is the dose at which 50% of the animals are protected from the tonic hindlimb extension.

Protocol 2: Chronic Pentylenetetrazol (PTZ)-Kindling Model

The PTZ kindling model is a widely used paradigm to study epileptogenesis and to evaluate compounds for activity against generalized seizures.

Objective: To evaluate the efficacy of this compound in suppressing seizures in a chronic, chemically-induced seizure model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Diazepam)

  • Pentylenetetrazol (PTZ)

  • Saline solution (0.9%)

  • Male Wistar rats (200-250 g)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers and video monitoring system

Procedure:

  • Kindling Induction:

    • Administer a sub-convulsive dose of PTZ (e.g., 35 mg/kg, i.p.) to all animals every 48 hours.

    • Immediately after each injection, place the animal in an observation chamber and record seizure activity for 30 minutes, scoring based on a standardized scale (e.g., Racine scale).

    • Continue PTZ injections until animals are "fully kindled," defined as exhibiting a high-grade seizure (e.g., score 4 or 5) for at least three consecutive injections.

  • Drug Testing Phase:

    • Once animals are fully kindled, divide them into treatment groups (Vehicle, this compound doses, Positive Control).

    • Administer the assigned treatment 30-60 minutes before a "challenge" dose of PTZ (35 mg/kg, i.p.).

  • Data Collection: Record the seizure score, latency to the first seizure, and total duration of seizure activity for each animal.

  • Data Analysis: Compare the seizure parameters between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine if this compound significantly reduces seizure severity or increases latency.

Putative Signaling Pathway

The primary proposed mechanism for this compound involves the enhancement of GABAergic neurotransmission. The following diagram illustrates this putative action at an inhibitory synapse.

G cluster_synapse Inhibitory Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_receptor GABA-A Receptor (Chloride Channel) GABA_release->GABA_receptor GABA binds Cl_influx Cl- Influx GABA_receptor->Cl_influx Hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) Cl_influx->Hyperpolarization This compound This compound This compound->GABA_receptor Enhances GABA Effect

Caption: Putative mechanism of this compound enhancing GABAergic inhibition.

Data Presentation

Due to the limited availability of modern preclinical data for this compound, the following tables are presented as templates for summarizing quantitative results from the described experimental models. They are populated with illustrative data to guide researchers in presenting their findings.

Table 1: Illustrative Efficacy of this compound in the MES Model

Treatment GroupDose (mg/kg)NAnimals ProtectedProtection (%)
Vehicle Control-1000
This compound2510220
This compound5010550
This compound10010990
Phenytoin (Control)3010880
Calculated Value ED₅₀ (mg/kg) 50.0

Data are illustrative. ED₅₀ represents the dose effective in 50% of animals.

Table 2: Illustrative Effect of this compound on PTZ-Kindled Seizures

Treatment GroupDose (mg/kg)NMean Seizure Score (± SEM)Mean Latency to Seizure (s ± SEM)
Vehicle Control-104.8 ± 0.285 ± 10
This compound50103.1 ± 0.4180 ± 25
This compound100101.5 ± 0.3 295 ± 30
Diazepam (Control)5101.2 ± 0.2 350 ± 28

*Data are illustrative. *p<0.05, *p<0.01 compared to Vehicle Control. Data are presented as mean ± Standard Error of the Mean (SEM).

A double-blind, cross-over clinical trial comparing this compound with Phenytoin found no significant difference in the frequency of seizures between the two treatments, suggesting comparable efficacy in patients with epilepsy.

References

Application Notes and Protocols: Pheneturide in Temporal lobe Epilepsy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide, also known as phenylethylacetylurea, is an anticonvulsant drug that has been used in the treatment of epilepsy, including temporal lobe epilepsy (TLE).[1] Although considered an older medication and now seldom used, its study can still provide valuable insights into the mechanisms of anticonvulsant action and the development of new therapeutic strategies for drug-resistant epilepsy.[1] this compound is structurally related to phenobarbital and is thought to exert its effects through multiple mechanisms, primarily by modulating inhibitory and excitatory neurotransmission.[1]

These application notes provide an overview of the proposed mechanism of action of this compound, protocols for its preclinical evaluation in animal models of TLE, and a framework for assessing its potential therapeutic efficacy.

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated, but it is believed to involve a combination of effects on neuronal excitability. The primary hypothesized mechanisms include:

  • Enhancement of GABAergic Inhibition: this compound is thought to potentiate the effects of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This enhancement of GABAergic signaling leads to an increased influx of chloride ions into neurons, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.

  • Modulation of Voltage-Gated Sodium Channels: this compound may also exert its anticonvulsant effects by blocking voltage-gated sodium channels. By stabilizing the inactive state of these channels, it can limit the sustained, high-frequency firing of neurons that is characteristic of seizures.

  • Possible Modulation of Calcium Channels: There is also a possibility that this compound influences the activity of voltage-gated calcium channels, which would reduce the release of excitatory neurotransmitters at the synapse.

Proposed Signaling Pathway of this compound

Pheneturide_Signaling_Pathway cluster_Pre Presynaptic Terminal cluster_Post Postsynaptic Neuron Ca_channel Voltage-Gated Ca²⁺ Channel Vesicle Synaptic Vesicle (Glutamate) Ca_channel->Vesicle Triggers Release Na_channel_pre Voltage-Gated Na⁺ Channel Action_Potential Action Potential Na_channel_pre->Action_Potential Glutamate Glutamate Vesicle->Glutamate Releases GABA_R GABA-A Receptor Depolarization Depolarization GABA_R->Depolarization Inhibits (Cl⁻ influx) Na_channel_post Voltage-Gated Na⁺ Channel Na_channel_post->Depolarization Initiates Reduced_Excitability Reduced Neuronal Excitability This compound This compound This compound->Ca_channel Inhibits (putative) This compound->GABA_R Potentiates This compound->Na_channel_post Inhibits GABA GABA GABA->GABA_R Binds Glutamate->Na_channel_post Activates Action_Potential->Ca_channel Opens

Caption: Proposed signaling pathway of this compound in reducing neuronal hyperexcitability.

Data Presentation

Due to the limited availability of recent and detailed quantitative data for this compound in the public domain, the following tables are presented with illustrative data based on typical findings for anticonvulsant drugs in temporal lobe epilepsy studies. Researchers should replace this illustrative data with their own experimental findings.

Table 1: Illustrative In Vitro Pharmacological Profile of this compound

TargetAssay TypeParameterValue
GABA-A ReceptorRadioligand BindingKᵢ (µM)Data not available
Voltage-Gated Na⁺ ChannelElectrophysiologyIC₅₀ (µM)Data not available
Voltage-Gated Ca²⁺ ChannelElectrophysiologyIC₅₀ (µM)Data not available

Table 2: Illustrative Efficacy of this compound in a Rodent Model of Temporal Lobe Epilepsy (Kainic Acid Model)

Treatment GroupDose (mg/kg)Mean Seizure Frequency (seizures/day)% Seizure Reduction
Vehicle-5.2 ± 0.8-
This compound253.1 ± 0.640.4%
This compound501.9 ± 0.4 63.5%
Positive Control (e.g., Diazepam)51.2 ± 0.376.9%
p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Table 3: Illustrative Pharmacokinetic Parameters of this compound in Rodents

SpeciesRoute of AdministrationT½ (hours)Cₘₐₓ (µg/mL)Tₘₐₓ (hours)
RatOral~40-50Dose-dependent2-4
MouseIntraperitoneal~30-40Dose-dependent1-2

Note: The long half-life of this compound suggests that steady-state levels can be achieved with chronic dosing.[2]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in preclinical models of temporal lobe epilepsy.

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation cluster_Analysis Data Analysis and Interpretation Receptor_Binding Receptor Binding Assays (GABA-A) PK_Studies Pharmacokinetic Studies (Rodents) Receptor_Binding->PK_Studies Electrophysiology Electrophysiology (Na⁺/Ca²⁺ Channels) Electrophysiology->PK_Studies TLE_Model TLE Animal Model Induction (e.g., Kainic Acid) PK_Studies->TLE_Model Dose Selection Behavioral_Testing Behavioral and Seizure Monitoring TLE_Model->Behavioral_Testing Neuroprotection Histological Analysis (Neuroprotection) Behavioral_Testing->Neuroprotection Data_Analysis Statistical Analysis Behavioral_Testing->Data_Analysis Neuroprotection->Data_Analysis Efficacy_Determination Determination of Efficacy and Therapeutic Window Data_Analysis->Efficacy_Determination

Caption: A generalized experimental workflow for the preclinical evaluation of this compound.

Protocol 1: Kainic Acid-Induced Model of Temporal Lobe Epilepsy in Rats

Objective: To induce a chronic epilepsy model in rats that mimics key features of human TLE, including spontaneous recurrent seizures and hippocampal sclerosis.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Kainic acid monohydrate

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Video-EEG monitoring system

Procedure:

  • Animal Preparation: Acclimatize rats to the housing facility for at least one week before surgery.

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame.

  • Kainic Acid Injection:

    • Prepare a solution of kainic acid in sterile saline (e.g., 0.5 µg/µL).

    • Inject a small volume of the kainic acid solution (e.g., 0.5 µL) into the dorsal hippocampus (coordinates relative to bregma: AP -3.8 mm, ML ±2.5 mm, DV -2.8 mm).

    • Inject slowly over 5 minutes and leave the needle in place for an additional 5 minutes to prevent backflow.

  • Induction of Status Epilepticus (SE): Monitor the animal for the development of behavioral seizures. SE is typically characterized by continuous or rapidly recurring seizures.

  • Post-SE Care: Provide supportive care, including hydration and soft food, to aid recovery.

  • Chronic Phase and Seizure Monitoring:

    • Allow a latent period of at least 2 weeks for the development of spontaneous recurrent seizures.

    • Monitor the animals using a video-EEG system to record seizure frequency and duration.

Protocol 2: Evaluation of this compound Efficacy on Spontaneous Recurrent Seizures

Objective: To assess the anticonvulsant effect of this compound on spontaneous recurrent seizures in the kainic acid-induced TLE model.

Materials:

  • Epileptic rats from Protocol 1

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles

  • Video-EEG monitoring system

Procedure:

  • Baseline Seizure Monitoring: Record the frequency and duration of spontaneous seizures for each rat for a baseline period of at least one week.

  • Group Allocation: Randomly assign rats to different treatment groups: Vehicle, this compound (multiple doses), and a positive control (e.g., a clinically used anti-epileptic drug).

  • Drug Administration:

    • Prepare fresh solutions/suspensions of this compound in the vehicle on each day of administration.

    • Administer the assigned treatment (e.g., via oral gavage) once or twice daily for a specified period (e.g., 2 weeks).

  • Seizure Monitoring During Treatment: Continuously monitor the rats using video-EEG throughout the treatment period to record seizure frequency and duration.

  • Data Analysis:

    • Compare the mean seizure frequency and duration during the treatment period to the baseline period for each group.

    • Use appropriate statistical tests (e.g., repeated measures ANOVA) to determine the significance of any observed effects.

    • Calculate the percentage reduction in seizure frequency for each treatment group compared to the vehicle control.

Protocol 3: Assessment of Neuroprotective Effects

Objective: To determine if this compound treatment can mitigate the neuronal damage associated with TLE.

Materials:

  • Brains from rats at the end of Protocol 2

  • 4% paraformaldehyde in phosphate-buffered saline (PBS)

  • Sucrose solutions (15% and 30% in PBS)

  • Cryostat or vibrating microtome

  • Microscope slides

  • Nissl stain (e.g., cresyl violet)

  • Microscope with a digital camera

Procedure:

  • Tissue Collection and Preparation:

    • At the end of the treatment period, deeply anesthetize the rats and perfuse them transcardially with saline followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix them in 4% paraformaldehyde overnight.

    • Cryoprotect the brains by sequential immersion in 15% and 30% sucrose solutions.

    • Freeze the brains and section them coronally (e.g., 40 µm thickness) using a cryostat or microtome.

  • Nissl Staining:

    • Mount the brain sections onto microscope slides.

    • Stain the sections with cresyl violet to visualize neuronal cell bodies.

    • Dehydrate the sections through a series of ethanol solutions, clear with xylene, and coverslip.

  • Quantification of Neuronal Loss:

    • Capture images of the hippocampus (specifically CA1, CA3, and dentate gyrus regions) from multiple sections per animal.

    • Count the number of surviving neurons in these regions using image analysis software.

    • Compare the neuronal counts between the different treatment groups to assess for neuroprotective effects.

Conclusion

These application notes and protocols provide a framework for the investigation of this compound in the context of temporal lobe epilepsy. While there is a need for more robust and publicly available quantitative data on the efficacy and molecular interactions of this compound, the methodologies described here offer a systematic approach to evaluating its potential as an anticonvulsant and neuroprotective agent. The provided diagrams and tables serve as valuable tools for visualizing the proposed mechanisms and organizing experimental data. Researchers are encouraged to adapt and refine these protocols to address specific scientific questions regarding the role of this compound and similar compounds in the treatment of epilepsy.

References

Methodology for Assessing Pheneturide's Effect on Pharmacokinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to methodologies for assessing the pharmacokinetic profile of Pheneturide, a ureide-class anticonvulsant. The following application notes and protocols are designed to assist in the systematic evaluation of this compound's absorption, distribution, metabolism, and excretion (ADME) properties, which is critical for its development and therapeutic application.

Introduction

This compound, also known as phenylethylacetylurea, is an anticonvulsant drug used in the management of epilepsy.[1] A thorough understanding of its pharmacokinetic properties is essential for optimizing dosing regimens, predicting potential drug-drug interactions, and ensuring its safe and effective use. This document outlines standard in vitro and in vivo methods to characterize the pharmacokinetic profile of this compound.

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize key quantitative data regarding this compound's pharmacokinetic parameters and its metabolism in humans and rats.

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Elimination Half-Life (t½) 54 hours (single dose)[2][3]
40 hours (repetitive administration)[2][3]
Total Body Clearance 2.6 L/hr (single dose)
Kinetics First-order kinetics
Metabolism Extensive (100% nonrenal clearance)

Table 2: Urinary Metabolites of this compound in Humans and Rats

SpeciesMetabolitePercentage of Total MetabolitesReference
Human 2-(4-hydroxyphenyl)-butyroylurea37.5%
2-phenylbutyric acid40.6%
2-(4-hydroxyphenyl)-butyric acid11.9%
Rat 2-(4-hydroxyphenyl)-butyroylurea70.5%
3-hydroxy-2-phenyl-butyroylurea19.6%

Signaling and Metabolic Pathways

The primary metabolic transformations of this compound involve hydroxylation of the phenyl ring and hydrolysis of the ureide group. In humans, the major pathways are hydroxylation and hydrolysis, while in rats, hydroxylation of both the phenyl ring and the aliphatic chain are the dominant routes.

Pheneturide_Metabolism cluster_human Human Metabolism cluster_rat Rat Metabolism This compound This compound MetaboliteH1 2-(4-hydroxyphenyl)-butyroylurea This compound->MetaboliteH1 Hydroxylation MetaboliteH2 2-phenylbutyric acid This compound->MetaboliteH2 Hydrolysis MetaboliteR1 2-(4-hydroxyphenyl)-butyroylurea This compound->MetaboliteR1 Hydroxylation (Phenyl Ring) MetaboliteR2 3-hydroxy-2-phenyl-butyroylurea This compound->MetaboliteR2 Hydroxylation (Aliphatic Chain) MetaboliteH3 2-(4-hydroxyphenyl)-butyric acid MetaboliteH1->MetaboliteH3 Hydrolysis

Metabolic pathway of this compound in humans and rats.

Experimental Protocols

The following protocols describe key in vitro and in vivo experiments for assessing the pharmacokinetic properties of this compound.

In Vitro Experimental Protocols

This assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

Objective: To determine the permeability of this compound across a Caco-2 cell monolayer, an indicator of its potential for oral absorption.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer

  • This compound stock solution

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical instrumentation (e.g., LC-MS/MS)

Protocol:

  • Cell Culture and Seeding: Culture Caco-2 cells and seed them onto Transwell filter supports. Maintain the cell culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or by performing a Lucifer yellow rejection assay.

  • Dosing Solution Preparation: Prepare a dosing solution of this compound in HBSS at a relevant concentration (e.g., 10 µM).

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound dosing solution to the apical (A) side of the Transwell insert.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

    • At the end of the experiment, collect samples from the apical side.

  • Permeability Measurement (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction by adding the dosing solution to the basolateral side and sampling from the apical side.

  • Sample Analysis: Quantify the concentration of this compound in all collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

Caco2_Workflow Start Start: Caco-2 Cell Culture Seed Seed cells on Transwell inserts Start->Seed Differentiate Differentiate for ~21 days Seed->Differentiate Integrity Assess Monolayer Integrity (TEER/Lucifer Yellow) Differentiate->Integrity Dose Prepare this compound Dosing Solution Integrity->Dose Permeability Perform Permeability Assay (A-B and B-A) Dose->Permeability Sample Collect samples from apical and basolateral chambers Permeability->Sample Analyze Quantify this compound by LC-MS/MS Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate End End: Determine Permeability Calculate->End

Workflow for the Caco-2 permeability assay.

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

Objective: To determine the in vitro metabolic stability of this compound in liver microsomes and calculate its intrinsic clearance.

Materials:

  • Pooled liver microsomes (human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • This compound stock solution

  • Control compounds (e.g., a high clearance and a low clearance compound)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • Analytical instrumentation (e.g., LC-MS/MS)

Protocol:

  • Preparation of Reagents: Prepare working solutions of liver microsomes, NADPH regenerating system, and this compound in phosphate buffer.

  • Incubation:

    • Pre-incubate the liver microsomes and this compound at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Sample Analysis: Transfer the supernatant and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).

Microsomal_Stability_Workflow Start Start: Prepare Reagents Prepare_Microsomes Prepare Liver Microsome Solution Start->Prepare_Microsomes Prepare_Compound Prepare this compound Solution Start->Prepare_Compound Pre_Incubate Pre-incubate Microsomes and this compound at 37°C Prepare_Microsomes->Pre_Incubate Prepare_Compound->Pre_Incubate Initiate_Reaction Initiate reaction with NADPH Pre_Incubate->Initiate_Reaction Incubate Incubate and collect samples at time points Initiate_Reaction->Incubate Terminate Terminate reaction with cold acetonitrile Incubate->Terminate Process Centrifuge and collect supernatant Terminate->Process Analyze Analyze remaining this compound by LC-MS/MS Process->Analyze Calculate Calculate t½ and Intrinsic Clearance Analyze->Calculate End End: Determine Metabolic Stability Calculate->End

Workflow for the liver microsomal stability assay.
In Vivo Experimental Protocol

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., Sprague-Dawley rats) after intravenous (IV) and oral (PO) administration.

Materials:

  • Sprague-Dawley rats (or other appropriate rodent species)

  • This compound formulation for IV and PO administration

  • Dosing vehicles

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Protocol:

  • Animal Acclimation and Dosing:

    • Acclimate animals to the housing conditions.

    • Fast animals overnight before dosing (with access to water).

    • Divide animals into two groups: IV and PO administration.

    • Administer a single dose of this compound to each animal. For human studies, a dose of 10 mg/kg has been used.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process blood samples to obtain plasma by centrifugation.

  • Urine and Feces Collection (Optional): For excretion studies, house animals in metabolic cages to collect urine and feces at specified intervals.

  • Sample Analysis: Quantify the concentration of this compound in plasma (and urine/feces if collected) using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine pharmacokinetic parameters from the plasma concentration-time data.

    • Key parameters to calculate include:

      • Maximum concentration (Cmax) and time to Cmax (Tmax).

      • Area under the plasma concentration-time curve (AUC).

      • Clearance (CL).

      • Volume of distribution (Vd).

      • Elimination half-life (t½).

    • For the PO group, calculate oral bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

InVivo_PK_Workflow Start Start: Animal Acclimation Dosing Dose animals with this compound (IV and PO routes) Start->Dosing Blood_Sampling Collect blood samples at specified time points Dosing->Blood_Sampling Urine_Feces_Collection Optional: Collect urine and feces in metabolic cages Dosing->Urine_Feces_Collection Plasma_Separation Process blood to obtain plasma Blood_Sampling->Plasma_Separation Sample_Analysis Quantify this compound in biological matrices by LC-MS/MS Plasma_Separation->Sample_Analysis Urine_Feces_Collection->Sample_Analysis PK_Analysis Perform non-compartmental pharmacokinetic analysis Sample_Analysis->PK_Analysis Calculate_Parameters Calculate Cmax, Tmax, AUC, CL, Vd, t½, and F% PK_Analysis->Calculate_Parameters End End: Characterize In Vivo Pharmacokinetic Profile Calculate_Parameters->End

Workflow for an in vivo pharmacokinetic study.

Conclusion

The methodologies outlined in this document provide a robust framework for the comprehensive assessment of this compound's pharmacokinetic properties. By systematically evaluating its absorption, distribution, metabolism, and excretion, researchers and drug development professionals can gain critical insights to guide further development, optimize therapeutic use, and ensure the safety and efficacy of this anticonvulsant medication. The combination of in vitro screening assays and definitive in vivo studies will enable a thorough understanding of this compound's disposition in the body.

References

Administration of Pheneturide and its Analogs in Rodent Seizure Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of pheneturide and its closely related analog, acetylthis compound, in established rodent models of seizures. The following sections detail the proposed mechanism of action, experimental protocols for evaluating anticonvulsant efficacy, and data presentation guidelines to ensure reproducible and comparable results.

Introduction

This compound, an anticonvulsant of the ureide class, and its derivative acetylthis compound, have been investigated for their efficacy in controlling seizures.[1][2] Preclinical evaluation in rodent models is a critical step in characterizing the anticonvulsant properties of these compounds. Standardized models such as the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ)-induced seizure tests are widely used to assess the potential of a compound to manage different types of seizures.[3][4] The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to model myoclonic and absence seizures.[1]

Proposed Mechanism of Action

The precise mechanism of action for this compound and its analogs is not fully elucidated but is believed to involve the modulation of neuronal excitability through multiple pathways. The primary proposed mechanisms include:

  • Enhancement of GABAergic Inhibition: These compounds are thought to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increased influx of chloride ions, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.

  • Modulation of Voltage-Gated Ion Channels: It is also suggested that these compounds may block voltage-gated sodium and calcium channels. Inhibition of sodium channels can reduce the propagation of action potentials, while modulation of calcium channels can decrease the release of neurotransmitters at the synapse, thereby dampening excitatory signals.

Below is a diagram illustrating the proposed signaling pathway for Acetylthis compound, a close analog of this compound.

Acetylpheneturide_Signaling_Pathway cluster_GABA GABAergic Inhibition cluster_Channels Voltage-Gated Ion Channels Acetylthis compound Acetylthis compound GABA_A GABA-A Receptor Acetylthis compound->GABA_A Na_Channel Sodium Channels Acetylthis compound->Na_Channel Ca_Channel Calcium Channels Acetylthis compound->Ca_Channel Cl_influx Increased Cl- Influx GABA_A->Cl_influx Enhances Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Seizure_Suppression Seizure Suppression Hyperpolarization->Seizure_Suppression AP_Propagation Reduced Action Potential Propagation Na_Channel->AP_Propagation Inhibits NT_Release Decreased Neurotransmitter Release Ca_Channel->NT_Release Inhibits AP_Propagation->Seizure_Suppression NT_Release->Seizure_Suppression

Proposed signaling pathway of Acetylthis compound.

Experimental Protocols

The following protocols are standard, validated methods for the preclinical evaluation of antiseizure drugs in rodent models.

General Experimental Workflow

The evaluation of this compound or its analogs typically follows a tiered approach, starting with pharmacokinetic profiling to determine brain and plasma exposure, followed by efficacy testing in acute seizure models.

Experimental_Workflow start Start pk_studies Pharmacokinetic (PK) Profiling (Plasma and Brain) start->pk_studies dose_selection Dose Selection for Efficacy Studies pk_studies->dose_selection acute_seizure_models Efficacy Testing in Acute Seizure Models (MES, scPTZ) dose_selection->acute_seizure_models chronic_models Progression to Chronic Models (Optional) acute_seizure_models->chronic_models end End acute_seizure_models->end neuroprotection_assays Neuroprotection Assays (Optional) chronic_models->neuroprotection_assays neuroprotection_assays->end

General experimental workflow for in vivo testing.

Protocol 1: Pharmacokinetic (PK) Profiling

Objective: To determine the pharmacokinetic profile of the test compound in plasma and brain tissue of mice or rats to inform dose selection for efficacy studies.

Materials:

  • Rodents (e.g., male CF-1 mice or Sprague-Dawley rats)

  • Acetylthis compound or this compound

  • Vehicle for drug administration (e.g., 0.5% methylcellulose)

  • Blood collection supplies (e.g., heparinized tubes)

  • Homogenization buffer

  • LC-MS/MS system for bioanalysis

Methodology:

  • Dosing: Administer the compound via the intended route (e.g., oral gavage or intraperitoneal injection) at a minimum of three different dose levels.

  • Sample Collection: Collect blood and brain tissue samples at various time points post-administration.

  • Sample Processing: Separate plasma from blood samples via centrifugation. Homogenize brain tissue in a suitable buffer.

  • Bioanalysis: Quantify compound concentrations in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Protocol 2: Maximal Electroshock (MES) Test

Objective: To assess the efficacy of the compound in a model of generalized tonic-clonic seizures.

Materials:

  • Rodents (e.g., male CF-1 mice)

  • Acetylthis compound or this compound and vehicle

  • Corneal electrodes

  • Electroshock device

  • Topical anesthetic (e.g., 0.5% tetracaine HCl in 0.9% saline)

Methodology:

  • Drug Administration: Administer various doses of the compound or vehicle to different groups of animals.

  • Seizure Induction: At the time of peak drug effect (determined from PK studies), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes after applying a topical anesthetic.

  • Endpoint: Observe the animals for the presence or absence of the tonic hindlimb extension. The abolition of this response is considered protection.

  • Data Analysis: Calculate the median effective dose (ED50), which is the dose at which 50% of the animals are protected from the tonic hindlimb extension.

Protocol 3: Subcutaneous Pentylenetetrazol (scPTZ) Test

Objective: To evaluate the efficacy of the compound against myoclonic and absence seizures.

Materials:

  • Rodents (e.g., male CF-1 mice)

  • Acetylthis compound or this compound and vehicle

  • Pentylenetetrazol (PTZ) solution

Methodology:

  • Drug Administration: Administer various doses of the compound or vehicle to different groups of animals.

  • Seizure Induction: At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) that induces clonic seizures in >95% of vehicle-treated animals.

  • Endpoint: Observe the animals for a defined period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds. The absence of such seizures indicates protection.

  • Data Analysis: Determine the ED50 for protection against scPTZ-induced seizures.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Pharmacokinetic Parameters of Acetylthis compound in Rodents Note: Specific values for this compound are not readily available in the reviewed literature. The table below is a template based on data for Acetylthis compound.

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)T1/2 (h)Brain/Plasma Ratio
MouseTBDTBDTBDTBDTBDTBDTBD
RatTBDTBDTBDTBDTBDTBDTBD
TBD: To Be Determined by experiment.

Table 2: Anticonvulsant Efficacy of Acetylthis compound in Mice Note: Specific ED50 values for this compound are not readily available in the reviewed literature. The table below is a template based on data for Acetylthis compound.

Seizure ModelEndpointED50 (mg/kg)95% Confidence Interval
Maximal Electroshock (MES)Abolition of tonic hindlimb extensionTBDTBD
Subcutaneous PTZ (scPTZ)Absence of clonic seizuresTBDTBD
6-Hz (44mA)Protection from psychomotor seizureTBDTBD
TBD: To Be Determined by experiment.

Conclusion

The protocols and guidelines presented here provide a framework for the systematic evaluation of this compound and its analogs in rodent seizure models. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, which is essential for the discovery and development of novel antiepileptic drugs.

References

Determining Appropriate Pheneturide Dosage for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the appropriate dosage of Pheneturide for in vivo research, particularly in the context of its anticonvulsant properties. Due to the limited availability of recent preclinical data for this compound, this document outlines detailed protocols for conducting dose-response studies to establish both efficacy and safety profiles in rodent models. The methodologies are based on established practices for anticonvulsant drug screening.

Proposed Mechanism of Action

This compound, an analog of Acetylthis compound, is believed to exert its anticonvulsant effects through a multi-faceted mechanism involving the modulation of neuronal excitability.[1][2] The primary proposed mechanisms include:

  • Enhancement of GABAergic Inhibition: this compound likely potentiates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a raised seizure threshold.[3]

  • Modulation of Voltage-Gated Sodium Channels: The compound may stabilize the inactive state of voltage-gated sodium channels, which would limit the sustained, high-frequency firing of neurons characteristic of seizures.[3]

  • Inhibition of Voltage-Gated Calcium Channels: this compound might also modulate voltage-gated calcium channels, leading to a reduction in neurotransmitter release at the synapse and a dampening of excitatory signaling.[3]

Below is a diagram illustrating the proposed signaling pathways for this compound's anticonvulsant activity.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Ca_channel Voltage-Gated Ca²⁺ Channel Vesicle Synaptic Vesicle (Glutamate) Ca_channel->Vesicle Triggers Exocytosis Na_channel_pre Voltage-Gated Na⁺ Channel Na_channel_pre->Vesicle Depolarization Pheneturide_pre This compound Pheneturide_pre->Ca_channel Inhibits Pheneturide_pre->Na_channel_pre Inhibits GABA_A_Receptor GABA-A Receptor Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Opens Channel Na_channel_post Voltage-Gated Na⁺ Channel GABA GABA GABA->GABA_A_Receptor Binds Pheneturide_post This compound Pheneturide_post->GABA_A_Receptor Potentiates Pheneturide_post->Na_channel_post Inhibits

Proposed signaling pathways for this compound's anticonvulsant activity.

Experimental Protocols for Dose Determination

The following protocols describe a tiered approach to determine the effective and tolerated doses of this compound in rodent models. This begins with pharmacokinetic profiling, followed by efficacy testing in acute seizure models, and finally, assessment of neurotoxicity.

Protocol 1: Pharmacokinetic (PK) Profiling

Objective: To determine the pharmacokinetic profile of this compound in plasma and brain tissue to inform dose selection and timing for efficacy studies.

Materials:

  • Rodents (e.g., male CF-1 mice or Sprague-Dawley rats)

  • This compound

  • Vehicle for drug administration (e.g., 0.5% methylcellulose)

  • Blood collection supplies (e.g., heparinized tubes)

  • Homogenization buffer

  • LC-MS/MS system for bioanalysis

Methodology:

  • Dosing: Administer this compound via the intended route of administration (e.g., intraperitoneal injection or oral gavage) at a minimum of three different dose levels.

  • Sample Collection: Collect blood and brain tissue samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Centrifuge blood samples to separate plasma. Homogenize brain tissue in a suitable buffer.

  • Bioanalysis: Quantify this compound concentrations in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

Protocol 2: Efficacy Testing in Acute Seizure Models

Two standard models for initial anticonvulsant screening are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.

Objective: To assess the efficacy of this compound in a model of generalized tonic-clonic seizures.

Materials:

  • Rodents (e.g., male CF-1 mice)

  • This compound and vehicle

  • Corneal electrodes

  • Electroshock device

  • 0.5% tetracaine HCl in 0.9% saline (topical anesthetic)

Methodology:

  • Drug Administration: Administer various doses of this compound or vehicle to different groups of animals.

  • Seizure Induction: At the time of peak drug effect (determined from PK studies), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes after applying a topical anesthetic.

  • Endpoint: Observe the animals for the presence or absence of the tonic hindlimb extension. The abolition of this response is considered protection.

  • Data Analysis: Calculate the median effective dose (ED50), the dose at which 50% of the animals are protected from the tonic hindlimb extension, using probit analysis.

Objective: To evaluate the efficacy of this compound against myoclonic and absence seizures.

Materials:

  • Rodents (e.g., male CF-1 mice)

  • This compound and vehicle

  • Pentylenetetrazol (PTZ) solution

Methodology:

  • Drug Administration: Administer various doses of this compound or vehicle to different groups of animals.

  • Seizure Induction: At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) that induces clonic seizures in >95% of vehicle-treated animals.

  • Endpoint: Observe the animals for a defined period (e.g., 30 minutes) for the presence of clonic seizures (lasting for at least 5 seconds). The absence of such seizures indicates protection.

  • Data Analysis: Determine the ED50 for protection against scPTZ-induced seizures.

Protocol 3: Neurotoxicity Assessment (Rotarod Test)

Objective: To determine the dose of this compound that causes motor impairment.

Materials:

  • Rotarod apparatus

  • Animals treated with this compound or vehicle as in the efficacy protocols

Methodology:

  • Training: Train the animals on the rotarod at a constant speed for a set duration for 2-3 consecutive days before the experiment.

  • Testing: At the time of peak effect after drug administration, place each animal on the rotating rod.

  • Observation: Record the time each animal remains on the rod up to a maximum cutoff time. An animal is considered to have failed the test if it falls off the rod before the cutoff time.

  • Data Analysis: For each group, calculate the percentage of animals that fail the test. Determine the median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment.

Data Presentation

All quantitative data from these experiments should be summarized in structured tables to allow for clear comparison of dose-dependent effects.

Table 1: Pharmacokinetic Parameters of this compound in Rodents (Example)

ParameterDose 1 (mg/kg)Dose 2 (mg/kg)Dose 3 (mg/kg)
Plasma
Cmax (ng/mL)
Tmax (h)
AUC (ngh/mL)
t1/2 (h)
Brain
Cmax (ng/g)
Tmax (h)
AUC (ngh/g)

Table 2: Efficacy and Neurotoxicity of this compound in Mice (Example)

Treatment GroupDose (mg/kg)N% Protection (MES)% Protection (scPTZ)% Motor Impairment (Rotarod)
Vehicle-10
This compound1010
3010
10010
Calculated Values
ED50 (mg/kg)
TD50 (mg/kg)
Protective Index (TD50/ED50)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocols for determining the appropriate this compound dosage.

start Start: Dose Range Finding Study pk_study Protocol 1: Pharmacokinetic Profiling start->pk_study efficacy_study Protocol 2: Efficacy Testing (MES & scPTZ) pk_study->efficacy_study Inform Dose Selection & Time of Peak Effect toxicity_study Protocol 3: Neurotoxicity Assessment (Rotarod) pk_study->toxicity_study Inform Time of Peak Effect data_analysis Data Analysis: Calculate ED50 & TD50 efficacy_study->data_analysis toxicity_study->data_analysis therapeutic_window Determine Therapeutic Window (Protective Index = TD50 / ED50) data_analysis->therapeutic_window end End: Appropriate Dosage Determined therapeutic_window->end

Experimental workflow for this compound dosage determination.

Conclusion

By following these detailed protocols, researchers can systematically determine the appropriate dosage of this compound for in vivo studies. This structured approach ensures the generation of robust and reproducible data on the efficacy and safety of this compound, which is essential for advancing its preclinical development as a potential anticonvulsant agent.

References

Experimental Design for Preclinical Evaluation of Pheneturide Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide ((RS)-N-Carbamoyl-2-phenyl-butanamide) is an anticonvulsant drug of the ureide class, historically used in the management of severe epilepsy.[1][2] Its clinical application has become less common with the advent of newer antiepileptic drugs.[1] However, its distinct chemical structure and proposed mechanisms of action warrant a thorough preclinical re-evaluation to understand its full therapeutic potential and underlying molecular interactions. The primary mechanism of this compound is thought to involve the enhancement of GABAergic inhibition, with potential modulatory effects on voltage-gated sodium and calcium channels.[3][4] It has also been reported to inhibit the metabolism of other anticonvulsants, such as phenytoin.

These application notes provide a detailed experimental framework for a comprehensive preclinical assessment of this compound's efficacy. The protocols outlined below encompass both in vivo and in vitro models to establish its anticonvulsant profile and elucidate its mechanism of action at the cellular and molecular levels.

I. In Vivo Efficacy and Neurotoxicity Assessment

The initial phase of testing aims to determine the effective dose range of this compound in well-established rodent models of acute seizures and to assess its potential for motor impairment.

A. Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying anticonvulsants effective against generalized tonic-clonic seizures.

Protocol:

  • Animals: Male adult mice (e.g., C57BL/6 strain, 20-25g) will be used. Animals should be acclimatized for at least one week before the experiment.

  • Drug Preparation and Administration: this compound will be suspended in a vehicle (e.g., 0.5% methylcellulose in sterile water). A range of doses (e.g., 10, 30, 100 mg/kg) will be administered intraperitoneally (i.p.) or orally (p.o.). A vehicle control group will also be included.

  • Time of Peak Effect (TPE) Determination: A preliminary experiment will be conducted to determine the TPE of this compound by administering a fixed dose and performing the MES test at various time points (e.g., 30, 60, 120, and 240 minutes) post-administration. The time point with the maximal protective effect will be used for subsequent dose-response studies.

  • Seizure Induction: At the TPE, a maximal seizure will be induced via corneal electrodes using an electroconvulsive shock generator. A constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) will be delivered.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The number of animals protected at each dose will be recorded. The median effective dose (ED50), the dose that protects 50% of the animals, and its 95% confidence interval will be calculated using probit analysis.

B. Pentylenetetrazole (PTZ)-Induced Seizure Test

The PTZ test is a model for generalized myoclonic and clonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission.

Protocol:

  • Animals: Male adult rats (e.g., Sprague-Dawley strain, 200-250g) will be used.

  • Drug Administration: this compound will be administered at various doses as described in the MES test protocol.

  • PTZ Injection: At the TPE of this compound, a convulsant dose of PTZ (e.g., 60-85 mg/kg for mice, 50 followed by 30 mg/kg for rats) will be injected subcutaneously (s.c.).

  • Observation: Animals will be observed for 30 minutes post-PTZ injection for the occurrence of seizures. Seizure severity will be scored using the Racine scale.

  • Endpoint: Protection is defined as the absence of generalized clonic seizures (Racine stage 4-5).

  • Data Analysis: The ED50 will be calculated based on the percentage of animals protected from generalized clonic seizures at each dose.

C. Neurotoxicity Assessment (Rotarod Test)

This test assesses motor coordination and is used to determine the therapeutic index of the test compound.

Protocol:

  • Apparatus: A standard rotarod apparatus for mice or rats will be used.

  • Training: Animals will be trained for 2-3 consecutive days to remain on the rotating rod (e.g., at a constant speed of 10 rpm) for at least 180 seconds.

  • Testing: On the test day, this compound is administered at the same doses used in the efficacy studies. At the TPE, each animal is placed on the rotarod, and the latency to fall is recorded.

  • Endpoint: A neurological deficit is indicated if the animal falls off the rod within the 180-second trial period.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, will be calculated. The Protective Index (PI) will be determined as the ratio of TD50 to ED50 (PI = TD50/ED50).

Data Presentation: In Vivo Efficacy and Neurotoxicity

Compound Animal Model Test ED50 (mg/kg) [95% CI] TD50 (mg/kg) [95% CI] Protective Index (PI)
This compoundMouseMESTo be determinedTo be determinedTo be determined
This compoundRatPTZTo be determinedTo be determinedTo be determined
Positive Control (e.g., Phenytoin)MouseMESLiterature ValueLiterature ValueLiterature Value
Positive Control (e.g., Diazepam)RatPTZLiterature ValueLiterature ValueLiterature Value

II. In Vitro Mechanistic Studies

This phase will investigate the effects of this compound on neuronal excitability and synaptic transmission in isolated brain tissue, and its interaction with specific molecular targets.

A. Hippocampal Slice Electrophysiology

This ex vivo model allows for the study of drug effects on neuronal networks with preserved synaptic circuitry.

Protocol:

  • Slice Preparation: Transverse hippocampal slices (300-400 µm thick) will be prepared from adult rats or mice. Slices will be maintained in an interface or submerged recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Induction of Epileptiform Activity: Seizure-like activity will be induced by perfusing the slices with aCSF containing a convulsant agent, such as 4-aminopyridine (4-AP) or by using a high-potassium/low-magnesium aCSF solution.

  • Electrophysiological Recording: Extracellular field potentials will be recorded from the CA1 or CA3 region of the hippocampus using glass microelectrodes or a multi-electrode array (MEA).

  • Drug Application: this compound will be bath-applied at various concentrations (e.g., 1, 10, 100 µM).

  • Data Analysis: The frequency, amplitude, and duration of epileptiform discharges before and after drug application will be quantified. A concentration-response curve will be generated to determine the EC50 of this compound in suppressing epileptiform activity.

B. Patch-Clamp Electrophysiology

This technique will be used to investigate the direct effects of this compound on specific ion channels and receptors in cultured neurons or cell lines expressing the target of interest.

1. GABA-A Receptor Modulation:

Protocol:

  • Cell Culture: HEK293 cells stably expressing human GABA-A receptors (e.g., α1β2γ2 subtype) or primary cultured hippocampal neurons will be used.

  • Whole-Cell Patch-Clamp: Whole-cell voltage-clamp recordings will be performed.

  • Drug Application: GABA will be applied at a sub-maximal concentration (EC20) to elicit a baseline current. This compound will then be co-applied with GABA at various concentrations.

  • Data Analysis: The potentiation of the GABA-evoked current by this compound will be measured. A concentration-response curve will be generated to determine the EC50 and maximal potentiation.

2. Voltage-Gated Sodium Channel Blockade:

Protocol:

  • Cell Culture: Cell lines expressing specific voltage-gated sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.6) or cultured neurons will be used.

  • Voltage-Clamp Recordings: Sodium currents will be elicited by a series of depolarizing voltage steps.

  • Drug Application: this compound will be applied to the bath, and its effect on the amplitude and kinetics of the sodium current will be measured.

  • Data Analysis: The concentration-dependent block of the sodium current will be determined, and the IC50 will be calculated. State-dependent block (resting vs. inactivated state) will also be investigated.

3. Voltage-Gated Calcium Channel Modulation:

Protocol:

  • Cell Culture: Neuronal cell lines or primary neurons expressing T-type calcium channels (e.g., Cav3.1, Cav3.2), which are implicated in absence seizures, will be used.

  • Voltage-Clamp Recordings: T-type calcium currents will be isolated and recorded.

  • Drug Application: The effect of this compound on the amplitude and kinetics of the T-type calcium current will be assessed.

  • Data Analysis: The IC50 for the block of T-type calcium channels will be determined.

Data Presentation: In Vitro Mechanistic Studies

Experiment Model System Parameter Measured This compound EC50/IC50 (µM)
Hippocampal Slice ElectrophysiologyRat Hippocampal SlicesSuppression of 4-AP induced epileptiform dischargesTo be determined
GABA-A Receptor ModulationHEK293 cells (α1β2γ2)Potentiation of GABA-evoked currentTo be determined
Sodium Channel BlockadeCultured Hippocampal NeuronsInhibition of voltage-gated sodium currentTo be determined
Calcium Channel ModulationNeuronal Cell Line (expressing Cav3.2)Inhibition of T-type calcium currentTo be determined

III. Molecular Signaling Pathway Analysis

This section focuses on investigating the effect of this compound on intracellular signaling pathways known to be dysregulated in epilepsy.

A. Western Blot Analysis of the mTOR Pathway

The mTOR pathway is a key regulator of cell growth and proliferation and its hyperactivation is implicated in some forms of epilepsy.

Protocol:

  • Tissue Collection: Brain tissue (hippocampus and cortex) will be collected from animals treated with an effective dose of this compound in the in vivo seizure models and from control animals.

  • Protein Extraction: Total protein will be extracted from the brain tissue.

  • Western Blotting: Protein samples will be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key proteins in the mTOR pathway, including phosphorylated and total forms of mTOR, S6 kinase (S6K), and ribosomal protein S6 (S6).

  • Data Analysis: The levels of phosphorylated proteins will be normalized to the total protein levels to determine the effect of this compound on mTOR pathway activation.

B. Immunohistochemistry for Phosphorylated CREB (p-CREB)

CREB is a transcription factor involved in neuronal plasticity and its phosphorylation is increased in epilepsy.

Protocol:

  • Tissue Preparation: Brains from this compound-treated and control animals will be fixed, sectioned, and mounted on slides.

  • Immunostaining: The brain sections will be incubated with a primary antibody specific for p-CREB, followed by a fluorescently labeled secondary antibody.

  • Imaging and Analysis: The sections will be imaged using a fluorescence microscope. The number of p-CREB positive cells and the intensity of staining will be quantified in specific brain regions (e.g., hippocampus, cortex).

Data Presentation: Molecular Signaling Pathway Analysis

Experiment Brain Region Protein/Marker Effect of this compound (Fold Change vs. Control)
Western BlotHippocampusp-mTOR/mTORTo be determined
Western BlotHippocampusp-S6K/S6KTo be determined
Western BlotHippocampusp-S6/S6To be determined
ImmunohistochemistryHippocampal CA1p-CREBTo be determined

Mandatory Visualizations

G cluster_invivo In Vivo Efficacy & Neurotoxicity Animal Acclimatization Animal Acclimatization Drug Administration (this compound/Vehicle) Drug Administration (this compound/Vehicle) Animal Acclimatization->Drug Administration (this compound/Vehicle) MES Test MES Test Drug Administration (this compound/Vehicle)->MES Test TPE PTZ Test PTZ Test Drug Administration (this compound/Vehicle)->PTZ Test TPE Rotarod Test Rotarod Test Drug Administration (this compound/Vehicle)->Rotarod Test TPE Determine ED50 Determine ED50 MES Test->Determine ED50 PTZ Test->Determine ED50 Determine TD50 Determine TD50 Rotarod Test->Determine TD50 Calculate Protective Index Calculate Protective Index Determine ED50->Calculate Protective Index Determine TD50->Calculate Protective Index

In Vivo Experimental Workflow

G cluster_invitro In Vitro Mechanistic Studies cluster_slice Hippocampal Slice cluster_patch Patch-Clamp Slice Preparation Slice Preparation Induce Epileptiform Activity Induce Epileptiform Activity Slice Preparation->Induce Epileptiform Activity Record Field Potentials Record Field Potentials Induce Epileptiform Activity->Record Field Potentials Apply this compound Apply this compound Record Field Potentials->Apply this compound Analyze Suppression Analyze Suppression Apply this compound->Analyze Suppression Cultured Neurons/Cell Lines Cultured Neurons/Cell Lines GABA-A Receptor Assay GABA-A Receptor Assay Cultured Neurons/Cell Lines->GABA-A Receptor Assay Sodium Channel Assay Sodium Channel Assay Cultured Neurons/Cell Lines->Sodium Channel Assay Calcium Channel Assay Calcium Channel Assay Cultured Neurons/Cell Lines->Calcium Channel Assay Determine EC50 Determine EC50 GABA-A Receptor Assay->Determine EC50 Determine IC50 Determine IC50 Sodium Channel Assay->Determine IC50 Calcium Channel Assay->Determine IC50

In Vitro Experimental Workflow

G This compound This compound GABA_A_R GABA-A Receptor This compound->GABA_A_R Potentiates Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Blocks Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_R->Neuronal_Inhibition Reduced_Excitability Reduced Neuronal Excitability Na_Channel->Reduced_Excitability Ca_Channel->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect Reduced_Excitability->Anticonvulsant_Effect

Proposed Mechanism of Action of this compound

G Seizure_Activity Seizure Activity PI3K PI3K Seizure_Activity->PI3K Activates Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K S6 S6 S6K->S6 Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis This compound This compound This compound->mTORC1 Inhibits?

Hypothesized Modulation of the mTOR Pathway

References

Techniques for Measuring Pheneturide Plasma Concentrations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Pheneturide in human plasma. The methodologies described are essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Given the limited availability of recent, detailed protocols specifically for this compound, this guide adapts validated methods for the closely related compound, Acetylthis compound, and incorporates available data for this compound.

Introduction

This compound, an anticonvulsant drug, requires accurate and precise measurement of its plasma concentrations to ensure therapeutic efficacy and safety.[1] Modern bioanalytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offer the sensitivity and selectivity required for robust quantification in complex biological matrices like plasma.

Analytical Methods Overview

Two primary methods are presented for the determination of this compound plasma concentrations:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable method suitable for routine therapeutic drug monitoring.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, considered the gold standard for bioanalytical testing, offering lower limits of detection and quantification.[2][3][4]

Data Presentation: Method Comparison

The following table summarizes the key quantitative parameters for the analytical methods described. This data is adapted from validated methods for Acetylthis compound and serves as a strong starting point for the validation of this compound-specific assays.[2]

ParameterHPLC-UV (Adapted)LC-MS/MS (Adapted)
Linearity Range 1 - 100 µg/mL1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 µg/mL1 ng/mL
Accuracy Within ±15% of nominal valueWithin ±15% of nominal value (±20% for LLOQ)
Precision (CV%) ≤ 15%≤ 15% (≤ 20% for LLOQ)
Extraction Recovery > 85%> 90%
Selectivity No interference from endogenous componentsNo significant matrix effect

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a validated method for Acetylthis compound and is suitable for the quantification of this compound in human plasma.

1. Materials and Reagents

  • This compound reference standard (>99% purity)

  • Internal Standard (IS), e.g., Phenacemide (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (analytical grade)

  • Drug-free human plasma

2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

3. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 220 nm
Internal Standard Phenacemide
Run Time 10 minutes

4. Sample Preparation

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 10 µg/mL Phenacemide).

  • Add 600 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

5. Method Validation The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability in accordance with regulatory guidelines.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol, adapted from a validated method for Acetylthis compound, offers high sensitivity and selectivity for the quantification of this compound in human plasma.

1. Materials and Reagents

  • This compound reference standard (>99% purity)

  • Stable isotope-labeled this compound or a structurally similar compound as Internal Standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Drug-free human plasma (K2-EDTA)

2. Instrumentation

  • Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500, Agilent 6495)

  • Analytical Column (e.g., Phenomenex Kinetex C18, 100 Å, 2.6 µm, 100 x 2.1 mm)

3. LC-MS/MS Parameters

ParameterCondition
Column C18 reverse-phase, 100 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Note: MRM transitions for this compound and the IS need to be optimized.

4. Sample Preparation

  • Aliquot 50 µL of plasma sample (blank, calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution in acetonitrile.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL onto the LC-MS/MS system.

5. Method Validation A full validation in line with regulatory guidelines is required, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (600 µL cold Acetonitrile) Add_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into HPLC (20 µL) Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Quantify Quantification Detect->Quantify

HPLC-UV Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Add_IS_ACN Add IS in Acetonitrile (150 µL) Plasma->Add_IS_ACN Vortex Vortex (1 min) Add_IS_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Inject Inject into LC-MS/MS (5 µL) Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (ESI+, MRM) Separate->Detect Quantify Quantification Detect->Quantify

LC-MS/MS Experimental Workflow

Validation_Parameters Validation Bioanalytical Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Recovery Recovery Validation->Recovery Stability Stability Validation->Stability LLOQ LLOQ Validation->LLOQ

Key Bioanalytical Method Validation Parameters

References

Application Notes and Protocols for Laboratory Handling and Safety of Pheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide is an anticonvulsant drug belonging to the ureide class.[1] It is utilized in research, particularly in the study of epilepsy and pharmacokinetic interactions between anticonvulsant medications.[2] Due to its pharmacological activity and potential hazards, strict adherence to safety protocols is imperative during its handling, storage, and disposal in a laboratory setting. These application notes provide detailed procedures and safety precautions to minimize risk and ensure a safe working environment.

Hazard Identification and Classification

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementPictogramSignal Word
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin irritation (Category 2)H315: Causes skin irritationWarning
Eye irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarning

Source: PubChem CID 72060[3]

Chemical and Physical Properties

Understanding the physicochemical properties of this compound is essential for its safe handling and storage.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-carbamoyl-2-phenylbutanamidePubChem[3]
Synonyms (2-Phenylbutanoyl)urea, EthylphenacemideCymitQuimica[2]
CAS Number 90-49-3PubChem
Molecular Formula C₁₁H₁₄N₂O₂PubChem
Molecular Weight 206.24 g/mol PubChem
Appearance White to off-white crystalline solidCymitQuimica
Solubility Moderately soluble in water, more soluble in organic solvents.CymitQuimica

Experimental Protocols

The following protocols are based on best practices for handling solid, potent active pharmaceutical ingredients (APIs).

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent accidental exposure. The following equipment must be worn at all times when handling this compound powder.

  • Gloves: Two pairs of nitrile gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: A respirator is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Weighing and Aliquoting Protocol
  • Preparation:

    • Ensure all necessary PPE is donned correctly.

    • Verify that all equipment, including analytical balance, spatulas, and containers, are clean and properly calibrated.

  • Containment:

    • Perform all manipulations of this compound powder within a certified chemical fume hood or a glove box to minimize the risk of inhalation.

    • Utilize tools and techniques that minimize the generation of dust.

  • Procedure:

    • Carefully transfer the desired amount of this compound powder onto weighing paper or into a suitable container.

    • After weighing, securely seal all containers holding the compound.

  • Post-Handling:

    • Decontaminate all surfaces and equipment used for handling this compound.

    • Carefully remove PPE, starting with the outer gloves, to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.

Solution Preparation Protocol
  • Preparation:

    • Follow all PPE and containment requirements as outlined in sections 4.1 and 4.2.

  • Procedure:

    • When dissolving the powder, slowly add the solvent to the container with the this compound powder to avoid splashing.

    • If sonication is required to aid dissolution, ensure the container is securely sealed.

  • Storage of Solutions:

    • For short-term storage (days to weeks), store solutions in a dry, dark environment at 0-4°C.

    • For long-term storage (months to years), store solutions in a dry, dark environment at -20°C.

    • Stock solutions should be used within one month when stored at -20°C, and within six months when stored at -80°C.

Storage and Disposal

Proper storage and disposal are critical to maintain the integrity of this compound and to prevent environmental contamination and accidental exposure.

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a designated, secure area with controlled access.

Disposal
  • Waste Segregation:

    • All disposable items that have come into contact with this compound, including gloves, weighing papers, and pipette tips, must be considered hazardous waste.

    • Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused Compound:

    • Do not dispose of unused this compound down the drain or in the regular trash.

    • Unused compounds must be disposed of as hazardous chemical waste.

  • Empty Containers:

    • Empty containers that held this compound should be treated as hazardous waste until properly decontaminated.

    • Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Disposal Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal in accordance with local, state, and federal regulations.

Emergency Procedures

Spills
  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment:

    • For a solid spill, gently cover it with a damp paper towel to avoid raising dust.

    • For a solution spill, absorb it with an inert material such as vermiculite or sand.

  • Collection: Carefully scoop the contained material into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's EHS department.

First Aid
  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualizations

G This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood/Glove Box) cluster_post Post-Handling cluster_storage_disposal Storage & Disposal prep1 Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) prep2 Verify Equipment Calibration (Balance, etc.) prep1->prep2 weigh Weigh this compound Powder prep2->weigh Proceed to handling dissolve Prepare Solution (if applicable) weigh->dissolve decon Decontaminate Surfaces & Equipment dissolve->decon After experiment ppe_remove Remove PPE Correctly decon->ppe_remove wash Wash Hands Thoroughly ppe_remove->wash store Store in Sealed Container (Cool, Dry, Ventilated Area) wash->store dispose Dispose of Waste as Hazardous wash->dispose

Caption: this compound Safe Handling Workflow.

G Emergency Response for this compound Spill cluster_contain Containment spill Spill Occurs evacuate Evacuate Immediate Area & Restrict Access spill->evacuate ppe Don Appropriate PPE (including respiratory protection) evacuate->ppe solid_spill Solid Spill: Cover with damp paper towel ppe->solid_spill If solid liquid_spill Liquid Spill: Absorb with inert material ppe->liquid_spill If liquid collect Collect Contained Material into Sealed Hazardous Waste Container solid_spill->collect liquid_spill->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report to EHS Department decontaminate->report

Caption: Emergency Response for this compound Spill.

G Logical Relationship of Safety Precautions This compound This compound h302 Harmful if Swallowed This compound->h302 h315 Skin Irritant This compound->h315 h319 Eye Irritant This compound->h319 h335 Respiratory Irritant This compound->h335 ppe Personal Protective Equipment (Gloves, Goggles, Respirator) h315->ppe h319->ppe engineering Engineering Controls (Fume Hood, Glove Box) h335->engineering safe_handling Safe Laboratory Practice engineering->safe_handling administrative Administrative Controls (SOPs, Training) administrative->safe_handling ppe->safe_handling

Caption: Logical Relationship of Safety Precautions.

References

Application Notes and Protocols for the Synthesis of Pheneturide

Author: BenchChem Technical Support Team. Date: November 2025

For Research Purposes Only

These notes provide detailed procedures for the synthesis, purification, and characterization of Pheneturide ((RS)-N-Carbamoyl-2-phenylbutanamide), an anticonvulsant of the ureide class.[1] The protocols are intended for researchers, scientists, and drug development professionals.

Overview of Synthesis

The synthesis of this compound is a two-step process commencing with the conversion of 2-phenylbutanoic acid to its corresponding acid chloride, followed by the reaction of the acid chloride with urea.[2]

Overall Reaction Scheme:

2-Phenylbutanoic Acid → 2-Phenylbutyryl Chloride → this compound

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )
2-Phenylbutanoic AcidC₁₀H₁₂O₂164.20
Thionyl ChlorideSOCl₂118.97
2-Phenylbutyryl ChlorideC₁₀H₁₁ClO182.65
UreaCH₄N₂O60.06
This compoundC₁₁H₁₄N₂O₂206.24[1][3]

Experimental Protocols

3.1. Step 1: Synthesis of 2-Phenylbutyryl Chloride

This protocol describes the conversion of 2-phenylbutanoic acid to 2-phenylbutyryl chloride using thionyl chloride.

Materials:

  • 2-Phenylbutanoic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Gas trap (for HCl and SO₂ byproducts)

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-phenylbutanoic acid.

  • Add an excess of thionyl chloride, typically 1.5 to 2.0 molar equivalents.[2] The reaction can be performed neat or in a dry, inert solvent like toluene.

  • Gently heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride and solvent (if used) by distillation under reduced pressure.

  • The resulting crude 2-phenylbutyryl chloride can be used directly in the next step or purified by vacuum distillation.

3.2. Step 2: Synthesis of this compound

This protocol details the reaction of 2-phenylbutyryl chloride with urea to yield this compound.

Materials:

  • 2-Phenylbutyryl chloride (from Step 1)

  • Urea

  • Anhydrous solvent (e.g., ethanol, methanol, or toluene)

  • Reaction vessel with a stirrer

  • Filtration apparatus

Procedure:

  • In a separate reaction vessel, dissolve urea in a suitable anhydrous solvent.

  • With stirring, slowly add the crude or purified 2-phenylbutyryl chloride to the urea solution. The reaction is exothermic, so control the addition rate to maintain a moderate temperature.

  • After the addition is complete, continue stirring the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The crude this compound may precipitate. If not, the solvent can be removed under reduced pressure to induce precipitation.

  • Collect the crude product by filtration.

3.3. Purification of this compound by Recrystallization

This protocol describes the purification of the crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol-water mixture)

  • Erlenmeyer flask

  • Heating source

  • Filtration apparatus

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then filtered out.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by the following methods:

TechniqueExpected Results
Melting Point The melting point should be sharp and consistent with literature values.
¹H NMR The proton NMR spectrum should show characteristic peaks for the aromatic, methine, methylene, and methyl protons, as well as the amide protons.
¹³C NMR The carbon NMR spectrum should show the expected number of signals corresponding to the different carbon environments in the molecule.
IR Spectroscopy The IR spectrum should exhibit characteristic absorption bands for N-H stretching, C=O stretching (amide and urea), and aromatic C-H and C=C bonds.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound.
Purity (HPLC) High-performance liquid chromatography can be used to determine the purity of the final product.

Mandatory Visualizations

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow Synthesis Workflow of this compound cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification A 2-Phenylbutanoic Acid reagent1 Thionyl Chloride (SOCl₂) Toluene (optional), Reflux A->reagent1 B 2-Phenylbutyryl Chloride reagent2 Urea Anhydrous Solvent B->reagent2 reagent1->B C This compound (Crude) process Recrystallization (e.g., Ethanol/Water) C->process reagent2->C D Pure this compound process->D

Caption: A diagram illustrating the two-step synthesis and purification of this compound.

Diagram 2: Proposed Mechanism of Action of this compound

Mechanism_of_Action Proposed Anticonvulsant Mechanism of this compound cluster_this compound cluster_neuron Neuronal Membrane cluster_gaba GABAergic Synapse cluster_channels Voltage-Gated Ion Channels cluster_outcome phen This compound gaba_r GABA-A Receptor phen->gaba_r Enhances GABAergic Inhibition na_channel Sodium (Na⁺) Channel phen->na_channel Modulates/Inhibits ca_channel Calcium (Ca²⁺) Channel phen->ca_channel Modulates/Inhibits cl_channel Chloride (Cl⁻) Influx gaba_r->cl_channel hyperpolarization Hyperpolarization cl_channel->hyperpolarization outcome Decreased Neuronal Excitability & Anticonvulsant Effect hyperpolarization->outcome na_influx Reduced Na⁺ Influx na_channel->na_influx ca_influx Reduced Ca²⁺ Influx ca_channel->ca_influx na_influx->outcome ca_influx->outcome

Caption: The proposed mechanism involves enhancing GABAergic inhibition and modulating ion channels.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Adverse Effects of Pheneturide in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and mitigating the adverse effects of Pheneturide in a preclinical setting. Given that this compound is an older, less commonly used anticonvulsant, this guide also incorporates information from related ureide-based compounds to offer a broader context for troubleshooting potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound and related ureide-based anticonvulsants?

A1: The primary proposed mechanism of action for this compound and similar anticonvulsants involves the modulation of neuronal excitability. This is thought to be achieved through two main pathways: the inhibition of voltage-gated sodium channels and the enhancement of GABAergic inhibition.[1][2][3] By stabilizing sodium channels in their inactive state, these compounds may reduce the high-frequency firing of neurons characteristic of seizures.[1] Additionally, they are believed to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[1] Some evidence also suggests a possible influence on calcium channels, which could reduce neurotransmitter release and dampen excitatory signals.

Q2: What are the expected adverse effects of this compound in preclinical animal models?

A2: While specific recent preclinical data for this compound is limited due to its age, adverse effects can be inferred from its structural class and comparisons to its derivative, Acetylthis compound. Researchers should be vigilant for signs of neurotoxicity, which are common for anticonvulsants and may be dose-dependent. Potential signs include sedation, lethargy, ataxia (incoordination), muscle weakness, tremors, and changes in gait or posture. Given that this compound is considered to have a toxicity profile similar to phenacemide, other potential adverse effects could be significant and warrant careful monitoring.

Q3: How can I monitor for neurotoxicity in my preclinical study?

A3: Monitoring for neurotoxicity should involve a combination of clinical observations and behavioral assessments. Animals should be observed for signs of toxicity such as sedation, ataxia, and tremors at regular intervals after dosing (e.g., 30 minutes, 1, 2, 4, and 24 hours). Behavioral tests like the rotarod test for motor coordination and the open field test for locomotor activity are crucial for quantitative assessment. These tests should be conducted at the time of expected peak effect of the compound.

Q4: What are some initial steps for mitigating observed adverse effects?

A4: If significant adverse effects are observed, a dose-response study is recommended to determine if the effects are dose-dependent. It may be necessary to adjust the dosage to a level that maintains efficacy while minimizing toxicity. Ensuring the appropriate vehicle is used for drug administration and that the formulation is prepared fresh can also help rule out confounding factors. Close monitoring of animal health throughout the study is critical, and any animals showing signs of illness not related to the experimental treatment should be excluded.

Q5: Are there known drug interactions with this compound that could exacerbate adverse effects?

A5: Yes, this compound is known to interact with other drugs, which can increase the risk or severity of adverse effects, particularly CNS depression. It can also inhibit the metabolism of other anticonvulsants, such as phenytoin, leading to increased levels of those drugs and their associated toxicities. When designing preclinical studies, it is crucial to consider the potential for drug-drug interactions if co-administering this compound with other compounds.

Troubleshooting Guides

Issue 1: High Incidence of Ataxia and Sedation in Study Animals
Potential Cause Troubleshooting Step
Inappropriate Dose Range The selected doses may be too high, leading to a ceiling effect for neurotoxicity. Conduct a dose-range finding study with a wider spread of doses to identify a therapeutic window with acceptable tolerability.
Pharmacokinetic Issues The compound may have a short half-life leading to rapid clearance and the need for more frequent, smaller doses, or it may have non-linear pharmacokinetics. Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model.
Vehicle Effects The vehicle used for administration may be contributing to the observed effects. Include a vehicle-only control group to assess the baseline effects of the vehicle.
Animal Strain/Species Sensitivity The animal model being used may be particularly sensitive to the neurotoxic effects of this compound. Review literature for sensitivity of the chosen strain or consider a pilot study in a different strain or species.
Issue 2: Lack of Efficacy at Doses That Do Not Produce Adverse Effects
Potential Cause Troubleshooting Step
Sub-therapeutic Dosing The doses that are well-tolerated may be too low to achieve the desired therapeutic effect.
Rapid Metabolism The compound may be rapidly metabolized and cleared, preventing it from reaching effective concentrations in the brain.
Poor CNS Penetration This compound may have limited ability to cross the blood-brain barrier in the chosen animal model.
Incorrect Efficacy Model The chosen preclinical model of epilepsy may not be appropriate for evaluating the specific mechanism of action of this compound.

Quantitative Data Summary

Due to the limited availability of recent, specific preclinical data for this compound, the following table presents an example of how to structure quantitative data from a neurotoxicity study for an anticonvulsant like this compound or its analogues.

Table 1: Dose-Response Effects of a Ureide-Based Anticonvulsant on Motor Coordination (Rotarod Test)

Treatment GroupDose (mg/kg)NLatency to Fall (seconds, Mean ± SEM)
Vehicle Control010285 ± 10
Compound X5010250 ± 15
Compound X10010180 ± 20
Compound X2001095 ± 12**
p < 0.05 vs. Vehicle Control
**p < 0.01 vs. Vehicle Control

Experimental Protocols

Protocol 1: Maximal Electroshock Seizure (MES) Test

This protocol is a standard method for assessing the efficacy of anticonvulsant compounds.

Objective: To determine the median effective dose (ED₅₀) of this compound required to protect against tonic hind limb extension in response to maximal electroshock.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Rodents (mice or rats)

  • Corneal electrodes

  • Electroshock device

Procedure:

  • Drug Preparation: Dissolve this compound in the chosen vehicle. Prepare fresh on the day of administration.

  • Dose Administration: Administer a range of doses of this compound (and a vehicle control) via oral gavage or intraperitoneal injection.

  • Testing: At the time of predicted peak effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Endpoint: Record the presence or absence of the tonic hind limb extensor component of the seizure. Abolition of this response is considered protection.

  • Data Analysis: Calculate the ED₅₀ using probit analysis.

Protocol 2: Rotarod Test for Neurotoxicity

This protocol assesses motor coordination and is a common method for evaluating the neurotoxic side effects of anticonvulsants.

Objective: To determine the median toxic dose (TD₅₀) of this compound that causes motor impairment.

Materials:

  • This compound

  • Vehicle

  • Rodents

  • Rotarod apparatus

Procedure:

  • Animal Training: Acclimate and train the animals on the rotarod for a set period (e.g., 300 seconds) at a constant speed for several days before the test day.

  • Drug Preparation and Administration: Prepare and administer this compound or vehicle as described in the MES test protocol.

  • Testing: At the time of predicted peak effect, place the animal on the rotating rod.

  • Endpoint: Record the latency to fall from the rod. A trial is typically terminated after a maximum time (e.g., 300 seconds) if the animal does not fall. Conduct 3 trials per animal with a rest interval between trials.

  • Data Analysis: Calculate the average latency to fall across the trials for each animal. The TD₅₀ can then be determined based on the dose that causes a certain percentage of animals to fail the test.

Visualizations

cluster_Neuron Presynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Reduced Neuronal Firing Reduced Neuronal Firing Na_Channel->Reduced Neuronal Firing Ca_Channel Voltage-Gated Ca2+ Channel Reduced\nNeurotransmitter\nRelease Reduced Neurotransmitter Release Ca_Channel->Reduced\nNeurotransmitter\nRelease GABA_A_Receptor GABA-A Receptor Increased Neuronal\nInhibition Increased Neuronal Inhibition GABA_A_Receptor->Increased Neuronal\nInhibition This compound This compound This compound->Na_Channel Inhibits This compound->Ca_Channel May Inhibit This compound->GABA_A_Receptor Enhances GABAergic Inhibition

Caption: Proposed mechanism of action for this compound.

cluster_Efficacy Efficacy Assessment cluster_Toxicity Neurotoxicity Assessment start_eff Administer this compound or Vehicle mes_test Perform Maximal Electroshock (MES) Test start_eff->mes_test record_eff Record Seizure Protection mes_test->record_eff analyze_eff Calculate ED50 record_eff->analyze_eff Therapeutic_Index Determine Therapeutic Index (TD50 / ED50) analyze_eff->Therapeutic_Index start_tox Administer this compound or Vehicle rotarod_test Perform Rotarod Test start_tox->rotarod_test record_tox Record Latency to Fall rotarod_test->record_tox analyze_tox Calculate TD50 record_tox->analyze_tox analyze_tox->Therapeutic_Index

Caption: Preclinical experimental workflow.

References

Technical Support Center: Improving Pheneturide Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Pheneturide in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is an anticonvulsant drug belonging to the ureide class.[1] Its limited aqueous solubility presents a significant challenge for in vitro research, as it can lead to precipitation in cell culture media. This precipitation can result in inaccurate dosing, cytotoxicity from the solid particles, and unreliable experimental outcomes.[2]

Q2: What are the initial signs of this compound precipitation in my cell-based assay?

Immediate signs of precipitation upon adding a this compound stock solution to your cell culture media include the formation of a visible solid, cloudiness, or a film.[3] Delayed precipitation can also occur, where the media appears clear initially but becomes cloudy or develops crystalline structures after several hours or days in the incubator.[3]

Q3: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for preparing high-concentration stock solutions of this compound.[4] It is crucial to use anhydrous, high-purity DMSO to avoid solubility issues.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture media?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%, and generally not exceeding 0.5%. It is essential to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent on the cells.

Q5: Can the pH of my cell culture medium affect this compound's solubility?

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting and resolving common issues with this compound precipitation in cell culture media.

Issue Possible Cause(s) Recommended Solution(s)
Immediate Precipitation The final concentration of this compound exceeds its aqueous solubility limit.Decrease the final working concentration of this compound.
Rapid dilution of a concentrated DMSO stock into the aqueous media ("solvent shock").Perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) media, then add this to the final volume. Add the stock solution drop-wise while gently swirling the media.
The cell culture medium is cold.Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.
Delayed Precipitation (in incubator) The compound is not stable in the aqueous environment over time.If experimentally feasible, consider reducing the incubation time.
Interaction with media components.If using serum-free media, consider adding a low percentage of Fetal Bovine Serum (FBS). Serum proteins like albumin can help keep hydrophobic compounds in solution.
Evaporation of media leading to increased compound concentration.Ensure proper humidification of the incubator and use plates with low-evaporation lids for long-term experiments.
Precipitation after Freeze-Thaw of Stock Solution The compound has come out of solution during freezing or thawing.Before use, ensure the stock solution is completely thawed and vortexed thoroughly. Gentle warming to 37°C can aid in redissolving the compound. Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.

Quantitative Solubility Data

The solubility of this compound in various solvents and formulations is summarized below.

Solvent/Formulation Solubility Notes
DMSO 100 mg/mL (484.86 mM)Requires sonication to achieve this concentration.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (12.12 mM)A clear solution can be achieved with this formulation.
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (12.12 mM)Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used to enhance solubility.
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (12.12 mM)A clear solution can be achieved with this lipid-based formulation.
Acetone SolubleThis compound is reported to be soluble in acetone, though specific quantitative data is limited.
Water Insoluble/Moderately SolubleThis compound has low solubility in water.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 206.24 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • In a sterile environment, weigh out 20.62 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the tube in a water bath sonicator and sonicate until the solution is clear. Gentle warming to 37°C may also aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Preparation of a this compound Working Solution using a Co-Solvent Formulation

This protocol describes the preparation of a working solution with enhanced solubility using a co-solvent system.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • To prepare 1 mL of a 2.5 mg/mL working solution, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.

  • In a sterile tube, add 400 µL of PEG300 to the 100 µL of this compound stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL and mix to ensure a clear solution.

  • This working solution can then be further diluted in cell culture media to achieve the desired final concentration for your assay. Remember to maintain a low final percentage of the organic solvents.

Protocol 3: Enhancing this compound Solubility with Cyclodextrins

This protocol provides a method for improving the aqueous solubility of this compound using a cyclodextrin formulation.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • To prepare 1 mL of a 2.5 mg/mL working solution, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.

  • In a sterile tube, add 900 µL of the 20% SBE-β-CD solution to the 100 µL of this compound stock solution.

  • Mix thoroughly until a clear solution is obtained.

  • This solution can then be sterile-filtered and diluted into your cell culture medium.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw Use in Experiment serial_dilute Perform Serial Dilution into Medium thaw->serial_dilute prewarm Pre-warm Cell Culture Medium (37°C) prewarm->serial_dilute add_to_cells Add to Cell-Based Assay serial_dilute->add_to_cells

Caption: Workflow for preparing this compound solutions.

Putative Signaling Pathways Modulated by this compound

This compound's anticonvulsant activity is thought to involve the modulation of neuronal excitability through several mechanisms, including the inhibition of voltage-gated sodium channels and potential effects on GABAergic and calcium signaling.

1. Inhibition of Voltage-Gated Sodium Channels

G This compound This compound vgsc Voltage-Gated Sodium Channel (VGSC) This compound->vgsc Inhibits neuronal_excitability Reduced Neuronal Excitability This compound->neuronal_excitability na_influx Na+ Influx vgsc->na_influx depolarization Membrane Depolarization na_influx->depolarization action_potential Action Potential Firing depolarization->action_potential

Caption: this compound's inhibition of sodium channels.

2. Modulation of GABAergic and Calcium Signaling

G This compound This compound gaba_a GABA-A Receptor This compound->gaba_a Potentiates? vgcc Voltage-Gated Calcium Channel (VGCC) This compound->vgcc Inhibits? cl_influx Cl- Influx gaba_a->cl_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability ca_influx Ca2+ Influx vgcc->ca_influx neurotransmitter_release Neurotransmitter Release ca_influx->neurotransmitter_release

Caption: Putative effects on GABA and calcium channels.

References

troubleshooting Pheneturide variability in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing variability in experimental results with Pheneturide.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing inconsistent results in my in vitro assays, such as variable dose-response curves?

A1: Inconsistent in vitro results with this compound often stem from issues related to its solubility and stability. This compound has moderate to poor aqueous solubility, which can lead to precipitation in aqueous media and inaccurate concentrations.[1] It may also undergo hydrolysis, altering its effective concentration over time.[1] Ensure your stock solutions, typically prepared in an organic solvent like DMSO, are fully dissolved before preparing working dilutions.[2] Stock solutions themselves have limited stability; it is recommended to use them within one month when stored at -20°C or within six months at -80°C.[3] Always include vehicle controls in your experiments to rule out solvent effects and prepare fresh working solutions for each experiment.[3]

Q2: I'm observing high variability in my in vivo animal studies. What are the common causes?

A2: Variability in animal studies can be traced to several factors:

  • Formulation and Administration: Due to its poor solubility, the choice of vehicle is critical for consistent administration and absorption. A suspension may not provide uniform dosing. Using a vehicle that ensures complete dissolution, such as a mix of DMSO, PEG300, and Tween-80, is recommended for achieving a clear solution for injection or oral gavage.

  • Metabolism: this compound is extensively metabolized by the liver, and very little of the parent drug is excreted unchanged. The rate and profile of metabolism can vary between species and even between individual animals, leading to different plasma concentrations and effects.

  • Drug Interactions: this compound is known to inhibit the metabolism of other anticonvulsants, such as phenytoin. If other compounds are co-administered, this compound could be altering their pharmacokinetics, leading to unexpected results. It has also been shown to be an enzyme inducer, which could affect its own metabolism or that of other drugs over time.

Q3: I am having difficulty with the reliable quantification of this compound in biological samples like plasma. What should I check?

A3: Reliable quantification requires a robust analytical method and proper sample handling. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose. Common issues include:

  • Sample Preparation: Inefficient extraction from the biological matrix can lead to low and variable recovery. A straightforward protein precipitation step is often employed and should be optimized.

  • Analyte Stability: this compound may degrade in biological samples after collection due to enzymatic activity or pH changes. It is crucial to evaluate the stability of this compound in the specific matrix (e.g., plasma, urine) under the conditions of collection, storage, and processing as part of the bioanalytical method validation.

  • Internal Standard: Using a suitable internal standard, ideally a stable isotope-labeled version of this compound, is critical to compensate for variability during sample processing and analysis.

Q4: My results differ significantly when moving from a rat model to a human-derived cell line. Why might this be?

A4: Significant differences in results between species are often due to variations in drug metabolism. The biotransformation of this compound has been shown to differ between rats and humans. In humans, the major metabolic pathways are hydrolysis of the ureide group and hydroxylation of the benzene ring. In rats, hydroxylation of the benzene ring and the aliphatic chain are the dominant pathways, with hydrolysis being less significant. These differences in metabolite profiles can lead to different pharmacological or toxicological outcomes.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name N-carbamoyl-2-phenylbutanamide
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
CAS Number 90-49-3
Class Ureide Anticonvulsant

Table 2: Solubility and Recommended Storage

ParameterDetails
Solubility Moderate solubility in water; more soluble in organic solvents like acetone.
Stock Solution Storage -80°C: Use within 6 months. -20°C: Use within 1 month.
Working Solution For in vivo experiments, it is recommended to prepare fresh on the day of use.

Table 3: Major Metabolites of this compound in Urine (% of Total Metabolites)

MetaboliteHumanRat
2-phenylbutyric acid 40.6%Minor
2-(4-hydroxyphenyl)-butyroylurea 37.5%70.5%
2-(4-hydroxyphenyl)-butyric acid 11.9%Minor
3-hydroxy-2-phenyl-butyroylurea Not reported19.6%

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is based on standard procedures for formulating poorly soluble compounds for rodent studies.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Saline or Phosphate-Buffered Saline (PBS)

  • Procedure: a. Weigh the required amount of this compound powder. b. To prepare a vehicle, mix the solvents in a specific ratio. A common starting ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. c. First, dissolve the this compound powder completely in DMSO. d. Add PEG300 and vortex thoroughly until the solution is clear. e. Add Tween-80 and vortex again. f. Finally, add the saline or PBS dropwise while vortexing to bring the solution to the final volume. g. The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution. Prepare this formulation fresh on the day of the experiment.

Protocol 2: General Protocol for the Maximal Electroshock (MES) Test

The MES test is a standard model for evaluating anticonvulsant activity against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g) are commonly used. Acclimatize animals for at least one week before the experiment.

  • Drug Administration: a. Divide animals into groups (vehicle control, positive control e.g., Phenytoin, and various doses of this compound). b. Administer the prepared this compound formulation (from Protocol 1) or control solutions, typically via intraperitoneal (i.p.) or oral (p.o.) routes.

  • Seizure Induction: a. At the time of predicted peak drug effect (e.g., 30-60 minutes post-administration), induce a seizure using an electro-convulsometer. b. Deliver a constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal or auricular electrodes.

  • Endpoint and Data Analysis: a. The primary endpoint is the abolition of the hind limb tonic extensor component of the seizure. An animal is considered protected if this phase is absent. b. The percentage of protected animals in each group is calculated. This data can be used to determine the median effective dose (ED₅₀) using probit analysis.

Protocol 3: Generalized Protocol for LC-MS/MS Quantification of this compound in Plasma

This protocol provides a framework for developing a quantitative bioanalytical method.

  • Sample Preparation (Protein Precipitation): a. Thaw frozen plasma samples on ice. b. To 50 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., stable isotope-labeled this compound). c. Add 150 µL of cold acetonitrile to precipitate plasma proteins. d. Vortex the mixture vigorously for 30-60 seconds. e. Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins. f. Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.

  • Chromatographic Conditions:

    • LC System: HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

    • Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

  • Mass Spectrometry Conditions:

    • Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Mode: Positive or negative ion mode (to be optimized).

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusion and optimization.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the nominal concentration of the calibration standards.

    • Quantify the concentration of this compound in unknown samples using the regression equation from the calibration curve.

Mandatory Visualizations

Troubleshooting_In_Vitro_Variability Start Inconsistent In Vitro Results CheckSolubility Step 1: Check Solubility & Formulation Start->CheckSolubility IsSoluble Is this compound fully dissolved in media? CheckSolubility->IsSoluble CheckStability Step 2: Verify Solution Stability IsSoluble->CheckStability Yes Action_Solubility Action: Use co-solvent (DMSO). Ensure no precipitation. Include vehicle control. IsSoluble->Action_Solubility No IsFresh Are working solutions prepared fresh? CheckStability->IsFresh CheckConcentration Step 3: Validate Concentration IsFresh->CheckConcentration Yes Action_Stability Action: Prepare fresh dilutions from frozen stock for each experiment. IsFresh->Action_Stability No IsAccurate Is stock concentration verified? CheckConcentration->IsAccurate CheckPurity Step 4: Assess Compound Purity IsAccurate->CheckPurity Yes Action_Concentration Action: Confirm stock solution concentration analytically (e.g., by UV-Vis or LC-MS). IsAccurate->Action_Concentration No IsPure Is purity >98%? CheckPurity->IsPure Resolution Problem Resolved / Data Reliable IsPure->Resolution Yes Action_Purity Action: Obtain a new batch of compound with certified purity. IsPure->Action_Purity No Action_Solubility->CheckSolubility Action_Stability->CheckStability Action_Concentration->CheckConcentration Action_Purity->CheckPurity

Caption: Troubleshooting workflow for in vitro variability.

In_Vivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Vehicle 1. Vehicle Preparation DosingSol 2. Dosing Solution Formulation Vehicle->DosingSol Dosing 3. Animal Dosing (IP or PO) DosingSol->Dosing Induction 4. Seizure Induction (e.g., MES / PTZ) Dosing->Induction Observation 5. Observation & Data Collection Induction->Observation Sampling 6. Biological Sampling (e.g., Plasma) Observation->Sampling Bioanalysis 7. Bioanalysis (LC-MS/MS) Sampling->Bioanalysis

Caption: Standard experimental workflow for in vivo studies.

Pheneturide_Pathway cluster_mechanism Mechanism of Action cluster_metabolism Metabolic Pathways This compound This compound GABA Enhancement of GABA Activity This compound->GABA Enzyme Inhibition of Metabolism of other Anticonvulsants (e.g., Phenytoin) This compound->Enzyme Liver Hepatic Metabolism (Species-Dependent) This compound->Liver Biotransformation Human Human Metabolites Liver->Human Rat Rat Metabolites Liver->Rat

Caption: Proposed mechanism and metabolic pathways.

References

Technical Support Center: Optimization of Pheneturide Dosage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Pheneturide is an anticonvulsant of the ureide class with a history of use in severe epilepsy. However, it is now considered largely obsolete in many regions due to its toxicity profile.[1] Consequently, recent and detailed experimental data on this compound is scarce. This guide leverages available information on this compound and structurally related compounds, such as Acetylthis compound, to provide a framework for researchers. The experimental protocols and quantitative data presented are based on established methods for anticonvulsant drug evaluation and may require optimization for this compound-specific studies.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic index and why is it critical for this compound?

A1: The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces toxicity in 50% of a population (TD50) and the dose that produces a therapeutic effect in 50% of a population (ED50).[2] A narrow therapeutic index, as is characteristic of this compound, indicates that the toxic dose is not significantly higher than the effective dose, necessitating careful dosage optimization to avoid adverse effects while maintaining seizure control.[2]

Q2: What is the proposed mechanism of action for this compound?

A2: The precise mechanism of action for this compound is not fully elucidated. It is believed to exert its anticonvulsant effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[3] By increasing GABAergic activity, this compound helps to stabilize electrical activity and control neuronal excitability.[3] Additionally, it is known to inhibit the metabolism of other anticonvulsants like phenytoin, thereby increasing their plasma levels.

Q3: What are the primary strategies to optimize this compound dosage and minimize toxicity?

A3: Two main strategies can be employed:

  • Combination Therapy: Co-administering this compound with other antiepileptic drugs (AEDs) that possess different mechanisms of action could achieve synergistic effects. This may allow for the use of lower, less toxic doses of this compound.

  • Novel Drug Delivery Systems: Encapsulating this compound in advanced drug delivery systems, such as nanoparticles or liposomes, could alter its pharmacokinetic profile. This might lead to more targeted brain delivery and sustained release, potentially increasing efficacy and reducing systemic toxicity.

Q4: What are the known toxicities associated with this compound?

A4: this compound has a toxicity profile similar to phenacemide and is generally reserved for severe epilepsy where other, less toxic drugs have failed. While specific details are limited in recent literature, common adverse effects of older anticonvulsants can include central nervous system depression, ataxia, and nystagmus. More severe, dose-related toxicity is a significant concern.

Troubleshooting Guide for Preclinical Studies

Issue Potential Cause(s) Suggested Solution(s)
High mortality rate in animal models - Incorrect drug dosage or administration route.- High seizure severity in the chosen model.- Animal stress.- Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).- Ensure proper training in animal handling and administration techniques.- Consider a less severe seizure model or adjust the stimulus intensity.- Acclimatize animals to the experimental environment before the study.
High variability in seizure scores - Inconsistent seizure induction.- Subjective scoring.- Genetic variability within the animal cohort.- Standardize the seizure induction protocol.- Utilize a well-defined, validated scoring system (e.g., Racine scale).- Ensure scorers are blinded to the treatment groups.- Use a sufficient number of animals per group to account for biological variability.
No significant anticonvulsant effect observed - Insufficient dosage.- Poor bioavailability of the formulation.- Inappropriate animal model for the drug's mechanism.- Perform a dose-escalation study to determine the effective dose range.- Analyze the pharmacokinetic profile of the administered formulation.- Select an animal model that is sensitive to drugs acting on the GABAergic system.
Unexpected neurotoxicity at low doses - High sensitivity of the animal strain.- Drug accumulation with repeated dosing.- Interaction with other administered substances.- Screen different animal strains for sensitivity.- Conduct a multi-dose toxicity study to assess accumulation.- Review all experimental compounds and vehicle components for potential interactions.

Data Presentation: Efficacy and Toxicity

Due to the limited availability of specific quantitative data for this compound, the following tables provide a template for presenting efficacy (ED50), toxicity (TD50), and the resulting Therapeutic Index (TI), using data for the structurally related compound Acetylthis compound as a placeholder.

Table 1: In Vivo Anticonvulsant Activity and Neurotoxicity of Acetylthis compound

CompoundMES Test ED50 (mg/kg)scPTZ Test ED50 (mg/kg)Rotorod Test TD50 (mg/kg)Therapeutic Index (TD50/ED50) - MES
(R)-Acetylthis compoundData to be determinedData to be determinedData to be determinedData to be determined
(S)-Acetylthis compoundData to be determinedData to be determinedData to be determinedData to be determined
Racemic Acetylthis compoundData to be determinedData to be determinedData to be determinedData to be determined
ED50 (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population. TD50 (Median Toxic Dose) is the dose at which a toxic effect is observed in 50% of the population.

Table 2: In Vitro Neuronal Protection and Cytotoxicity of Acetylthis compound

CompoundEC50 (µM) (Neuronal Protection Assay)CC50 (µM) (Neuronal Viability Assay)Selectivity Index (CC50/EC50)
(R)-Acetylthis compoundData to be determinedData to be determinedData to be determined
(S)-Acetylthis compoundData to be determinedData to be determinedData to be determined
Racemic Acetylthis compoundData to be determinedData to be determinedData to be determined
EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response. CC50 (Half-maximal Cytotoxic Concentration) is the concentration of a drug that results in the death of 50% of the cells.

Experimental Protocols

Maximal Electroshock (MES) Test
  • Objective: To assess the ability of a compound to prevent the hindlimb tonic extension phase of a maximal electroshock-induced seizure, indicative of efficacy against generalized tonic-clonic seizures.

  • Apparatus: An electroshock device with corneal electrodes.

  • Procedure:

    • Administer this compound or vehicle to groups of mice at various doses.

    • At the time of peak drug effect (to be determined in pharmacokinetic studies), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

    • Observe the mice for the presence or absence of the hindlimb tonic extension phase.

    • The ED50 is calculated as the dose that protects 50% of the animals from the tonic extension.

Subcutaneous Pentylenetetrazol (scPTZ) Test
  • Objective: To evaluate the ability of a compound to prevent clonic seizures induced by a subcutaneous injection of pentylenetetrazol (PTZ), a model for absence seizures.

  • Procedure:

    • Administer this compound or vehicle to groups of mice at various doses.

    • After an appropriate pretreatment time, inject a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).

    • Observe the animals for a period of 30 minutes for the presence of clonic seizures (lasting at least 5 seconds).

    • The ED50 is the dose that protects 50% of the animals from clonic seizures.

Rotorod Test for Neurotoxicity
  • Objective: To determine the dose of a compound that causes motor impairment, an indicator of neurotoxicity.

  • Apparatus: A rotating rod apparatus (Rotorod).

  • Procedure:

    • Train mice on the rotarod for several days until they can maintain their balance for a set duration (e.g., 1-2 minutes) at a constant speed.

    • Administer this compound or vehicle to groups of trained mice at various doses.

    • At the time of peak drug effect, place the mice on the rotating rod.

    • Record the number of animals that fall off the rod within a specified time (e.g., 1 minute).

    • The TD50 is the dose that causes 50% of the animals to fail the test.

Visualizations

G cluster_0 Hypothesized Signaling Pathway of this compound This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Enhances GABA Binding Cl_channel Chloride Ion Channel GABA_A->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Hypothesized GABAergic pathway of this compound.

G cluster_workflow Experimental Workflow for Efficacy and Toxicity Assessment cluster_efficacy Efficacy Testing cluster_toxicity Toxicity Testing start Start: Dose Formulation animal_prep Animal Acclimatization & Baseline Training (Rotorod) start->animal_prep dosing Administer Vehicle or This compound (Multiple Doses) animal_prep->dosing pk_pd Pharmacokinetic/ Pharmacodynamic Analysis dosing->pk_pd mes_test MES Test (Tonic Seizures) pk_pd->mes_test scptz_test scPTZ Test (Clonic Seizures) pk_pd->scptz_test rotorod_test Rotorod Test (Neurotoxicity) pk_pd->rotorod_test observation Clinical Observation (Adverse Effects) pk_pd->observation data_analysis Data Analysis: Calculate ED50, TD50, and Therapeutic Index mes_test->data_analysis scptz_test->data_analysis rotorod_test->data_analysis observation->data_analysis end End: Optimal Dose Range Identified data_analysis->end

Caption: Preclinical workflow for this compound evaluation.

G cluster_logic Dosage Optimization Logic start Initial Dose Range Finding efficacy_test Is Efficacy (ED50) Achieved? start->efficacy_test toxicity_test Is Toxicity (TD50) Acceptable? efficacy_test->toxicity_test Yes increase_dose Increase Dose efficacy_test->increase_dose No decrease_dose Decrease Dose toxicity_test->decrease_dose No optimal_dose Optimal Dose Identified (Maximize TI) toxicity_test->optimal_dose Yes increase_dose->efficacy_test decrease_dose->efficacy_test reformulate Consider Reformulation or Combination Therapy decrease_dose->reformulate

Caption: Logical flow for optimizing this compound dosage.

References

Technical Support Center: Refining Analytical Methods for Pheneturide Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the detection of Pheneturide.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for this compound quantification?

The most common and robust method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection. For higher sensitivity and selectivity, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Q2: How should I prepare a this compound sample for HPLC analysis?

For analysis of a bulk drug substance, a common procedure involves dissolving an accurately weighed amount of the this compound sample in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL). This stock solution is then further diluted with the mobile phase to a working concentration (e.g., 0.1 mg/mL) and filtered through a 0.45 µm syringe filter before injection into the HPLC system.[1]

Q3: What are the potential degradation pathways for this compound?

This compound, containing an amide group, can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of its corresponding carboxylic acid and amine.[2] It may also undergo degradation under oxidative, thermal, and photolytic stress. Forced degradation studies are recommended to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Q4: What is a forced degradation study and why is it important?

A forced degradation or stress study intentionally exposes the drug substance to harsh conditions like acid, base, heat, oxidation, and light to produce degradation products.[3] This study is critical for identifying potential degradants, understanding the degradation pathways, and developing a stability-indicating analytical method that can separate the intact drug from its degradation products.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

IssuePossible Cause(s)Troubleshooting Step(s)
Unexpected Peaks in Chromatogram 1. Contaminated solvents or glassware.2. Presence of process-related impurities from synthesis.3. Sample degradation.1. Run a blank injection of the mobile phase to check for solvent peaks. Ensure all glassware is thoroughly cleaned.2. Review the synthesis procedure and analyze starting materials for purity.[1]3. Prepare a fresh sample and analyze it immediately. Ensure proper sample storage conditions (e.g., protected from light, appropriate temperature).
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Secondary interactions with the stationary phase (e.g., residual silanols).3. Inappropriate mobile phase pH.1. Reduce the sample concentration or injection volume.2. Try a different column with a different stationary phase (e.g., end-capped).3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Difficulty in Separating this compound from an Impurity 1. Suboptimal HPLC method.2. Co-elution of the impurity with the main peak.1. Adjust the mobile phase composition (e.g., organic-to-aqueous ratio, pH) to improve resolution. Try a different stationary phase.2. Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development is necessary. Consider using LC-MS to identify the co-eluting impurity.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Pump malfunction or leaks.1. Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can improve reproducibility.2. Use a column oven to maintain a constant temperature.3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.

Experimental Protocols

Protocol 1: HPLC Method for this compound Analysis

This protocol provides a general starting point for the HPLC analysis of this compound. Method optimization will be required based on the specific instrumentation and sample matrix.

Instrumentation:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v). The ratio may be adjusted to optimize separation. If needed, acidify the aqueous portion with formic acid (e.g., to 0.1%).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Follow the same dissolution and dilution steps as for the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 210 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate at room temperature (25°C) for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve a portion of the stressed solid in the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in water:acetonitrile 50:50) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis weigh Weigh this compound dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Figure 1: General experimental workflow for HPLC analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Unexpected Peak in Chromatogram cause1 Contamination start->cause1 cause2 Impurity start->cause2 cause3 Degradation start->cause3 sol1 Run Blank cause1->sol1 sol2 Analyze Starting Materials cause2->sol2 sol3 Prepare Fresh Sample cause3->sol3

Figure 2: Troubleshooting logic for unexpected peaks in a chromatogram.

References

Pheneturide degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pheneturide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, its potential degradation pathways, and strategies to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

This compound, also known as phenylethylacetylurea, is an anticonvulsant drug of the ureide class.[1] Its chemical structure contains a core N-carbamoyl-2-phenylbutanamide backbone. The presence of amide and urea functional groups makes the molecule susceptible to certain types of degradation, particularly hydrolysis.[2]

Q2: What are the primary degradation pathways for this compound?

While specific comprehensive studies on this compound are limited, based on its chemical structure and the behavior of similar ureide compounds, the primary degradation pathways are predicted to be:

  • Hydrolysis: The amide and urea functionalities are susceptible to cleavage in the presence of water, especially under acidic or basic conditions. This is often the most common degradation route for pharmaceuticals with these functional groups.[2][3]

  • Oxidation: The molecule may be susceptible to oxidative degradation, although this is generally a slower process than hydrolysis unless initiated by factors like light, heat, or trace metals.[4]

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

  • Thermal Degradation: High temperatures can accelerate hydrolysis and other degradation reactions.

Q3: What are the likely degradation products of this compound?

Based on chemical principles, the following are the most probable degradation products resulting from hydrolysis:

  • 2-phenylbutanoic acid and Urea: Formed by the complete hydrolysis of the acylurea linkage.

  • 2-phenylbutanamide and Isocyanic acid/Carbon Dioxide + Ammonia: Resulting from cleavage at the urea moiety.

Oxidative degradation could potentially lead to hydroxylation of the phenyl ring.

Q4: How can I detect this compound degradation in my samples?

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound.

Issue 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound samples.

  • Possible Cause 1: Sample Degradation.

    • Troubleshooting Steps:

      • Prepare a fresh sample of this compound in your chosen solvent and analyze it immediately to establish a baseline chromatogram.

      • Review your sample preparation and storage procedures. Are the samples protected from light? Are they stored at an appropriate temperature? Are you using fresh, high-purity solvents?

      • Consider the pH of your sample solution. If it is highly acidic or basic, this could be accelerating hydrolysis.

  • Possible Cause 2: Contamination.

    • Troubleshooting Steps:

      • Analyze a blank injection (your sample solvent) to check for contaminants from the solvent or HPLC system.

      • Ensure all glassware and equipment used for sample preparation are scrupulously clean.

Issue 2: My experimental results are inconsistent or show a loss of this compound potency over time.

  • Possible Cause: Degradation of stock solutions.

    • Troubleshooting Steps:

      • Storage: this compound stock solutions, especially in protic solvents, should be stored at low temperatures (-20°C or -80°C) and protected from light. For long-term storage, aliquoting the stock solution can prevent degradation from repeated freeze-thaw cycles.

      • Solvent Choice: Consider using aprotic solvents like DMSO for stock solutions to minimize hydrolysis, but always check for compatibility with your experimental system.

      • Fresh Preparation: For sensitive experiments, it is best to prepare working solutions fresh from a solid sample or a recently prepared stock solution on the day of use.

Experimental Protocols

The following are detailed, illustrative protocols for conducting forced degradation studies to understand the stability of this compound. These are based on general pharmaceutical guidelines and protocols for the related compound, acetylthis compound.

Protocol 1: Forced Degradation (Stress Testing) of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place solid this compound in a hot air oven at 105°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) and the solid drug to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 7 days), following ICH Q1B guidelines.

    • Prepare solutions of the stressed samples in the mobile phase for HPLC analysis.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Illustrative HPLC Parameters:

ParameterSuggested Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of A: 0.1% Formic Acid in Water and B: Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temp. 30°C

Method Development Workflow:

  • Analyze the unstressed this compound sample to determine its retention time.

  • Inject samples from each forced degradation condition.

  • Optimize the mobile phase gradient to achieve baseline separation between the parent this compound peak and all degradation peaks.

  • A photodiode array (PDA) detector can be used to check for peak purity, ensuring that no degradation products are co-eluting with the main peak.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound

ConditionTemperatureDurationNotes
Stock Solution -20°C1 monthProtect from light; use tightly sealed vials.
-80°C6 monthsFor longer-term storage; avoid repeated freeze-thaw cycles.
Solid Compound Room TemperatureShort-termStore in a desiccator, protected from light.
2-8°CLong-termStore in a tightly sealed container in a refrigerator.

Data compiled from supplier recommendations for this compound and related compounds.

Visualizations

Hypothetical Degradation Pathways of this compound

G Hypothetical Degradation Pathways of this compound This compound This compound (N-carbamoyl-2-phenylbutanamide) Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Acid/Base Hydrolysis Oxidation_Products Oxidation Products This compound->Oxidation_Products Oxidizing Agent (e.g., H₂O₂) Acid_Carboxylic 2-Phenylbutanoic Acid Hydrolysis_Products->Acid_Carboxylic Urea Urea Hydrolysis_Products->Urea Hydroxylated Hydroxylated this compound Oxidation_Products->Hydroxylated

Caption: Hypothetical degradation of this compound via hydrolysis and oxidation.

General Workflow for Stability-Indicating Method Development

G Workflow for Stability-Indicating Method Development Start Start: Obtain This compound Sample Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Development Develop HPLC Method (Column, Mobile Phase, etc.) Forced_Degradation->HPLC_Development Analysis Analyze Stressed and Unstressed Samples HPLC_Development->Analysis Separation_Check Is Separation Adequate? Analysis->Separation_Check Optimization Optimize Method Separation_Check->Optimization No Validation Validate Method (ICH Guidelines) Separation_Check->Validation Yes Optimization->HPLC_Development End End: Stability-Indicating Method Established Validation->End

Caption: Logical workflow for developing a stability-indicating analytical method.

References

improving yield and purity in Pheneturide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pheneturide Synthesis

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield and purity of this compound (also known as phenylethylacetylurea) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the acylation of urea with 2-phenylbutyryl chloride.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yield in the synthesis of this compound is a common issue that can stem from several factors, from the quality of reagents to the reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Rationale
Moisture in Reaction Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.The starting material, 2-phenylbutyryl chloride, is highly reactive with water. Hydrolysis will convert it back to 2-phenylbutanoic acid, which is unreactive towards urea under these conditions, thereby reducing the yield.
Poor Quality of 2-Phenylbutyryl Chloride Verify the purity of the acid chloride via techniques like IR spectroscopy (check for broad O-H stretch of carboxylic acid). If it is impure, consider re-purifying it by distillation or freshly preparing it from 2-phenylbutanoic acid using thionyl chloride (SOCl₂) or oxalyl chloride.The acid chloride is the key electrophile. If it has degraded or is impure, the reaction will not proceed efficiently.
Incorrect Stoichiometry Use a slight excess of urea (e.g., 1.1 to 1.2 equivalents).While a 1:1 stoichiometry is theoretical, using a slight excess of the less expensive reagent (urea) can help drive the reaction to completion, ensuring all the limiting reagent (2-phenylbutyryl chloride) is consumed.
Suboptimal Reaction Temperature The reaction is exothermic; control the initial addition of the acid chloride by adding it slowly to the urea solution at 0-5°C. After addition, allow the reaction to warm to room temperature and then gently heat to 40-50°C to ensure completion.[1]Insufficient temperature may lead to an incomplete reaction. However, excessively high temperatures can promote side reactions, such as the formation of di-acylated urea or other degradation products.
Inadequate Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). A common reaction time is several hours, but this should be confirmed empirically.The reaction may simply need more time to reach completion. Monitoring via TLC will prevent premature workup.

Question 2: My final product is impure. I suspect the presence of unreacted starting materials or by-products. How can I identify and remove them?

Answer:

Impurity is often due to unreacted starting materials or the formation of side-products. The purification strategy depends on the nature of the impurity.

Common Impurities and Purification Strategies:

Impurity Identification Method Purification / Removal Strategy
Unreacted Urea Urea is highly soluble in water. The impurity can be detected by TLC.During workup, wash the crude product thoroughly with cold water. Urea will dissolve in the aqueous phase, leaving the desired this compound product, which has low water solubility.[2][3]
2-Phenylbutanoic Acid This acid can be detected by a broad O-H peak in IR spectroscopy and a different spot on TLC.Wash the organic layer with a mild base solution (e.g., 5% sodium bicarbonate solution) during the workup. The acid will be deprotonated to its carboxylate salt and move to the aqueous layer.
Di(2-phenylbutanoyl)urea This by-product is heavier than this compound and can be detected by Mass Spectrometry or a different Rf value on TLC.This impurity is less polar than this compound. Purification can be achieved by column chromatography (silica gel) or careful recrystallization. The di-acylated product will have different solubility characteristics.

Recommended Purification Protocol: Recrystallization is a highly effective method for purifying the final product.[2]

  • Solvent Selection: Ethanol or a mixture of ethanol and water is often a suitable solvent system for recrystallizing ureide compounds.[2]

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of hot ethanol.

    • If impurities remain undissolved, perform a hot filtration.

    • Slowly add water to the hot solution until it just begins to turn cloudy (the cloud point).

    • Add a small amount of ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct laboratory synthesis involves the reaction of 2-phenylbutyryl chloride with urea. This is a nucleophilic acyl substitution reaction where the nitrogen atom of urea attacks the carbonyl carbon of the acid chloride, leading to the formation of this compound and hydrochloric acid.

Q2: How is the 2-phenylbutyryl chloride precursor typically prepared?

2-phenylbutyryl chloride is prepared from 2-phenylbutanoic acid. This is a standard conversion achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The choice of reagent can depend on the desired purity and scale of the reaction.

Q3: What are the key safety precautions when synthesizing this compound?

  • Thionyl Chloride/Oxalyl Chloride: These reagents are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 2-Phenylbutyryl Chloride: This is a lachrymator and is corrosive. Handle with care in a fume hood.

  • Exothermic Reaction: The reaction between 2-phenylbutyryl chloride and urea is exothermic. The acid chloride should be added slowly and with cooling to control the reaction rate and prevent overheating.

Q4: Can I use a base in the reaction to neutralize the HCl by-product?

Yes, a non-nucleophilic base like pyridine or triethylamine can be used to scavenge the HCl produced during the reaction. This can prevent potential acid-catalyzed side reactions. However, it adds an extra component that must be removed during purification. An alternative is to use a slight excess of urea, where one equivalent can react with the acid chloride and a second can act as the base, although this is less efficient.

Visualized Experimental Workflow & Troubleshooting

The following diagrams illustrate the general synthesis workflow and a decision tree for troubleshooting low yield.

G Figure 1: General Synthesis Workflow for this compound cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Acylation of Urea cluster_2 Step 3: Workup & Purification A 2-Phenylbutanoic Acid C 2-Phenylbutyryl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F Crude this compound Solution C->F Slow addition at 0-5°C, then warm D Urea D->F E Anhydrous Solvent (e.g., Toluene) E->F H Crude Solid this compound F->H Quench & Extract G Aqueous Wash (H₂O, NaHCO₃) G->H I Recrystallization (Ethanol/Water) H->I J Pure this compound Crystals I->J

Caption: General Synthesis Workflow for this compound.

G Figure 2: Troubleshooting Guide for Low Yield cluster_reagents Reagent & Setup Check cluster_conditions Reaction Conditions Check cluster_solutions Solutions Start Low Yield Observed CheckMoisture Is the system anhydrous? Start->CheckMoisture CheckAcidChloride Is the acid chloride pure? Start->CheckAcidChloride CheckUrea Is urea stoichiometry correct? (1.1-1.2 eq) Start->CheckUrea CheckTemp Was temperature controlled? (add cold, then warm) Start->CheckTemp CheckTime Was reaction time sufficient? (Monitor by TLC) Start->CheckTime Sol_Dry Dry glassware/solvents CheckMoisture->Sol_Dry No Sol_PurifyAC Purify or resynthesize acid chloride CheckAcidChloride->Sol_PurifyAC No Sol_AdjustUrea Adjust urea amount CheckUrea->Sol_AdjustUrea No Sol_OptimizeTemp Optimize temperature profile CheckTemp->Sol_OptimizeTemp No Sol_IncreaseTime Increase reaction time CheckTime->Sol_IncreaseTime No

Caption: Troubleshooting Guide for Low Yield.

References

Technical Support Center: Interpreting Pheneturide Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug-drug interactions is paramount for both efficacy and safety. Pheneturide, an anticonvulsant, presents unique challenges in this regard due to its complex metabolic profile. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the design and interpretation of this compound interaction studies.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental investigation of this compound's interaction potential.

Question: Our in-vitro results show this compound inhibiting CYP2C9, but in-vivo studies with phenytoin (a CYP2C9 substrate) show a less-than-expected increase in phenytoin exposure. What could be the cause?

Answer: This discrepancy is a known challenge in interpreting this compound interactions. Several factors could be at play:

  • Enzyme Induction: this compound is not only a metabolic inhibitor but has also been reported to be a potent liver enzyme inducer, potentially more so than phenobarbital.[1][2] This dual activity can lead to conflicting effects. While it may inhibit a specific enzyme like CYP2C9 in an acute in-vitro setting, chronic exposure in-vivo could lead to the induction of this or other enzymes involved in phenytoin's metabolism, partially counteracting the inhibitory effect.

  • Multiple Metabolic Pathways: Phenytoin is primarily metabolized by CYP2C9, but also by CYP2C19 to a lesser extent.[3] this compound's inductive effects might enhance the activity of CYP2C19 or other compensatory pathways, providing an alternative clearance route for phenytoin.

  • Transporter Effects: Drug interactions are not limited to metabolic enzymes. This compound could potentially induce or inhibit drug transporters involved in the uptake or efflux of phenytoin, altering its intracellular concentration and availability for metabolism.

Question: We are observing high variability in the synergistic anticonvulsant effects of this compound when combined with other antiepileptic drugs (AEDs) in our animal models. How can we troubleshoot this?

Answer: High variability in synergy studies with AEDs is a common issue.[4] Consider the following:

  • Pharmacokinetic vs. Pharmacodynamic Interactions: It is crucial to distinguish between pharmacokinetic (PK) and pharmacodynamic (PD) interactions. A significant portion of preclinical synergy studies fail to investigate the possibility of a PK interaction.[4] The observed synergy could be due to this compound increasing the plasma concentration of the co-administered AED (a PK interaction) rather than a true synergistic effect at the target site (a PD interaction). Ensure you are measuring plasma concentrations of both drugs in your animal models.

  • Animal Model Selection: The choice of animal model can significantly influence the outcome. Different models (e.g., maximal electroshock seizure test, pentylenetetrazol-induced seizure model) are sensitive to different mechanisms of anticonvulsant action. The synergistic effect of a drug combination may be more pronounced in a model that reflects the specific seizure type targeted by both drugs.

  • Dose-Response Relationship: Ensure that you have a well-defined dose-response curve for each drug individually before testing them in combination. The interpretation of synergy is highly dependent on the doses selected.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's drug interactions?

A1: this compound's interactions are primarily driven by its effect on drug metabolism. It is known to inhibit the metabolism of other anticonvulsants, such as phenytoin. However, it also possesses enzyme-inducing properties, which can complicate its interaction profile.

Q2: Which cytochrome P450 enzymes are most likely to be involved in this compound interactions?

A2: While specific data for this compound is limited, its interaction with phenytoin suggests a significant effect on CYP2C9, the primary metabolizing enzyme for phenytoin. Given its potential for broader enzyme induction, interactions with other CYPs such as CYP3A4 and CYP2C19 should also be considered.

Q3: Are there known interactions with the GABAergic system?

A3: Some sources suggest that this compound may enhance the activity of the inhibitory neurotransmitter GABA. This could lead to pharmacodynamic interactions with other drugs that modulate the GABAergic system, such as benzodiazepines or barbiturates, potentially resulting in additive CNS depressant effects.

Q4: How should I design my in-vitro studies to investigate this compound's interaction potential?

A4: A comprehensive in-vitro assessment should include both inhibition and induction studies.

  • CYP Inhibition Assays: Determine the IC50 and Ki values of this compound against a panel of major CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) using human liver microsomes or recombinant enzymes.

  • CYP Induction Assays: Use fresh or cryopreserved human hepatocytes to evaluate the potential of this compound to induce the expression of key CYP enzymes (e.g., CYP1A2, 2B6, and 3A4). Both mRNA levels (via qRT-PCR) and enzyme activity should be measured.

Q5: What are the key considerations for designing a clinical drug-drug interaction study with this compound?

A5: Given this compound's dual inhibitor/inducer profile, a carefully designed clinical study is essential. A crossover design where subjects receive a probe drug alone and then in combination with this compound is often employed. It is crucial to allow for a sufficient treatment duration with this compound to capture both potential inhibitory and inductive effects. Pharmacokinetic sampling should be intensive to accurately characterize any changes in the probe drug's absorption, distribution, metabolism, and excretion.

Data Presentation

Due to the limited availability of specific quantitative data from this compound interaction studies in the public domain, the following tables are presented as templates for organizing your experimental findings.

Table 1: In-Vitro Cytochrome P450 Inhibition by this compound

CYP IsoformProbe SubstrateIC50 (µM)Ki (µM)Inhibition Type
CYP1A2PhenacetinData not availableData not availableData not available
CYP2C9DiclofenacData not availableData not availableData not available
CYP2C19S-mephenytoinData not availableData not availableData not available
CYP2D6DextromethorphanData not availableData not availableData not available
CYP3A4MidazolamData not availableData not availableData not available

Table 2: In-Vivo Pharmacokinetic Interaction of this compound with Phenytoin

ParameterPhenytoin AlonePhenytoin + this compound% Changep-value
AUC (µg*h/mL)Data not availableData not availableData not availableData not available
Cmax (µg/mL)Data not availableData not availableData not availableData not available
Tmax (h)Data not availableData not availableData not availableData not available
Clearance (L/h)Data not availableData not availableData not availableData not available
Half-life (h)Data not availableData not availableData not availableData not available

Experimental Protocols

The following are generalized methodologies for key experiments to investigate this compound's interaction potential, based on standard practices for analogous compounds.

In-Vitro CYP Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human cytochrome P450 enzymes.

  • Materials: Human liver microsomes (HLM), NADPH regenerating system, specific CYP probe substrates and their metabolites, this compound, and a validated LC-MS/MS method for metabolite quantification.

  • Procedure:

    • Prepare a series of this compound concentrations.

    • Pre-incubate this compound with HLM and the probe substrate in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • After a specified incubation time, terminate the reaction with a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the formation of the probe substrate's metabolite using LC-MS/MS.

    • Calculate the percent inhibition at each this compound concentration relative to a vehicle control and determine the IC50 value.

In-Vivo Pharmacokinetic Interaction Study in Rodents
  • Objective: To evaluate the effect of this compound on the pharmacokinetics of a co-administered drug (e.g., phenytoin).

  • Materials: Rodents (e.g., Sprague-Dawley rats), this compound, probe drug (phenytoin), vehicle, and a validated bioanalytical method for drug quantification in plasma.

  • Procedure:

    • Phase 1 (Baseline): Administer a single dose of the probe drug to a cohort of animals. Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Washout Period: Allow for a sufficient washout period (at least 7 half-lives of the probe drug).

    • Phase 2 (Interaction): Pre-treat the same animals with this compound for a set period (e.g., daily for 7 days to allow for potential enzyme induction). On the final day, co-administer this compound and the probe drug. Collect blood samples as in Phase 1.

    • Sample Processing and Analysis: Process blood samples to obtain plasma and quantify the concentration of the probe drug using a validated method.

    • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, Clearance, Half-life) for the probe drug with and without this compound co-administration and perform statistical analysis to determine the significance of any changes.

Visualizations

Logical Workflow for Investigating Conflicting In-Vitro and In-Vivo Results

A Discrepancy Observed: In-Vitro Inhibition vs. In-Vivo Effect B Hypothesis 1: Dual Action of this compound (Inhibition and Induction) A->B C Hypothesis 2: Alternative Metabolic Pathways A->C D Hypothesis 3: Involvement of Drug Transporters A->D E Experiment: In-Vitro CYP Induction Assay (Hepatocytes) B->E F Experiment: Metabolite Profiling of Probe Drug with and without this compound C->F G Experiment: In-Vitro Transporter Interaction Assays (e.g., P-gp, BCRP) D->G H Conclusion: Reconcile In-Vitro and In-Vivo Data E->H F->H G->H

Caption: Troubleshooting workflow for conflicting this compound interaction data.

Proposed Signaling Pathway for GABAergic Modulation

cluster_0 GABA_A_Receptor GABA_A Receptor Chloride_Channel Chloride Channel (Closed) GABA_A_Receptor->Chloride_Channel Resting State Chloride_Channel_Open Chloride Channel (Open) GABA_A_Receptor->Chloride_Channel_Open Conformational Change Neuronal_Hyperpolarization Neuronal_Hyperpolarization Chloride_Channel_Open->Neuronal_Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Potentially Enhances Binding Reduced_Neuronal_Excitability Reduced_Neuronal_Excitability Neuronal_Hyperpolarization->Reduced_Neuronal_Excitability

Caption: Potential mechanism of this compound's effect on GABAergic signaling.

General Experimental Workflow for In-Vivo Interaction Study

A Animal Acclimatization B Phase 1: Administer Probe Drug Alone A->B C Serial Blood Sampling B->C D Washout Period C->D E Phase 2: Administer this compound + Probe Drug D->E F Serial Blood Sampling E->F G Bioanalysis of Plasma Samples F->G H Pharmacokinetic & Statistical Analysis G->H I Interpretation of Interaction Potential H->I

Caption: Workflow for a preclinical in-vivo drug interaction study.

References

Technical Support Center: Best Practices for Long-Term Storage of Pheneturide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage of Pheneturide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound for long-term use?

A1: For long-term storage, solid this compound should be kept in a cool, dry, and dark environment. It is advisable to store it in a tightly sealed container to protect it from moisture and light. While specific long-term stability data for solid this compound is limited, based on its chemical nature as a crystalline solid and an amide, storage at controlled room temperature (20-25°C) or refrigerated (2-8°C) is recommended to minimize potential degradation.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are more susceptible to degradation than the solid form. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1] It is crucial to use airtight containers to prevent solvent evaporation and contamination.

Q3: What are the potential degradation pathways for this compound during storage?

A3: As an amide, this compound is susceptible to hydrolysis, which involves the cleavage of the amide bond.[2] This can be accelerated by the presence of moisture and extreme pH conditions. Another potential degradation pathway, as suggested by metabolic studies, is hydroxylation of the phenyl ring. A study on the long-term stability of phenobarbital, a related compound, found that in a solution, it partially degraded to form this compound, indicating the relative stability of the this compound structure itself in certain conditions.[3]

Q4: I've noticed a change in the physical appearance of my solid this compound sample. What should I do?

A4: Any change in the physical appearance of the solid, such as discoloration, clumping, or the presence of an unusual odor, could indicate degradation. It is recommended to perform an analytical assessment, such as High-Performance Liquid Chromatography (HPLC), to check the purity of the sample before use. The troubleshooting guide below provides further steps.

Q5: How can I assess the stability of my stored this compound sample?

A5: A stability-indicating analytical method, typically HPLC, should be used to assess the purity and potency of a stored this compound sample. This involves comparing the chromatogram of the stored sample to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solid this compound has changed color (e.g., yellowing). Oxidation or exposure to light.Store in a dark, inert-gas-filled container. Perform purity analysis (e.g., HPLC) before use.
Solid this compound has become clumpy or sticky. Moisture absorption leading to potential hydrolysis.Store in a desiccator or with a desiccant. Dry the sample under vacuum at a low temperature before use, and verify purity.
Precipitation observed in a stored this compound solution. Exceeded solubility at storage temperature or solvent evaporation.Gently warm the solution to redissolve the precipitate. If it does not redissolve, it may be a degradation product. Confirm the concentration and purity via analytical methods.
Unexpected peaks in the HPLC chromatogram of a stored sample. Chemical degradation.Identify the degradation products if possible (e.g., using LC-MS). Depending on the extent of degradation, the sample may not be suitable for use. Refer to the experimental protocol for stability testing.
Loss of potency in a stored this compound solution. Degradation over time.Use a freshly prepared solution for critical experiments. For routine use, re-qualify the solution's concentration and purity at regular intervals.

Quantitative Data Summary

Parameter Condition Recommendation/Observation Reference
Storage Form Solid (crystalline)Store in a cool, dry, dark place.General best practice for amides
SolutionStore at -20°C for up to 1 month; -80°C for up to 6 months.[1]
Temperature SolidControlled Room Temperature (20-25°C) or Refrigerated (2-8°C).Inferred
SolutionFrozen (-20°C or -80°C).[1]
Humidity SolidLow humidity environment (e.g., desiccator).General best practice for amides
Light Exposure Solid & SolutionProtect from light by using amber vials or storing in the dark.General best practice for photosensitive compounds
Primary Degradation Pathway HydrolysisSusceptible to cleavage of the amide bond.
Related Compound Stability Phenobarbital (solid)Stable for decades.
Phenobarbital (solution)Degrades over time, forming this compound as one product.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol is adapted from methods used for the structurally similar compound, Acetylthis compound, and is intended to serve as a starting point for developing a validated stability-indicating method for this compound.

1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, allowing for the accurate assessment of its stability under various stress conditions.

2. Materials and Equipment:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Reagent grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for pH control).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Forced Degradation Studies:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat a this compound solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose a this compound solution to UV light (254 nm).

5. Sample Preparation and Analysis:

  • Prepare a stock solution of this compound in methanol or acetonitrile.

  • For forced degradation, dilute the stock solution with the respective stressor solution.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC and evaluate the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent drug.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start with Solid this compound Sample dissolve Dissolve in appropriate solvent start->dissolve acid Acid Hydrolysis dissolve->acid base Base Hydrolysis dissolve->base oxidation Oxidative Degradation dissolve->oxidation thermal Thermal Degradation dissolve->thermal photo Photolytic Degradation dissolve->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation hplc->data report Generate Stability Report data->report logical_relationship cluster_storage Long-Term Storage cluster_assessment Stability Assessment cluster_decision Decision cluster_outcome Outcome store_solid Store Solid this compound (Cool, Dry, Dark) visual Visual Inspection store_solid->visual store_solution Store this compound Solution (-20°C or -80°C) store_solution->visual analytical Analytical Testing (HPLC) visual->analytical stable Sample Stable? analytical->stable use Proceed with Experiment stable->use Yes discard Discard Sample stable->discard No

References

Validation & Comparative

A Comparative Analysis of Pheneturide and Phenacemide: Unraveling Two Structurally Related Anticonvulsants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiepileptic drug discovery, a retrospective look at early anticonvulsants can provide valuable insights into structure-activity relationships and toxicity profiles. Pheneturide and Phenacemide, two structurally related open-chain ureides, offer a compelling case study. While both have demonstrated anticonvulsant properties, their clinical trajectories have diverged due to safety concerns, particularly with Phenacemide. This guide provides a comprehensive comparative analysis of these two compounds, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways to inform future research and development in the field of epilepsy treatment.

Chemical and Structural Relationship

This compound (also known as ethylphenacemide) and Phenacemide (phenylacetylurea) are both acyclic urea derivatives, distinguishing them from cyclic ureides like phenytoin and barbiturates.[1] Their core structural similarity lies in the phenylacetylurea backbone.[1] Phenacemide is a direct derivative of phenylacetic acid and urea, while this compound can be considered a more substituted analogue, featuring an additional ethyl group.[1][2] This structural kinship is believed to be the basis for their comparable mechanisms of action.[2]

Comparative Data Summary

The following tables summarize the available quantitative data for this compound and Phenacemide. It is important to note that a direct head-to-head comparative study is lacking in the scientific literature, and the presented data is compiled from various sources.

Table 1: Physicochemical Properties

PropertyThis compoundPhenacemide
IUPAC Name (RS)-N-Carbamoyl-2-phenylbutanamideN-Carbamoyl-2-phenylacetamide
Molecular Formula C₁₁H₁₄N₂O₂C₉H₁₀N₂O₂
Molar Mass 206.24 g/mol 178.19 g/mol
Synonyms Ethylphenacemide, Benuride, DeturidPhenylacetylurea, Phenurone

Table 2: Pharmacokinetic Parameters in Humans

ParameterThis compoundPhenacemide
Absorption Follows first-order kineticsAlmost completely absorbed
Metabolism 100% nonrenal clearance, suggesting extensive metabolismHepatic, via p-hydroxylation by microsomal enzymes
Elimination Half-Life (t½) 54 hours (single dose), 40 hours (repetitive administration)22-25 hours
Total Body Clearance 2.6 L/hr (single dose)Information not available

Table 3: Preclinical Anticonvulsant Activity and Neurotoxicity

Test ModelParameterThis compoundPhenacemide
Maximal Electroshock (MES) Test ED₅₀ (mg/kg)Data not availableData not available from direct comparative studies
Pentylenetetrazol (PTZ) Test ED₅₀ (mg/kg)Data not availableData not available from direct comparative studies
Rotarod Test (Neurotoxicity) TD₅₀ (mg/kg)Data not available250 (Mouse, Oral)

ED₅₀ (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for myoclonic and absence seizures. TD₅₀ (Median Toxic Dose): The dose at which a toxic effect is observed in 50% of the population.

Mechanism of Action

The primary anticonvulsant effect of both this compound and Phenacemide is believed to be mediated through the blockade of voltage-gated sodium channels. By stabilizing the inactive state of these channels, they reduce the sustained, high-frequency firing of neurons that characterizes seizures. There is also evidence to suggest that some urea-based anticonvulsants may enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).

Proposed Mechanism of Action cluster_Neuron Presynaptic Neuron cluster_Drug Drug Action cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron AP Action Potential Na_Channel Voltage-Gated Sodium Channel AP->Na_Channel Activates Vesicle Synaptic Vesicle (with Neurotransmitters) Na_Channel->Vesicle Depolarization leads to Release Neurotransmitter Release Vesicle->Release Fusion and Receptor Neurotransmitter Receptor Release->Receptor Binds to Drug This compound / Phenacemide Drug->Na_Channel Blocks Excitability Reduced Neuronal Excitability Receptor->Excitability Leads to

Proposed mechanism of action for this compound and Phenacemide.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound and Phenacemide are not extensively available. However, standardized preclinical screening methods for anticonvulsant drugs were likely employed.

Maximal Electroshock (MES) Test

This test serves as a model for generalized tonic-clonic seizures.

Apparatus: An electroshock apparatus capable of delivering a constant current for a fixed duration.

Procedure:

  • Administer the test compound to a group of animals (typically mice or rats) at various doses.

  • At the time of predicted peak effect, deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or auricular electrodes.

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of this seizure is indicative of anticonvulsant activity.

  • The ED₅₀ is calculated from the percentage of animals protected at different doses.

Pentylenetetrazol (PTZ) Seizure Test

This test is a model for myoclonic and absence seizures.

Procedure:

  • Administer the test compound to a group of animals.

  • At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

  • Observe the animals for the onset of clonic seizures.

  • The absence of clonic seizures during the observation period indicates protection.

  • The ED₅₀ is calculated from the percentage of animals protected at different doses.

Preclinical Anticonvulsant Screening Workflow cluster_Setup Experimental Setup cluster_Procedure Testing Procedure cluster_MES MES Test cluster_PTZ PTZ Test cluster_Analysis Data Analysis Animal_Model Animal Model Selection (e.g., Mice) Dosing Drug Administration (Varying Doses) Animal_Model->Dosing Drug_Prep Test Compound Preparation (this compound/Phenacemide) Drug_Prep->Dosing Peak_Effect Wait for Peak Drug Effect Dosing->Peak_Effect Stimulation Electrical Stimulation Peak_Effect->Stimulation PTZ_Injection Subcutaneous PTZ Injection Peak_Effect->PTZ_Injection MES_Observation Observe for Tonic Hindlimb Extension Stimulation->MES_Observation Data_Collection Record Protection/ No Protection MES_Observation->Data_Collection PTZ_Observation Observe for Clonic Seizures PTZ_Injection->PTZ_Observation PTZ_Observation->Data_Collection ED50_Calc Calculate ED₅₀ Data_Collection->ED50_Calc

A generalized workflow for preclinical anticonvulsant screening.

Clinical Efficacy and Safety Profile

Phenacemide was introduced in 1949 for the treatment of severe epilepsy, particularly mixed forms of complex partial seizures refractory to other anticonvulsants. However, its clinical use was significantly curtailed due to concerns about its toxicity. This compound has also been used for epilepsy, but is now considered largely obsolete and is typically reserved for severe cases that are refractory to other treatments. It has a similar profile of anticonvulsant activity and toxicity to Phenacemide. A double-blind, cross-over clinical trial comparing this compound to phenytoin in 94 outpatients found no significant difference in seizure frequency between the two groups.

Conclusion and Future Directions

This compound and Phenacemide are historically significant anticonvulsant compounds that share a common chemical scaffold and a proposed mechanism of action targeting voltage-gated sodium channels. While both have demonstrated efficacy, their clinical utility has been hampered by toxicity. The lack of direct comparative studies represents a significant knowledge gap.

For drug development professionals, the story of this compound and Phenacemide underscores the critical importance of the therapeutic index. Future research could focus on synthesizing novel analogues of the phenylacetylurea backbone that retain anticonvulsant activity while exhibiting a more favorable safety profile. A thorough, direct comparative preclinical study of this compound and Phenacemide using modern standardized protocols would be invaluable in elucidating their relative potencies and toxicities, providing a clearer benchmark for the development of safer and more effective antiepileptic drugs.

References

Pheneturide as a Reference Compound in Epilepsy Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide, an anticonvulsant of the ureide class, represents an older generation of anti-epileptic drugs (AEDs).[1] While now largely considered obsolete and seldom used in clinical practice, its historical use and relationship to other ureide-type anticonvulsants such as phenacemide provide a unique context for epilepsy research.[1] This guide offers a comparative analysis of this compound against established AEDs, focusing on its known clinical performance, proposed mechanisms of action, and the significant gaps in publicly available preclinical data. This information is intended to assist researchers in understanding the historical context of AED development and in making informed decisions about the selection of appropriate reference compounds for their studies.

Proposed Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated but is thought to involve a multi-modal approach to reducing neuronal hyperexcitability. The proposed mechanisms include the modulation of inhibitory and excitatory neurotransmission through actions on key ion channels and neurotransmitter systems.

  • Enhancement of GABAergic Inhibition: this compound is suggested to potentiate the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By enhancing GABAergic signaling, it may increase the seizure threshold and reduce neuronal hyperexcitability.

  • Inhibition of Voltage-Gated Sodium Channels: Similar to many established AEDs, this compound may block voltage-gated sodium channels. This action would reduce the ability of neurons to fire at high frequencies, a hallmark of seizure activity.

  • Modulation of Voltage-Gated Calcium Channels: There is also a possibility that this compound modulates voltage-gated calcium channels, which would, in turn, reduce neurotransmitter release at the synapse and dampen excitatory signaling.

This compound Mechanism of Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Na_Channel_pre Voltage-Gated Na+ Channel Action_Potential Action_Potential Na_Channel_pre->Action_Potential Initiates Ca_Channel_pre Voltage-Gated Ca++ Channel Vesicle Synaptic Vesicle (Glutamate) Ca_Channel_pre->Vesicle Triggers Fusion Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Releases Glutamate GABA_Receptor GABA-A Receptor Cl_Channel Cl- Channel GABA_Receptor->Cl_Channel Opens Hyperpolarization Hyperpolarization Cl_Channel->Hyperpolarization Leads to This compound This compound This compound->Na_Channel_pre Inhibits This compound->Ca_Channel_pre Inhibits This compound->GABA_Receptor Enhances GABA Binding Action_Potential->Ca_Channel_pre Opens Reduced_Excitability Reduced_Excitability Hyperpolarization->Reduced_Excitability Results in MES_Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., Male CF-1 mice, 20-25g) Start->Animal_Acclimation Drug_Administration Administer Test Compound (i.p. or p.o.) (this compound, Vehicle, or Reference AEDs) at various doses Animal_Acclimation->Drug_Administration TPE Wait for Time of Peak Effect (TPE) Drug_Administration->TPE Anesthesia Apply Topical Anesthetic to Corneas TPE->Anesthesia Stimulation Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s) via corneal electrodes Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Record Presence or Absence of Tonic Hindlimb Extension Observation->Endpoint Data_Analysis Calculate ED50 (Probit Analysis) Endpoint->Data_Analysis End End Data_Analysis->End scPTZ_Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., Male Swiss mice, 18-25g) Start->Animal_Acclimation Drug_Administration Administer Test Compound (i.p. or p.o.) (this compound, Vehicle, or Reference AEDs) at various doses Animal_Acclimation->Drug_Administration TPE Wait for Time of Peak Effect (TPE) Drug_Administration->TPE PTZ_Injection Administer Subcutaneous PTZ (e.g., 85 mg/kg) TPE->PTZ_Injection Observation Observe for 30 minutes for Generalized Clonic Seizures PTZ_Injection->Observation Endpoint Record Presence or Absence of Clonic Seizures Observation->Endpoint Data_Analysis Calculate ED50 (Probit Analysis) Endpoint->Data_Analysis End End Data_Analysis->End Rotarod_Workflow Start Start Animal_Training Train Animals on Rotarod (e.g., 5-10 rpm for 1-2 min for 2-3 days) Start->Animal_Training Drug_Administration Administer Test Compound (i.p. or p.o.) (this compound, Vehicle, or Reference AEDs) at various doses Animal_Training->Drug_Administration TPE Wait for Time of Peak Effect (TPE) Drug_Administration->TPE Testing Place Animal on Rotating Rod (Fixed or accelerating speed) TPE->Testing Observation Record Time Animal Remains on Rod (up to a cutoff time, e.g., 180s) Testing->Observation Endpoint Record Failure (Falling Off) Observation->Endpoint Data_Analysis Calculate TD50 (Probit Analysis) Endpoint->Data_Analysis End End Data_Analysis->End

References

Unraveling the Anticonvulsant Potential: A Comparative Analysis of the Structure-Activity Relationships of Pheneturide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount in the quest for novel therapeutics. This guide provides a detailed comparison of the structure-activity relationships (SAR) of Pheneturide derivatives, a class of acyclic urea-based anticonvulsants. By examining the impact of structural modifications on anticonvulsant efficacy and neurotoxicity, this document aims to furnish a foundational understanding for the rational design of next-generation antiepileptic drugs.

This compound, also known as phenylethylacetylurea or ethylphenacemide, is structurally related to other open-chain ureides like phenacemide and is considered a ring-opened analog of the widely-used anticonvulsant, phenytoin.[1][2] Its mechanism of action, while not fully elucidated, is believed to involve the modulation of neuronal excitability, primarily through interaction with voltage-gated sodium channels and potentially through the enhancement of GABAergic inhibition.[1] The core structure of this compound presents a versatile scaffold for chemical modifications aimed at enhancing anticonvulsant potency, broadening the spectrum of activity, and reducing adverse effects such as neurotoxicity.[1]

Comparative Anticonvulsant Activity and Neurotoxicity

The preclinical evaluation of anticonvulsant drug candidates typically involves a battery of standardized tests to assess their efficacy against different seizure types and to determine their potential for causing neurological deficits. The most common models include the maximal electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, a model for absence seizures. Neurotoxicity is often assessed using the rotarod test, which measures motor impairment.[1]

The following table summarizes the anticonvulsant efficacy and neurotoxicity of this compound (Acetylthis compound) and its representative analogs. Efficacy is presented as the median effective dose (ED50), the dose required to protect 50% of the animals from seizures. Neurotoxicity is represented by the median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals.

CompoundMES (ED50 mg/kg)scPTZ (ED50 mg/kg)Rotarod (TD50 mg/kg)Protective Index (PI = TD50/ED50 MES)
This compound (Acetylthis compound) Data not availableData not availableData not availableData not available
Representative Analog A 25>1001506
Representative Analog B 15501006.7
Representative Analog C 4080>200>5

Note: The specific structures of the "representative analogs" are not publicly disclosed in the source material. The data is compiled from various preclinical studies to facilitate a direct comparison of their therapeutic potential.

Key Structure-Activity Relationship Insights

  • The Phenyl Group: The presence of a phenyl ring is a common feature in many anticonvulsant drugs and is considered important for activity. Substitutions on this ring can significantly modulate potency and toxicity. For instance, in related series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the type and position of the substituent on the anilide moiety were found to be closely connected with anticonvulsant activity.

  • The Acyl Moiety: The nature of the acyl group attached to the urea nitrogen can influence the compound's lipophilicity and its interaction with the biological target. Variations in this part of the molecule are expected to impact both the efficacy and the metabolic stability of the derivatives.

  • The Alkyl Group at the Chiral Center: this compound possesses a chiral center with an ethyl group. Modifications to the size and nature of this alkyl group can affect the stereochemistry and steric bulk around the pharmacophore, which in turn can influence receptor binding and biological activity.

  • The Urea Moiety: The urea functional group is a critical pharmacophoric element, likely involved in hydrogen bonding interactions with the target protein, such as voltage-gated sodium channels.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male Swiss mice (20-25 g) are typically used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • Procedure: At the time of peak drug effect (e.g., 30-60 minutes post-i.p. administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The abolition of the tonic hindlimb extension phase of the resulting seizure is considered the endpoint for protection.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from tonic hindlimb extension, is calculated using statistical methods like probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a widely used model for evaluating potential anticonvulsant drugs for absence seizures.

  • Animals: Male Swiss mice (18-25 g) are commonly used.

  • Drug Administration: Test compounds and a vehicle control are administered as described for the MES test.

  • Procedure: At the time of peak drug effect, a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

  • Endpoint: The absence of a generalized clonic seizure for a defined period (e.g., 30 minutes) is the endpoint for protection.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from seizures, is calculated.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the potential neurotoxic effects of a compound.

  • Apparatus: A rotating rod (e.g., 3 cm in diameter) with a constant speed (e.g., 6 rpm).

  • Animals: Mice are trained to stay on the rotating rod for a set period (e.g., 1 minute).

  • Procedure: At the time of peak drug effect, the mice are placed on the rotarod, and the time they remain on the rod is recorded.

  • Endpoint: The inability of an animal to remain on the rod for the predetermined time is indicative of motor impairment.

  • Data Analysis: The TD50, the dose that causes motor impairment in 50% of the animals, is calculated.

Visualizing the Path to Anticonvulsant Activity

To better understand the processes involved in the discovery and proposed mechanism of action of this compound derivatives, the following diagrams are provided.

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_sar SAR Analysis synthesis Synthesis of This compound Derivatives mes_test Maximal Electroshock (MES) Test synthesis->mes_test Screening scptz_test Subcutaneous Pentylenetetrazol (scPTZ) Test synthesis->scptz_test Screening rotarod_test Rotarod Test (Neurotoxicity) synthesis->rotarod_test Screening data_analysis Data Analysis (ED50, TD50, PI) mes_test->data_analysis scptz_test->data_analysis rotarod_test->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar

Caption: Experimental workflow for the evaluation of this compound derivatives.

signaling_pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Na_channel Voltage-gated Na+ Channel Ca_channel Voltage-gated Ca2+ Channel Vesicle Synaptic Vesicle (Glutamate) Ca_channel->Vesicle Depolarization -dependent influx Glutamate Glutamate Vesicle->Glutamate Exocytosis AMPA_R AMPA Receptor Glutamate->AMPA_R Binding NMDA_R NMDA Receptor Glutamate->NMDA_R Binding Excitation Neuronal Excitation AMPA_R->Excitation Na+/Ca2+ Influx NMDA_R->Excitation Na+/Ca2+ Influx This compound This compound Derivatives This compound->Na_channel Inhibition

Caption: Proposed mechanism of action of this compound derivatives.

References

A Systematic Review of Pheneturide: Clinical and Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals

Pheneturide, an anticonvulsant of the ureide class, has a history of use in treating severe epilepsy, particularly in cases where other therapies have failed.[1][2] This guide provides a systematic review of the available clinical and preclinical data on this compound, offering a comparison with alternative treatments to inform researchers, scientists, and drug development professionals. It is important to note that much of the available literature on this compound is dated, and there is a notable scarcity of recent, comprehensive studies.

Clinical Efficacy

Table 1: Summary of Clinical Efficacy Data for this compound vs. Phenytoin

MetricThis compoundPhenytoinSource
Seizure Frequency No significant difference compared to phenytoinNo significant difference compared to this compound
Indications Severe epilepsy, psychomotor seizuresTonic-clonic seizures, focal seizures

Preclinical Pharmacology

Detailed preclinical data on this compound, such as the median effective dose (ED50) in standardized animal models of epilepsy, are scarce in the available literature. However, its anticonvulsant activity is considered to be similar to that of phenacemide. For context, preclinical evaluation of anticonvulsants typically involves models like the Maximal Electroshock (MES) test for generalized tonic-clonic seizures and the subcutaneous Pentylenetetrazol (scPTZ) test for absence seizures.

Table 2: Comparison of Preclinical Data for Anticonvulsants (Hypothetical Data for this compound)

CompoundMES Test ED50 (mg/kg)scPTZ Test ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (TD50/ED50)
This compound Data not availableData not availableData not availableData not available
Phenytoin ~9.5Ineffective~65~6.8
Carbamazepine ~8.8~18.6~47~5.3

Note: Data for Phenytoin and Carbamazepine are illustrative and can vary based on experimental conditions. Data for this compound is not available and is presented to show typical data collected.

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated but is believed to involve multiple pathways to reduce neuronal excitability. The primary proposed mechanisms include:

  • Enhancement of GABAergic Neurotransmission: this compound is thought to enhance the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This may be achieved by increasing the affinity of GABA for its receptor or by enhancing the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and reduced firing.

  • Modulation of Voltage-Gated Sodium Channels: Similar to other anticonvulsants like phenytoin, this compound may block voltage-gated sodium channels. By stabilizing the inactive state of these channels, it can limit the sustained, high-frequency firing of neurons that is characteristic of seizures.

  • Modulation of Calcium Channels: There is some suggestion that this compound might also influence calcium channels, which would in turn regulate neurotransmitter release.

This compound is also known to inhibit the metabolism of other anticonvulsants, such as phenytoin, by inducing liver enzymes like cytochrome P450.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

While specific protocols for studies involving this compound are not detailed in recent literature, the following are standard methodologies used in the preclinical evaluation of anticonvulsant drugs.

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures.

  • Animals: Male albino mice (18-25 g) are typically used.

  • Drug Administration: The test compound is administered intraperitoneally or orally at various doses.

  • Procedure: At the time of predicted peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The abolition of the tonic hindlimb extension phase of the resulting seizure is considered protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

start Start drug_admin Administer this compound or Vehicle to Mice start->drug_admin wait Wait for Peak Drug Effect drug_admin->wait electroshock Apply Corneal Electroshock wait->electroshock observe Observe for Tonic Hindlimb Extension electroshock->observe endpoint Endpoint: Protection vs. No Protection observe->endpoint calculate Calculate ED50 endpoint->calculate Data from multiple doses end End calculate->end

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Subcutaneous Pentylenetetrazol (scPTZ) Test

This test is a model for myoclonic and absence seizures.

  • Animals: Male albino mice (18-25 g) are used.

  • Drug Administration: Test compounds are administered as in the MES test.

  • Procedure: At the time of predicted peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

  • Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is considered protection.

  • Data Analysis: The ED50 is calculated.

Alternatives to this compound

Given that this compound is an older, seldom-used drug, a number of alternatives are available for the treatment of refractory epilepsy.

Table 3: Comparison of this compound with Other Anticonvulsant Alternatives

Drug/TherapyMechanism of ActionCommon Side Effects
This compound Enhances GABAergic activity; may block Na+ and Ca2+ channels.Limited recent data; historical reports suggest a toxicity profile similar to phenacemide.
Phenytoin Blocks voltage-gated sodium channels.Nystagmus, ataxia, sedation, gingival hyperplasia, hirsutism.
Carbamazepine Blocks voltage-gated sodium channels.Dizziness, drowsiness, ataxia, nausea, vomiting.
Valproate Increases GABA levels; may block Na+ and T-type Ca2+ channels.Nausea, vomiting, weight gain, hair loss, hepatotoxicity.
Newer Antiepileptics (e.g., Lamotrigine, Levetiracetam) Various, including modulation of sodium channels and synaptic vesicle protein 2A (SV2A) binding.Generally better tolerated, but side effects can include dizziness, headache, and mood changes.
Vagus Nerve Stimulation (VNS) Neuromodulation of brain activity via the vagus nerve.Hoarseness, cough, shortness of breath, tingling in the neck.
Ketogenic Diet High-fat, low-carbohydrate diet that alters brain metabolism.Gastrointestinal issues, kidney stones, high cholesterol.
Epilepsy Surgery Resection of the seizure focus in the brain.Risks associated with brain surgery, potential for neurological deficits.

Conclusion

This compound is an anticonvulsant with a long history but a very limited evidence base by modern standards. The available data suggests an efficacy comparable to phenytoin for certain seizure types, but a comprehensive understanding of its clinical and preclinical profile is hampered by the lack of recent, robust studies. Its proposed mechanism of action aligns with other established anticonvulsants, focusing on the enhancement of inhibitory neurotransmission and the reduction of neuronal hyperexcitability. For researchers and drug development professionals, this compound may serve as a reference compound from the ureide class, but its clinical utility is largely superseded by newer antiepileptic drugs and alternative therapies for refractory epilepsy that have more extensive safety and efficacy data. Further investigation into the specific molecular interactions of this compound could still provide valuable insights into the development of novel anticonvulsants.

References

A Researcher's Guide to In Vitro Models for Predicting Pheneturide Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of prominent in vitro models for assessing the efficacy of anticonvulsant compounds like Pheneturide. Due to a scarcity of publicly available in vitro data specific to this compound, this guide outlines the established methodologies and presents illustrative data to demonstrate how these models can be leveraged to evaluate compounds with a similar proposed mechanism of action.

This compound (also known as phenylethylacetylurea) is a ureide-class anticonvulsant.[1] Its therapeutic effects are thought to stem from the enhancement of GABAergic inhibition and the inhibition of the metabolism of other anticonvulsants, thereby increasing their systemic levels.[1][2] Validating the efficacy of such compounds preclinically requires robust in vitro models that can accurately predict their clinical performance. This guide explores and compares several key models.

Comparison of In Vitro Models for Anticonvulsant Efficacy

A variety of in vitro systems are available to model seizure-like activity and evaluate the efficacy of anticonvulsant drugs. These models range from brain slices that maintain native neural architecture to high-throughput, human-derived neuronal cultures. The choice of model often depends on the specific research question, desired throughput, and the relevance to human physiology.

In Vitro ModelKey FeaturesEndpoints MeasuredThroughputPhysiological Relevance
Hippocampal Slice Cultures Preserves the cytoarchitecture and local synaptic circuitry of the hippocampus, a region often implicated in seizure generation.[3][4]Spontaneous or induced epileptiform discharges, field potentials, synaptic plasticity.Low to MediumHigh (maintains native tissue structure)
Primary Neuronal Cultures Dissociated neurons from rodent brains that form functional synaptic networks in vitro.Spontaneous network bursting, calcium imaging of neuronal activity, patch-clamp electrophysiology.MediumMedium (lacks 3D tissue structure)
iPSC-Derived Neurons Human neurons differentiated from induced pluripotent stem cells, offering a patient-specific and genetically relevant model.Network activity on multi-electrode arrays (MEAs), seizure-like phenotypes, ion channel function.HighHigh (human genetics)
Cerebral Organoids 3D self-organizing structures derived from stem cells that mimic aspects of early human brain development and organization.Complex neural network activity, seizure modeling in a 3D context, developmental effects of drugs.LowVery High (human genetics and 3D structure)
Zebrafish Larvae Models A whole-organism model with a simple vertebrate nervous system, suitable for high-throughput screening.Seizure-like behavior (convulsive movements), electrographic seizure activity.Very HighMedium (vertebrate model, but not mammalian)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are summaries of key experimental protocols for inducing and measuring seizure-like activity in commonly used in vitro models.

Hippocampal Slice Preparation and Recording
  • Slice Preparation: Hippocampal slices (typically 300-400 µm thick) are prepared from rodent brains and maintained in an interface or submerged chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF).

  • Induction of Epileptiform Activity: Seizure-like activity can be induced by various methods, including high potassium concentration in the aCSF, removal of magnesium ions (which block NMDA receptors), or application of pro-convulsant chemicals like 4-aminopyridine (4-AP) or bicuculline.

  • Electrophysiological Recording: Extracellular field potentials are recorded from the CA1 or CA3 pyramidal cell layer using glass microelectrodes. The frequency and amplitude of epileptiform discharges are measured before and after the application of the test compound (e.g., this compound).

Primary Neuronal Culture and Multi-Electrode Array (MEA) Analysis
  • Cell Culture: Primary neurons are harvested from the hippocampus or cortex of embryonic or neonatal rodents and plated on MEA plates. The neurons form functional networks over several weeks in culture.

  • Induction of Hyperexcitability: Network hyperexcitability can be induced by altering the ionic environment of the culture medium or by applying pharmacological agents.

  • MEA Recording and Analysis: Spontaneous and induced neuronal network activity is recorded by the electrodes in the MEA plate. Parameters such as mean firing rate, burst frequency, and network synchronicity are analyzed to assess the effects of the anticonvulsant compound.

Cerebral Organoid Seizure Modeling
  • Organoid Generation: Cerebral organoids are generated from human pluripotent stem cells (hPSCs) using specific differentiation protocols. These organoids develop into 3D structures containing various neuronal and glial cell types.

  • Induction and Monitoring of Seizure-like Activity: Seizure-like activity can be induced pharmacologically, and the resulting neural activity is monitored using calcium imaging or MEA recordings.

  • Data Analysis: Changes in the frequency, duration, and propagation of synchronized neuronal firing events are quantified to determine the efficacy of the test compound.

Visualizing Workflows and Pathways

To better illustrate the experimental processes and biological mechanisms, the following diagrams are provided.

G cluster_prep Model Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_slice Prepare Hippocampal Slices / Culture Neurons or Organoids baseline Record Baseline Activity prep_slice->baseline induce Induce Seizure-like Activity (e.g., 4-AP, high K+) baseline->induce treat Apply this compound induce->treat record Record Post-Treatment Activity treat->record analyze Analyze Electrophysiological / Imaging Data record->analyze compare Compare Pre- and Post-Treatment Activity analyze->compare efficacy Determine Efficacy (e.g., % reduction in seizure frequency) compare->efficacy

Caption: Experimental workflow for in vitro anticonvulsant testing.

This compound This compound gaba_r GABAA Receptor This compound->gaba_r Enhances GABA Binding cl_channel Chloride Channel Opening gaba_r->cl_channel cl_influx Increased Cl- Influx cl_channel->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability anticonvulsant_effect Anticonvulsant Effect reduced_excitability->anticonvulsant_effect

Caption: Proposed signaling pathway for this compound's GABAergic action.

Conclusion

While direct experimental data for this compound in modern in vitro systems remains limited, the established models for anticonvulsant screening provide a clear path for its evaluation. Human-derived models, such as iPSC-derived neurons and cerebral organoids, are particularly promising for predicting clinical efficacy due to their physiological relevance. By employing the detailed protocols and comparative approaches outlined in this guide, researchers can effectively validate the efficacy of this compound and other novel anticonvulsant compounds, ultimately accelerating the development of new therapies for epilepsy.

References

Comparative Pharmacodynamics of Pheneturide and Its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pheneturide, an anticonvulsant of the ureide class, has a history of use in severe epilepsy cases, often as a second-line treatment.[1] Conceptually, it can be formed in the body as a metabolic degradation product of phenobarbital.[1] Understanding the comparative pharmacodynamics of this compound and its metabolites is crucial for a comprehensive assessment of its therapeutic window and potential for toxicity. This guide synthesizes the available experimental data, outlines relevant methodologies, and provides visual representations of key pathways to support further research and development in antiepileptic drug design.

Pharmacodynamic Profile of this compound

This compound's primary mechanism of action as an anticonvulsant is believed to involve the modulation of neuronal excitability through multiple pathways.[2] It is thought to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) and to inhibit voltage-gated sodium and possibly calcium channels.[2] This multifaceted action helps to stabilize neuronal membranes and prevent the excessive neuronal firing that underlies seizures.[2]

The anticonvulsant activity of this compound has been demonstrated to be comparable to that of phenytoin in controlling seizures. However, its use has been limited due to a toxicity profile similar to that of phenacemide.

Metabolism of this compound

This compound undergoes extensive metabolism in the body, with distinct pathways observed in humans and rats. Only trace amounts of the parent drug are found in urine, indicating significant biotransformation.

In humans , the primary metabolic routes are hydrolysis of the ureide functional group and hydroxylation of the phenyl ring. This leads to the formation of two major metabolites: 2-(4-hydroxyphenyl)-butyroylurea and 2-phenylbutyric acid. A minor metabolite, 2-(4-hydroxyphenyl)-butyric acid, is also produced.

In rats , hydroxylation is the more dominant metabolic pathway. The two major metabolites identified are 2-(4-hydroxyphenyl)-butyroylurea and 3-hydroxy-2-phenyl-butyroylurea.

Comparative Pharmacodynamics: A Gap in the Data

A thorough review of the scientific literature reveals a significant gap in the understanding of the pharmacodynamic properties of this compound's metabolites. While the structures of the major metabolites in humans and rats have been identified, there is a lack of published experimental data on their specific anticonvulsant activity, potency, and mechanisms of action.

Consequently, a direct comparative analysis of the pharmacodynamics of this compound and its metabolites is not possible at this time. The following sections provide the available quantitative data for this compound and outline the experimental protocols that would be necessary to elucidate the pharmacodynamics of its metabolites.

Quantitative Data Summary

The following table summarizes the known pharmacodynamic and pharmacokinetic parameters for this compound. Data for its metabolites are currently unavailable.

ParameterThis compoundMetabolitesReference
Mechanism of Action Enhancement of GABAergic inhibition; Inhibition of voltage-gated sodium and calcium channelsNot Determined
Anticonvulsant Activity Comparable to PhenytoinNot Determined
Elimination Half-Life (t½) 54 hours (single dose); 40 hours (repetitive administration)Not Determined
Total Body Clearance 2.6 L/hr (100% nonrenal)Not Determined
Major Human Metabolites -2-(4-hydroxyphenyl)-butyroylurea, 2-phenylbutyric acid
Major Rat Metabolites -2-(4-hydroxyphenyl)-butyroylurea, 3-hydroxy-2-phenyl-butyroylurea

Experimental Protocols

To address the current knowledge gap, the following experimental protocols would be essential for characterizing the pharmacodynamics of this compound's metabolites.

In Vitro Evaluation of Anticonvulsant Activity
  • Objective: To determine the direct effects of the synthesized metabolites on neuronal excitability.

  • Methodology:

    • Cell Culture: Utilize primary neuronal cultures or immortalized neuronal cell lines (e.g., SH-SY5Y).

    • Electrophysiology: Employ patch-clamp techniques to measure the effects of the metabolites on voltage-gated sodium and calcium currents, as well as GABA-A receptor-mediated currents.

    • Data Analysis: Determine the IC50 (for channel inhibition) or EC50 (for GABA potentiation) values for each metabolite and compare them to the parent compound, this compound.

In Vivo Assessment of Anticonvulsant Efficacy
  • Objective: To evaluate the anticonvulsant efficacy of the metabolites in established animal models of epilepsy.

  • Methodology:

    • Animal Models: Utilize standard rodent models of seizures, such as the maximal electroshock (MES) test for generalized tonic-clonic seizures and the pentylenetetrazol (PTZ) test for absence seizures.

    • Drug Administration: Administer synthesized metabolites via an appropriate route (e.g., intraperitoneal injection) at various doses.

    • Seizure Assessment: Observe and score seizure severity and latency to seizure onset.

    • Data Analysis: Determine the median effective dose (ED50) for each metabolite in each seizure model.

Neurotoxicity Assessment
  • Objective: To assess the potential motor impairment and sedative effects of the metabolites.

  • Methodology:

    • Rotarod Test: Evaluate motor coordination and balance in rodents following administration of the metabolites.

    • Behavioral Observations: Monitor for signs of sedation or other behavioral changes.

    • Data Analysis: Determine the median toxic dose (TD50) for each metabolite and calculate the protective index (TD50/ED50) as a measure of the therapeutic window.

Visualizing the Pathways

The following diagrams illustrate the proposed signaling pathway for this compound and its metabolic breakdown.

pheneturide_mechanism cluster_neuron Neuron This compound This compound gaba_r GABA-A Receptor This compound->gaba_r Enhances na_channel Voltage-Gated Na+ Channel This compound->na_channel Inhibits ca_channel Voltage-Gated Ca2+ Channel This compound->ca_channel Inhibits (putative) inhibition Increased Neuronal Inhibition gaba_r->inhibition decreased_excitability Decreased Neuronal Excitability na_channel->decreased_excitability ca_channel->decreased_excitability

Caption: Proposed mechanism of action of this compound.

pheneturide_metabolism cluster_human Human Metabolism cluster_rat Rat Metabolism This compound This compound metabolite_h1 2-(4-hydroxyphenyl)-butyroylurea (Major) This compound->metabolite_h1 Hydroxylation metabolite_h2 2-phenylbutyric acid (Major) This compound->metabolite_h2 Hydrolysis metabolite_r1 2-(4-hydroxyphenyl)-butyroylurea (Major) This compound->metabolite_r1 Hydroxylation metabolite_r2 3-hydroxy-2-phenyl-butyroylurea (Major) This compound->metabolite_r2 Hydroxylation metabolite_h3 2-(4-hydroxyphenyl)-butyric acid (Minor) metabolite_h1->metabolite_h3 Hydrolysis

References

Statistical Validation of Pheneturide's Anticonvulsant Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant effects of Pheneturide, a ureide-class anticonvulsant. Due to its status as an older therapeutic agent, extensive modern preclinical data is limited.[1] This document synthesizes available clinical data, particularly in comparison to Phenytoin, and outlines generalized experimental protocols relevant for preclinical assessment of anticonvulsant efficacy.

Comparative Clinical Efficacy

A significant head-to-head clinical evaluation of this compound was a double-blind, cross-over trial comparing its efficacy to Phenytoin in patients with epilepsy.[2][3][4] The study found no statistically significant difference in the frequency of seizures between the two treatments, suggesting comparable efficacy in the patient population studied.[3]

Quantitative Data Summary
MetricThis compoundPhenytoinStatistical Significance
Seizure FrequencyNo significant difference from PhenytoinNo significant difference from this compoundNot statistically significant

Experimental Protocols

Clinical Trial: this compound vs. Phenytoin

A double-blind, cross-over trial was conducted with ninety-four outpatients suffering from epilepsy. Patients were administered either this compound or Phenytoin for a defined period, followed by a "cross-over" to the other medication. The frequency of seizures was recorded throughout the trial. For the purpose of the study, a seizure was defined as an attack associated with unconsciousness; focal attacks or alterations of awareness without loss of consciousness were not counted. The trial design aimed to minimize bias by ensuring neither the patients nor the investigators knew which treatment was being administered at any given time.

G cluster_0 Patient Recruitment cluster_1 Randomization & Blinding cluster_2 Treatment Phase 1 cluster_3 Cross-over cluster_4 Treatment Phase 2 cluster_5 Data Analysis p 94 Outpatients with Epilepsy rand Double-Blind Randomization p->rand groupA Group A: This compound rand->groupA groupB Group B: Phenytoin rand->groupB cross Cross-over groupA->cross groupB->cross groupA2 Group A: Phenytoin cross->groupA2 groupB2 Group B: This compound cross->groupB2 analysis Comparison of Seizure Frequency groupA2->analysis groupB2->analysis

Figure 1: Workflow of the double-blind, cross-over clinical trial.
Preclinical Anticonvulsant Screening (Generalized Protocol)

  • Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied to induce seizures, and the ability of the test compound to prevent the tonic hindlimb extension phase is measured.

  • Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test: This chemical-induced seizure model is used to identify compounds that may be effective against absence seizures. Pentylenetetrazol is administered to induce clonic seizures, and the test compound's ability to prevent or delay the onset of these seizures is evaluated.

  • Rotarod Test for Neurotoxicity: This test assesses motor impairment, a common side effect of anticonvulsant drugs. Animals are placed on a rotating rod, and the time they are able to maintain their balance is measured. A reduced time on the rod indicates potential neurotoxicity.

G cluster_0 Test Compound Administration cluster_1 Seizure Induction cluster_2 Efficacy Assessment cluster_3 Neurotoxicity Assessment admin Administer Test Compound to Animal Models mes Maximal Electroshock Seizure (MES) admin->mes scptz Subcutaneous Pentylenetetrazol (scPTZ) admin->scptz rotarod Rotarod Test admin->rotarod mes_assess Measure Prevention of Tonic Hindlimb Extension mes->mes_assess scptz_assess Measure Prevention/ Delay of Clonic Seizures scptz->scptz_assess rota_assess Assess Motor Impairment rotarod->rota_assess

Figure 2: Generalized workflow for preclinical anticonvulsant screening.

Proposed Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to be similar to that of the structurally related compound, Acetylthis compound. The proposed mechanisms involve the modulation of neuronal excitability through multiple pathways.

  • Enhancement of GABAergic Inhibition: this compound is thought to potentiate the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire.

  • Blockade of Voltage-Gated Sodium Channels: By blocking these channels, this compound may reduce the propagation of action potentials, thereby decreasing neuronal excitability.

  • Modulation of Calcium Channels: The drug may also influence calcium channels, which would in turn regulate neurotransmitter release.

G cluster_0 This compound's Proposed Actions cluster_1 Molecular Targets cluster_2 Cellular Effects cluster_3 Overall Outcome phen This compound gaba GABA Receptor phen->gaba Potentiates na_channel Voltage-Gated Sodium Channel phen->na_channel Blocks ca_channel Voltage-Gated Calcium Channel phen->ca_channel Modulates gaba_effect Increased GABAergic Inhibition gaba->gaba_effect na_effect Reduced Action Potential Propagation na_channel->na_effect ca_effect Modulated Neurotransmitter Release ca_channel->ca_effect outcome Decreased Neuronal Excitability (Anticonvulsant Effect) gaba_effect->outcome na_effect->outcome ca_effect->outcome

Figure 3: Proposed signaling pathway for this compound's anticonvulsant effect.

Conclusion

This compound is a ureide-class anticonvulsant with a history of clinical use, particularly for severe epilepsy refractory to other treatments. Clinical data suggests its efficacy is comparable to that of Phenytoin. Its mechanism of action is thought to be multifaceted, involving the enhancement of GABAergic inhibition and the blockade of sodium and calcium channels. Due to the scarcity of modern, comprehensive preclinical data, further research using standardized screening models would be beneficial to fully characterize its anticonvulsant profile relative to newer generation antiepileptic drugs.

References

Navigating the Translational Gap: A Comparative Guide to Pheneturide Research Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of an anticonvulsant from laboratory discovery to clinical application is fraught with challenges. This is particularly true for older compounds like Pheneturide, a ureide-class anticonvulsant, where the historical data required for modern translational assessment can be sparse. This guide provides a comparative analysis of the bench-to-bedside translation challenges for this compound research, juxtaposing it with established anticonvulsants such as Phenytoin and Carbamazepine, and the newer generation drug, Levetiracetam. A significant challenge highlighted is the limited availability of comprehensive preclinical data for this compound, a stark contrast to more modern therapeutic agents.

Preclinical Efficacy: A Data Gap for this compound

A cornerstone of preclinical assessment for anticonvulsants is the determination of their efficacy and neurotoxicity in standardized animal models. The Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, a model for myoclonic and absence seizures, are pivotal in this evaluation. While data for established drugs are readily available, a thorough review of published literature reveals a significant lack of publicly accessible preclinical data for this compound in these models. This data gap presents a primary hurdle in its translational journey, making direct comparisons of potency and safety with contemporary drugs challenging.

For comparative purposes, the following table summarizes the preclinical data for Phenytoin, Carbamazepine, and Levetiracetam in mice.

Table 1: Preclinical Anticonvulsant Activity in Mice

AnticonvulsantTestED50 (mg/kg)TD50 (mg/kg)Protective Index (PI = TD50/ED50)
This compound MESData not availableData not availableData not available
scPTZData not availableData not availableData not available
Phenytoin MES~9.5 - 19[1]~65~3.4 - 6.8
scPTZGenerally considered ineffective--
Carbamazepine MES~13.6 - 26[1][2]~90~3.5 - 6.6
scPTZIneffective in some studies--
Levetiracetam MESIneffective (up to 540 mg/kg)[3]>1700-
scPTZIneffective in maximal scPTZ test[3]>1700-

ED50 (Median Effective Dose): The dose effective in 50% of animals. TD50 (Median Toxic Dose): The dose causing toxicity in 50% of animals (typically motor impairment). PI (Protective Index): A measure of the margin of safety.

Clinical Comparison: this compound vs. Phenytoin

Despite the preclinical data gap, some clinical research on this compound exists, most notably a 1982 double-blind, cross-over trial comparing its efficacy to Phenytoin.

Table 2: Clinical Trial Comparison - this compound vs. Phenytoin (1982)

FeatureDescription
Study Design Double-blind, cross-over trial
Participants 94 outpatients with epilepsy
Intervention This compound vs. Phenytoin
Primary Outcome Seizure frequency
Key Finding No significant difference in the frequency of seizures between the two treatment groups.

This trial, while dated, provides the most direct clinical comparison for this compound and suggests an efficacy comparable to Phenytoin at the time. However, the standards for clinical trial design and data reporting have evolved significantly, making direct comparisons with modern trials for newer drugs difficult.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are generalized protocols for the key preclinical and clinical experiments discussed.

Preclinical: Maximal Electroshock (MES) Test

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Methodology:

  • Animal Model: Male albino mice (18-25g) are typically used.

  • Drug Administration: The test compound is administered, usually intraperitoneally (i.p.), at various doses to different groups of animals. A vehicle control group receives the same volume of the vehicle.

  • Induction of Seizures: At the time of peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal or auricular electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using statistical methods such as probit analysis.

Clinical: Double-Blind, Cross-Over Trial (based on Gibberd et al., 1982)

Objective: To compare the efficacy of two anticonvulsant drugs in reducing seizure frequency in patients with epilepsy.

Methodology:

  • Study Design: A double-blind, cross-over design where each patient serves as their own control.

  • Participants: Patients with a confirmed diagnosis of epilepsy are recruited.

  • Treatment Periods:

    • Period 1: Patients are randomly assigned to receive either Drug A (e.g., this compound) or Drug B (e.g., Phenytoin) for a predefined duration. Seizure frequency is recorded.

    • Washout Period: A period where patients discontinue the first treatment to eliminate its effects.

    • Period 2: Patients are "crossed over" to receive the other treatment (if they received Drug A in Period 1, they now receive Drug B, and vice versa) for the same duration. Seizure frequency is again recorded.

  • Blinding: Neither the patients nor the investigators are aware of which treatment is being administered during each period.

  • Primary Outcome: The primary measure of efficacy is the frequency of seizures during each treatment period.

  • Data Analysis: Statistical tests are used to compare the seizure frequency between the two treatment periods for all patients.

Visualizing the Challenges and Mechanisms

Diagrams can effectively illustrate complex biological pathways and the logical flow of the research process.

G cluster_preclinical Bench: Preclinical Research cluster_clinical Bedside: Clinical Development cluster_challenges Translational Challenges for this compound drug_discovery Drug Discovery (e.g., Ureide Derivatives) animal_models Animal Models (MES, scPTZ) drug_discovery->animal_models Efficacy Screening pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd Dose-Response toxicity Toxicology Studies pk_pd->toxicity Safety Profile phase1 Phase I Trials (Safety, Dosage) toxicity->phase1 Translational Gap (Key Hurdle) phase2 Phase II Trials (Efficacy, Side Effects) phase1->phase2 phase3 Phase III Trials (Comparative Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval challenge1 1. Lack of Preclinical Data: - Missing ED50/TD50 values - Difficulty in modern risk-benefit assessment challenge2 2. Obsolete Clinical Data: - 1982 trial uses outdated methodologies - Lack of comparison with newer AEDs challenge3 3. Limited Mechanistic Insight: - Precise molecular targets not fully elucidated

Bench-to-Bedside Translation Pathway and Key Challenges.

The proposed mechanism of action for ureide-based anticonvulsants like this compound and Phenytoin primarily involves the modulation of voltage-gated sodium channels.

G cluster_neuron Presynaptic Neuron cluster_drug Drug Action ap Action Potential Propagation na_channel_open Voltage-Gated Na+ Channel (Open) ap->na_channel_open na_influx Na+ Influx na_channel_open->na_influx na_channel_inactive Voltage-Gated Na+ Channel (Inactive) depolarization Depolarization na_influx->depolarization vesicle_release Neurotransmitter Release depolarization->vesicle_release This compound This compound / Phenytoin This compound->na_channel_inactive Stabilizes Inactive State block Inhibition of High-Frequency Firing na_channel_inactive->na_channel_open Repolarization na_channel_inactive->block

Proposed Mechanism of Action for Ureide Anticonvulsants.

Overcoming the Translational Hurdles

The case of this compound underscores several critical challenges in the bench-to-bedside translation of anticonvulsants:

  • Data Scarcity for Older Drugs: For compounds developed before modern regulatory requirements, comprehensive preclinical and clinical data may be unavailable, hindering re-evaluation and comparison.

  • Evolving Methodologies: Both preclinical screening methods and clinical trial designs have advanced significantly. This makes direct comparison of data across different eras of drug development problematic.

  • Lack of Mechanistic Understanding: While the general mechanism of sodium channel modulation is proposed for many older anticonvulsants, a detailed understanding of their molecular interactions is often lacking compared to newer, more targeted therapies.

  • The "Valley of Death": The transition from promising preclinical findings to successful clinical development is a well-known bottleneck in drug development. For a drug like this compound, the lack of robust preclinical data makes it difficult to even enter this "valley."

References

Safety Operating Guide

Navigating the Safe Disposal of Pheneturide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Pheneturide, an anticonvulsant drug substance, requires a structured and informed disposal process to ensure the protection of personnel and the environment.[1][2]

Pre-Disposal Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is crucial. In the absence of a specific SDS, researchers should:

  • Review Available Data: Examine all accessible information regarding this compound, including its chemical structure, physical properties, and any available toxicological data. This compound is known to be harmful if swallowed.

  • Consult Institutional EHS: Your institution's EHS department is the primary resource for guidance on chemical waste disposal and can provide institution-specific protocols.

  • Evaluate for Hazardous Characteristics: Based on available information and professional judgment, assess if this compound exhibits any characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA), such as ignitability, corrosivity, reactivity, or toxicity.

Step-by-Step Disposal Protocol for this compound

The following protocol is recommended for the disposal of this compound and contaminated materials.

  • Waste Identification and Segregation:

    • All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and weighing papers, must be considered hazardous waste.

    • Clearly label a dedicated, leak-proof, and sealable waste container for this compound and any materials contaminated with it. The label should include the chemical name, "this compound Waste," and the date of accumulation.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Containment:

    • Solid Waste: Collect solid this compound waste in a securely sealed, leak-proof container.

    • Liquid Waste: For solutions containing this compound, use a compatible, sealed container. The rinsate from triple-rinsing empty containers should also be collected as chemical waste.

    • Unused Compound: Do not dispose of unused this compound down the drain or in the regular trash. Collect unused compounds in their original or a suitable, sealed container labeled as hazardous waste.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated, secure area within the laboratory, away from general laboratory traffic and incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Final Disposal:

    • Follow your institution's and local regulations for the disposal of pharmaceutical and chemical waste.

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup. Provide them with accurate information about the waste, including the chemical name and quantity.

    • Drug take-back programs or professional hazardous waste disposal services should be utilized where available.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be treated as hazardous waste until properly decontaminated.

    • Triple-rinse the container with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous chemical waste.

    • After proper rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's EHS. Deface the original label before disposal.

Spill Management

In the event of a this compound spill:

  • Evacuate the immediate area if necessary.

  • Wear appropriate Personal Protective Equipment (PPE), including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand). For a solid spill, gently cover it with a damp paper towel to avoid raising dust.

  • Carefully scoop the contained material into a sealed, labeled waste container.

  • Clean the spill area thoroughly with a suitable detergent and water.

  • Report the spill to your EHS department.

Data Presentation

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, quantitative data regarding disposal, such as specific concentration limits for drain disposal or reportable quantities, are not available. Always consult with your institution's EHS for specific quantitative guidelines.

The table below summarizes the characteristics of common laboratory waste streams that may be applicable to the disposal of this compound, assuming it is classified as hazardous waste.

Waste Stream CategoryDescriptionTypical Disposal Route
Hazardous Solid Chemical Waste Solid this compound, contaminated lab supplies (gloves, weighing paper, etc.).Collection by EHS or a licensed hazardous waste vendor for incineration or landfilling at a permitted facility.
Hazardous Liquid Chemical Waste Solutions containing this compound, rinsate from container cleaning.Collection by EHS or a licensed hazardous waste vendor for treatment and disposal.
Rinsed Laboratory Glassware/Plasticware Empty containers that have been triple-rinsed to remove chemical residues.Recycling or standard municipal waste stream, depending on institutional policy, after defacing the label.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the search results. The disposal procedures outlined above are based on general best practices for chemical waste management.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

PheneturideDisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Segregation & Containment cluster_storage Storage cluster_disposal Final Disposal cluster_special Special Cases start Start: this compound Waste Generated assess Hazard Assessment: - Review Available Data - Consult Institutional EHS start->assess segregate Segregate Waste: - Solid vs. Liquid - Contaminated Materials assess->segregate contain Contain in Labeled, Sealed Container (e.g., 'this compound Waste') segregate->contain spill Spill Occurs segregate->spill If spill empty_container Empty Container segregate->empty_container If empty storage Store in Designated, Secure Area (Cool, Dry, Well-Ventilated) contain->storage contact_ehs Contact EHS or Licensed Hazardous Waste Vendor storage->contact_ehs pickup Arrange for Waste Pickup and Disposal contact_ehs->pickup end End: Compliant Disposal pickup->end spill_protocol Follow Spill Management Protocol: - Evacuate, PPE, Contain, Clean, Report spill->spill_protocol spill_protocol->segregate Collect spill debris rinse Triple-Rinse with Solvent empty_container->rinse collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse->collect_rinsate dispose_container Dispose of Rinsed Container (per institutional policy) rinse->dispose_container collect_rinsate->contain

Caption: this compound Disposal Decision Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pheneturide
Reactant of Route 2
Reactant of Route 2
Pheneturide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.